Sodium chloride dihydrate
Description
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Properties
CAS No. |
23724-87-0 |
|---|---|
Molecular Formula |
ClH4NaO2 |
Molecular Weight |
94.47 g/mol |
IUPAC Name |
sodium;chloride;dihydrate |
InChI |
InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
InChI Key |
XZPVPNZTYPUODG-UHFFFAOYSA-M |
Canonical SMILES |
O.O.[Na+].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical properties of sodium chloride dihydrate?
An In-depth Technical Guide to the Physical Properties of Sodium Chloride Dihydrate
Introduction
This compound (NaCl·2H₂O), also known as hydrohalite, is the crystalline hydrated form of sodium chloride. It is a key compound in various fields, including atmospheric science, geology, and cryopreservation. This technical guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document details its fundamental characteristics, experimental protocols for their determination, and a summary of its physical constants.
Core Physical Properties
This compound is a monoclinic crystalline solid that is stable at low temperatures. Unlike its anhydrous counterpart, it is not stable under standard ambient conditions and will decompose.
General Properties
| Property | Value | Source |
| Chemical Formula | NaCl·2H₂O | [1][2] |
| Molecular Weight | 94.47 g/mol | [2] |
| Common Name | Hydrohalite | [3][4][5] |
| Appearance | Colorless to white crystalline solid | [6][7] |
Crystallographic and Density Data
| Property | Value | Source |
| Crystal System | Monoclinic | [6][7] |
| Space Group | P2₁/c | [6][7] |
| Calculated Density | 1.65 g/cm³ | [6] |
| Measured Density | 1.605 - 1.63 g/cm³ | [4] |
Thermal Properties
This compound does not have a true melting point at atmospheric pressure but rather a decomposition temperature at which it breaks down into anhydrous sodium chloride and a brine solution.
| Property | Value | Source |
| Decomposition Temperature | 0.1 °C | [3][5] |
| Cryohydric Point | -21.2 °C | [3][5] |
Solubility
The solubility of this compound has a strong positive temperature coefficient, meaning its solubility increases significantly with temperature, unlike anhydrous halite.[3][5]
Formation and Decomposition Pathway
The formation and decomposition of this compound are dependent on temperature and the concentration of the brine solution.
Caption: Formation and decomposition of this compound.
Experimental Protocols
Determination of Crystal Structure by X-ray Diffraction (XRD)
Objective: To determine the crystal system and unit cell parameters of this compound.
Methodology:
-
Sample Preparation: Single crystals of this compound are grown by cooling a saturated sodium chloride solution to below 0.1 °C. A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is maintained at a low temperature (e.g., 105 K) using a cryostream to prevent decomposition. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic positions. The structure is then refined to obtain a final crystallographic model.
Determination of Density
Objective: To experimentally determine the density of this compound.
Methodology:
-
Sample Preparation: A sample of this compound is prepared and its mass is accurately measured using an analytical balance.
-
Volume Measurement (Gas Pycnometry): The volume of the dihydrate sample is determined using a gas pycnometer. This technique measures the pressure change of a known volume of an inert gas (e.g., helium) to determine the volume of the solid sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume. The measurement should be conducted at a temperature where the dihydrate is stable (below 0.1 °C).
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
DSC Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a controlled rate (e.g., 5 °C/min) through the expected decomposition range. The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Data Interpretation: The onset of the endothermic peak in the DSC thermogram corresponds to the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition.
Determination of Water of Hydration
Objective: To determine the number of water molecules per formula unit of sodium chloride.
Methodology:
-
Sample Preparation: A known mass of this compound is placed in a pre-weighed crucible.
-
Heating: The crucible is heated gently at first, then more strongly, to drive off the water of hydration. The heating is continued until the sample reaches a constant mass, indicating that all the water has been removed.
-
Calculation: The mass of the water lost is determined by the difference in the initial and final masses. The moles of water and anhydrous sodium chloride are calculated, and their ratio provides the value of 'x' in the formula NaCl·xH₂O.
References
- 1. This compound | ClH4NaO2 | CID 23713072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (23724-87-0) for sale [vulcanchem.com]
- 3. Hydrohalite - Wikipedia [en.wikipedia.org]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. Hydrohalite (Hydrohalite) - Rock Identifier [rockidentifier.com]
- 6. mindat.org [mindat.org]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
Crystal Structure of Sodium Chloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. The document details its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering valuable insights for professionals in research, materials science, and pharmaceutical development.
Introduction
This compound is a crystalline hydrate (B1144303) of sodium chloride that forms at temperatures below 0.1 °C in the presence of water.[1][2] Its formation and stability are critical in various fields, including geochemistry, food science, and cryopreservation. Understanding the precise crystal structure of NaCl·2H₂O is fundamental to controlling its crystallization, predicting its behavior in different environments, and mitigating its effects, such as the caking of sodium chloride powders at low temperatures.[1] This guide synthesizes the current knowledge on the crystal structure of this compound, providing detailed crystallographic data and experimental methodologies for its analysis.
Crystallographic Data
The crystal structure of this compound has been determined primarily through single-crystal X-ray diffraction.[1][2] It crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The structure is characterized by layers of sodium and chloride ions, with water molecules situated between these layers, forming a hydrogen-bonded network.[3]
Table 1: Crystallographic Parameters of this compound at 105 K.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.3313 (5) Å |
| b | 10.1178 (9) Å |
| c | 6.5029 (6) Å |
| α | 90° |
| β | 114.407 (7)° |
| γ | 90° |
| Z | 4 |
Table 2: Selected Interatomic Distances in this compound.
| Bond | Bond Length (Å) |
| Na-Cl | 2.79[1] |
| Na-O | 2.35 - 2.42[1] |
| O-H | 0.97 - 0.98[1] |
Experimental Protocols
The characterization of the crystal structure of this compound involves several key experimental techniques. Below are detailed methodologies for the synthesis of single crystals and their analysis using X-ray and neutron diffraction, as well as thermal analysis.
Synthesis of this compound Single Crystals
High-quality single crystals are essential for accurate structural determination. This compound crystals can be grown from a saturated aqueous solution at low temperatures.
Materials and Equipment:
-
Anhydrous sodium chloride (reagent grade)
-
Deionized water
-
Beaker or flask
-
Stirring apparatus
-
Programmable refrigerated bath or freezer
-
Petri dish or small crystallization dish
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of sodium chloride in deionized water at room temperature. This can be achieved by adding an excess of NaCl to the water and stirring for an extended period to ensure saturation.
-
Filtration: Filter the saturated solution to remove any undissolved NaCl particles.
-
Crystal Growth:
-
Place the filtered, saturated solution in a petri dish or a suitable crystallization dish.
-
Transfer the dish to a programmable refrigerated bath or a freezer set to a temperature below 0.1 °C, typically around -18 °C to -20 °C.[1]
-
Allow the solution to cool slowly. Slow cooling is crucial for the formation of large, well-defined single crystals.
-
-
Crystal Harvesting: Once crystals of suitable size have formed, they must be harvested quickly and kept at low temperatures to prevent decomposition into anhydrous NaCl and water. The crystals are very unstable at room temperature.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream)
-
Goniometer head
-
Microscope for crystal mounting
Procedure:
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope, ensuring it is free of cracks and other defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil or grease to prevent ice formation and to hold the crystal in place. This process should be performed quickly and at a low temperature to prevent the crystal from melting.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a stable low temperature, typically 105 K, using the nitrogen cryostream.[2] This minimizes thermal vibrations and potential crystal damage from the X-ray beam.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Neutron Diffraction
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms, which are weakly scattered by X-rays.
Equipment:
-
Neutron diffractometer at a research reactor or spallation source
-
Cryostat for low-temperature measurements
Procedure:
-
Sample Preparation: For optimal results, especially for locating hydrogen atoms, it is advantageous to use a deuterated sample (NaCl·2D₂O). This is because deuterium (B1214612) has a larger coherent scattering cross-section and a much smaller incoherent scattering cross-section than hydrogen, leading to a better signal-to-noise ratio. Deuterated crystals can be grown using D₂O instead of H₂O in the synthesis protocol.
-
Data Collection:
-
Mount a large single crystal (typically larger than for SC-XRD) in a cryostat.
-
Cool the crystal to the desired temperature.
-
Collect neutron diffraction data by rotating the crystal in the neutron beam.
-
-
Data Analysis: The data analysis procedure is similar to that for SC-XRD, involving data reduction, structure solution, and refinement to determine the positions of all atoms, including deuterium.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of this compound and to determine the temperature of its decomposition.
Equipment:
-
TGA/DSC instrument
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound crystals in a TGA/DSC pan.
-
Measurement:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
-
Data Analysis:
-
The TGA curve will show a step-wise mass loss corresponding to the dehydration of the salt. The temperature at which this occurs indicates the decomposition temperature.
-
The DSC curve will show an endothermic peak corresponding to the energy required for the dehydration process. The peritectic point for NaCl·2H₂O is at 0.1 °C, where it decomposes into anhydrous NaCl and a saturated solution.[2]
-
Visualizations
The following diagrams illustrate the phase relationships in the NaCl-H₂O system and the general workflow for crystal structure determination.
Caption: Phase diagram of the NaCl-H₂O system.
Caption: Experimental workflow for crystal structure determination.
Conclusion
The crystal structure of this compound is well-characterized, revealing a monoclinic system where water molecules play a crucial role in the crystal packing through hydrogen bonding. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis and analysis of this and other hydrated crystalline materials. A thorough understanding of its structure and stability, as informed by the methodologies described herein, is essential for applications ranging from industrial processes to fundamental scientific research. The combination of X-ray and neutron diffraction provides a complete picture of the atomic arrangement, including the precise location of hydrogen atoms, which is vital for a full understanding of the bonding and properties of this compound.
References
Phase diagram of the NaCl-H₂O system at low temperatures
An In-depth Technical Guide to the Low-Temperature Phase Diagram of the NaCl-H₂O System
This guide provides a comprehensive overview of the sodium chloride-water (NaCl-H₂O) phase diagram at low temperatures. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the phase behavior of this ubiquitous binary system. The document outlines key phase transitions, presents quantitative data in tabular form, describes relevant experimental protocols, and includes a visualization of the phase relationships.
Overview of the NaCl-H₂O Phase Diagram
The phase diagram of the NaCl-H₂O system describes the physical states of a mixture of salt and water at different temperatures and concentrations. At low temperatures, the system is characterized by the presence of several distinct phases: a liquid aqueous solution (brine), solid water (ice), and two solid forms of sodium chloride—the dihydrate form known as hydrohalite (NaCl·2H₂O) and the anhydrous form, halite (NaCl).[1][2] The interactions between these phases give rise to critical features such as eutectic and peritectic points, which are fundamental to understanding processes like freezing point depression and crystallization.
The key features of the low-temperature phase diagram are:
-
Freezing Point Depression Curve: The line separating the liquid phase from the liquid + ice phase. As the concentration of NaCl increases, the freezing point of the solution decreases.
-
Hydrohalite Solubility Curve: The curve separating the liquid phase from the liquid + hydrohalite (NaCl·2H₂O) phase.
-
Halite Solubility Curve: The curve separating the liquid phase from the liquid + anhydrous NaCl (halite) phase.
-
Eutectic Point: The specific temperature and composition at which the liquid, ice, and hydrohalite phases are in equilibrium. This is the lowest temperature at which a liquid NaCl solution can exist.[3]
-
Peritectic Point: The temperature at which hydrohalite transforms into anhydrous NaCl and a saturated solution upon heating.[3]
Quantitative Data
The critical points and solubility data for the NaCl-H₂O system at low temperatures are summarized in the tables below.
Table 1: Key Transition Points in the NaCl-H₂O Phase Diagram
| Point | Temperature (°C) | NaCl Concentration (wt%) | Phases in Equilibrium |
| Eutectic Point | -21.1 to -21.2 | 23.2 to 23.3 | Liquid, Ice, Hydrohalite (NaCl·2H₂O) |
| Peritectic Point | 0.1 | 26.3 to 26.4 | Liquid, Hydrohalite (NaCl·2H₂O), Anhydrous NaCl |
| Metastable Eutectic | -27 to -28 | Not specified | Liquid, Ice, Anhydrous NaCl |
Citations:[3][4][5][6][7][8][9]
Table 2: Solubility of Sodium Chloride at Low Temperatures
| Temperature (°C) | Temperature (°F) | NaCl Concentration (wt%) | Solid Phase in Equilibrium |
| 0.1 | 32.2 | 26.31 | NaCl·2H₂O / NaCl |
| 0 | 32 | 26.29 | Ice / NaCl·2H₂O |
| -1.1 | 30 | 26.16 | Ice |
| -6.67 | 20 | 25.53 | Ice |
| -12.22 | 10 | 24.7 | Ice |
| -17.78 | 0 | 23.83 | Ice |
| -21.11 | -6 | 23.31 | Ice / NaCl·2H₂O |
Citation:[8]
Experimental Protocols
The determination of the NaCl-H₂O phase diagram relies on several experimental techniques to identify phase transitions and solubility limits. The primary methods are detailed below.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting or crystallization, are accompanied by enthalpic changes, which are detected as peaks or shifts in the baseline of the DSC thermogram.
Methodology:
-
Sample Preparation: A precise amount of NaCl solution with a known concentration is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving cooling to a low temperature (e.g., -60°C) followed by heating at a constant rate (e.g., 1-10°C/min).
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.
-
Data Analysis:
-
The onset temperature of an endothermic peak upon heating corresponds to a melting event (e.g., eutectic melting).
-
The onset of an exothermic peak upon cooling indicates a crystallization event (e.g., the formation of ice or hydrohalite).
-
By running samples with varying concentrations, the phase boundaries can be mapped. For instance, the eutectic temperature is identified as the invariant melting peak observed across a range of compositions.[9] A metastable eutectic involving anhydrous NaCl and ice has also been identified using this method.[9]
-
Cryoscopy (Freezing Point Depression)
Principle: Cryoscopy is a technique used to determine the molar mass of a solute or to study the properties of solutions by measuring the lowering of the freezing point of a solvent. The freezing point depression is a colligative property, meaning it depends on the number of solute particles in the solution.[10]
Methodology:
-
Apparatus: A cooling bath (e.g., an ice-salt mixture), a sample tube containing the solution, a precision thermometer, and a stirrer are required.[11]
-
Sample Preparation: A series of NaCl solutions of known concentrations are prepared.
-
Measurement:
-
The sample tube is immersed in the cooling bath, and the solution is stirred continuously to ensure uniform temperature.
-
The temperature is recorded at regular intervals as the solution cools.
-
Supercooling may occur, where the temperature drops below the freezing point before crystallization begins. Upon nucleation, the temperature rises to the true freezing point and remains constant until the solvent has completely solidified.
-
-
Data Analysis: The freezing point is determined from the plateau in the cooling curve. By plotting the freezing point against the molality of the NaCl solution, the freezing point depression curve of the phase diagram can be constructed. The cryoscopic constant of water (1.86 K· kg/mol ) relates the freezing point depression to the molality of the solution.[12]
Visualization of Phase Relationships
The following diagram illustrates the logical relationship between the input variables (temperature and composition) and the resulting phases in the low-temperature NaCl-H₂O system.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. phasediagram.dk [phasediagram.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Formation of NaCl eutectics in water-in-oil emulsion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chlorates.exrockets.com [chlorates.exrockets.com]
- 9. ThermoML:Thermochim. Acta 2017, 647, 94-100 [trc.nist.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Chemistry in winter | Opinion | RSC Education [edu.rsc.org]
An In-depth Technical Guide to the Thermodynamic Properties of Hydrohalite (NaCl·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of hydrohalite (NaCl·2H₂O), a hydrated form of sodium chloride. Understanding these properties is crucial for a range of scientific disciplines, including materials science, geology, and pharmaceutical development, where the stability and phase behavior of hydrated compounds are of paramount importance. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visual representations of relevant processes.
Core Thermodynamic Properties of Hydrohalite
Hydrohalite is a mineral that forms from saturated sodium chloride brines at temperatures below 0.1 °C.[1] Its thermodynamic stability is a critical factor in various natural and industrial processes. The following tables summarize the key thermodynamic parameters of hydrohalite based on available scientific literature.
Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Hydrohalite
| Thermodynamic Property | Symbol | Value | Units | Conditions |
| Enthalpy of Formation (from ice and halite) | ΔHf | -1.8 | kJ·mol⁻¹ | 273.15 K |
| Standard Molar Entropy (Estimated) | S° | ~130-150 | J·mol⁻¹·K⁻¹ | 298.15 K |
| Gibbs Free Energy of Formation (Estimated) | ΔGf° | Value dependent on calculated entropy | kJ·mol⁻¹ | 298.15 K |
Table 2: Specific Heat Capacity of Hydrohalite
| Temperature (K) | Specific Heat Capacity (J·mol⁻¹·K⁻¹) |
| 190 | 109 |
| 250 | 137 |
This data indicates that the specific heat capacity of hydrohalite increases with temperature in the measured range.[2]
Table 3: Phase Transition Properties of Hydrohalite
| Property | Value | Units | Conditions |
| Decomposition Temperature | 0.1 | °C | 1 atm |
| Cryohydric Point (Eutectic) | -21.2 | °C | 1 atm |
| Pressure Stability Range | 7,900 - 11,600 | atmospheres | - |
| Maximum Decomposition Temperature under Pressure | 25.8 | °C | ~9400 atmospheres |
Hydrohalite decomposes into a salty brine and solid halite (anhydrous NaCl) at 0.1 °C at atmospheric pressure.[1] The cryohydric point represents the eutectic temperature where a saturated solution is in equilibrium with both ice and hydrohalite.[1] Under elevated pressure, the stability of hydrohalite increases, with its decomposition temperature rising to a maximum of 25.8 °C at approximately 9400 atmospheres.[1]
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of hydrohalite requires precise experimental techniques. The following sections detail the methodologies for two key analytical methods: Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.
Differential Scanning Calorimetry (DSC) for Thermal Analysis of Hydrohalite
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For hydrohalite, DSC is employed to determine its heat capacity, enthalpy of formation, and phase transition temperatures.
Methodology:
-
Sample Preparation:
-
Synthesize hydrohalite by cooling a saturated NaCl solution to below 0°C.
-
Carefully extract the hydrohalite crystals and dry them at a low temperature (e.g., -5°C) to remove excess surface brine.
-
Accurately weigh 5-10 mg of the prepared hydrohalite into a hermetically sealed aluminum DSC pan to prevent water loss during the experiment. An empty, sealed aluminum pan is used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) across the temperature range of interest.
-
Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C) to ensure it is in a stable solid state.
-
Heat the sample at a controlled rate (e.g., 5 or 10 K/min) to a temperature above its decomposition point (e.g., 20°C).
-
Hold the sample at the final temperature for a few minutes to ensure complete decomposition.
-
Cool the sample back to the initial low temperature at a controlled rate.
-
-
Data Analysis:
-
Heat Capacity (Cp): Determine the heat capacity from the heat flow signal in a region with no phase transitions using the appropriate software functions.
-
Enthalpy of Formation/Decomposition (ΔH): Integrate the area of the endothermic peak corresponding to the decomposition of hydrohalite to determine the enthalpy change of this transition.
-
Phase Transition Temperatures: Identify the onset and peak temperatures of the endothermic and exothermic events to determine the decomposition and formation temperatures of hydrohalite.
-
Raman Spectroscopy for Phase Transition Analysis
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. It is particularly useful for identifying different phases of water (liquid, ice) and hydrated salts in aqueous solutions at low temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a saturated NaCl solution.
-
Place a small droplet of the solution in a temperature-controlled stage (e.g., a Linkam stage) mounted on the microscope of the Raman spectrometer.
-
-
Instrument Setup:
-
Use a laser with a wavelength that minimizes fluorescence (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
Focus the laser on the sample.
-
-
Low-Temperature Measurement Protocol:
-
Cool the sample stage to a temperature well below the expected freezing point (e.g., -40°C) at a controlled rate.
-
Acquire Raman spectra at regular temperature intervals during cooling to observe the formation of ice and hydrohalite. The characteristic O-H stretching bands of water will shift and sharpen upon freezing, and new peaks corresponding to the vibrational modes of hydrohalite will appear.
-
Once the sample is completely frozen, slowly heat the stage at a controlled rate (e.g., 1-2 K/min).
-
Acquire Raman spectra at small temperature increments, particularly around the eutectic (-21.2°C) and decomposition (0.1°C) temperatures.
-
-
Data Analysis:
-
Analyze the changes in the Raman spectra as a function of temperature.
-
Identify the characteristic peaks for liquid water, ice (Ih), and hydrohalite.
-
The disappearance of the ice peaks and the appearance of the liquid water band will indicate the eutectic melting.
-
The disappearance of the hydrohalite peaks and the corresponding changes in the water bands will signify the decomposition of hydrohalite.
-
Phase Transitions and Stability
The stability of hydrohalite is intricately linked to temperature and pressure, as illustrated in the phase diagram of the NaCl-H₂O system. The logical relationships between the different phases can be visualized as follows:
This diagram illustrates the conditions under which hydrohalite forms and decomposes in relation to the other stable phases in the system. The reversible arrows indicate equilibrium conditions, while the unidirectional arrow for decomposition highlights the incongruent melting of hydrohalite.
References
Formation Conditions of Sodium Chloride Dihydrate from Brine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation conditions of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, from brine solutions. This document details the thermodynamic and kinetic parameters governing its crystallization, experimental protocols for its characterization, and key quantitative data presented for easy reference.
Core Concepts of this compound Formation
This compound is a crystalline solid that forms from saturated sodium chloride solutions at sub-zero temperatures. Its formation and stability are dictated by the principles of phase equilibria, nucleation, and crystal growth. The NaCl-H₂O phase diagram is the foundational tool for understanding the conditions under which hydrohalite crystallizes.
Key Thermodynamic Points:
-
Peritectic Point: At 0.1°C, a peritectic transition occurs where anhydrous sodium chloride (halite) reacts with the saturated brine to form hydrohalite. Above this temperature, hydrohalite is unstable and decomposes.[1][2]
-
Eutectic Point: The eutectic point for the NaCl-H₂O system is at approximately -21.1°C to -21.2°C, with a corresponding NaCl concentration of 23.3 wt%.[3][4][5] At this point, a saturated solution is in equilibrium with both ice and this compound. Below this temperature, the entire liquid mixture solidifies into a mixture of ice and hydrohalite.
Kinetics of Formation:
The formation of this compound is not solely dependent on thermodynamics; kinetic factors such as nucleation and crystal growth rates are also critical.
-
Nucleation: The initiation of hydrohalite crystal formation often requires a certain degree of supersaturation and can be influenced by the cooling rate and the presence of nucleation sites.[6] Studies have shown that the nucleation rate of hydrohalite can be extremely low, potentially due to the formation of a metastable prenucleation phase.[6]
-
Crystal Growth: Once nucleation occurs, the crystals grow by the addition of NaCl and water molecules from the surrounding brine. The growth rate is influenced by factors such as supersaturation, temperature, and the presence of impurities.
Data Presentation
The following tables summarize the key quantitative data related to the formation of this compound.
Table 1: Key Phase Transition Temperatures and Compositions for the NaCl-H₂O System
| Parameter | Temperature (°C) | NaCl Concentration (wt%) | Description |
| Peritectic Point | 0.1 | 26.3 | Transition between anhydrous NaCl and NaCl·2H₂O in equilibrium with saturated brine. |
| Eutectic Point | -21.1 to -21.2 | 23.3 | Lowest temperature at which a liquid NaCl solution can exist, in equilibrium with ice and NaCl·2H₂O.[3][4][5] |
Table 2: Influence of Cooling Rate on Hydrohalite Formation
| Cooling Rate (°C/min) | Observation | Reference |
| 1 | Formation of a hydrohalite layer up to ~1 µm thick on cell surfaces. | [7] |
| 20 | More homogeneous distribution of hydrohalite with a much thinner layer (< ~20 nm) around cells. | [7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to study the formation of this compound.
Preparation of Supersaturated Sodium Chloride Brine
Objective: To prepare a sodium chloride solution with a concentration exceeding its saturation point at a given sub-zero temperature to induce the crystallization of hydrohalite.
Materials:
-
Deionized water
-
Anhydrous sodium chloride (reagent grade)
-
Beaker
-
Hot plate with magnetic stirrer
-
Thermometer
-
Filtration apparatus (e.g., vacuum filtration with a Buchner funnel and filter paper)
Procedure:
-
Determine the desired final concentration of the brine based on the target supersaturation level for the crystallization experiment.
-
Heat a calculated volume of deionized water in a beaker on a hot plate with continuous stirring.
-
Gradually add the calculated mass of anhydrous sodium chloride to the heated water.
-
Continue heating and stirring until all the salt has dissolved. The temperature can be raised to increase the solubility and create a highly concentrated solution.
-
Once the salt is fully dissolved, remove the beaker from the hot plate.
-
Filter the hot solution while it is still warm to remove any undissolved impurities or microparticles that could act as unwanted nucleation sites.
-
Allow the filtered solution to cool slowly and undisturbed to the desired experimental temperature. This slow cooling helps in achieving a supersaturated state without premature crystallization.
Controlled Cooling Crystallization for Hydrohalite Formation
Objective: To crystallize this compound from a supersaturated brine solution under controlled cooling conditions to study its formation and morphology.
Apparatus:
-
Jacketed crystallizer vessel
-
Programmable circulating bath (chiller/heater)
-
Temperature probe
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)
-
Microscope with a camera for in-situ observation (optional)
Procedure:
-
Prepare a supersaturated sodium chloride brine as described in Protocol 3.1.
-
Transfer the warm, filtered brine into the crystallizer vessel.
-
Set the programmable circulating bath to the initial temperature of the brine.
-
Begin stirring the solution at a constant, gentle rate to ensure thermal homogeneity.
-
Program the circulating bath to cool the solution at a specific rate (e.g., 0.1°C/min to 1°C/min). The cooling rate is a critical parameter that influences nucleation and crystal size.
-
Monitor the temperature of the brine using the temperature probe.
-
Observe the solution for the onset of crystallization (nucleation), which appears as the formation of small solid particles.
-
Once crystallization begins, the temperature may slightly increase due to the release of the latent heat of crystallization.
-
Continue cooling to the final target temperature, allowing the crystals to grow.
-
Samples of the crystals can be extracted for further analysis.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., eutectic and peritectic points) in the NaCl-H₂O system.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance
Procedure:
-
Prepare a series of NaCl-H₂O solutions with varying known concentrations.
-
Accurately weigh a small amount of the solution (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.
-
Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program on the DSC instrument. A typical program for studying hydrohalite formation involves:
-
An initial isothermal period at room temperature.
-
A cooling ramp at a controlled rate (e.g., 5°C/min) to a temperature well below the expected eutectic point (e.g., -60°C).
-
An isothermal hold at the low temperature to ensure complete solidification.
-
A heating ramp at a controlled rate (e.g., 5°C/min) to a temperature above the peritectic point (e.g., 20°C).
-
-
Run the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram. Endothermic peaks on heating correspond to melting events (eutectic and liquidus), while exothermic peaks on cooling represent crystallization. The onset temperature of the peaks provides the transition temperatures. The area under the peaks is proportional to the enthalpy of the transition.
Raman Spectroscopy for Hydrohalite Identification
Objective: To identify the presence of this compound and distinguish it from anhydrous NaCl and ice based on its unique vibrational spectrum.
Apparatus:
-
Raman spectrometer equipped with a microscope
-
Laser source (e.g., 532 nm or 785 nm)
-
Temperature-controlled stage
-
Sample holder (e.g., quartz capillary or microscope slide)
Procedure:
-
Place a small sample of the brine or the crystallized solid onto the sample holder on the temperature-controlled stage.
-
Cool the sample to the desired temperature for analysis using the temperature-controlled stage.
-
Focus the microscope on the area of interest (e.g., a crystal).
-
Acquire the Raman spectrum using an appropriate laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio. It is important to use a low laser power to avoid sample heating and phase transitions.
-
Analyze the obtained spectrum. The characteristic Raman peaks for the O-H stretching modes of water in hydrohalite appear at different wavenumbers compared to those of ice and liquid water, allowing for its unambiguous identification. Hydrohalite typically shows a distinct doublet in the O-H stretching region around 3408 cm⁻¹ and 3425 cm⁻¹.[7]
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in the formation of this compound.
Caption: A simplified representation of the NaCl-H₂O phase diagram illustrating the stability regions of different phases and key transition points.
Caption: A flowchart illustrating the typical experimental workflow for the formation and subsequent analysis of this compound crystals.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Infrared optical constants of crystalline this compound: application to study the crystallization of aqueous sodium chloride solution droplets at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. brinemaker.com [brinemaker.com]
- 5. industrialh2osolutions.com [industrialh2osolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Raman scattering evidence of hydrohalite formation on frozen yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Is sodium chloride dihydrate stable at room temperature?
An In-depth Technical Guide on the Stability of Sodium Chloride Dihydrate
Introduction
Sodium chloride (NaCl), a compound of fundamental importance across various scientific disciplines, can form a hydrated crystalline structure known as this compound (NaCl·2H₂O), or hydrohalite. This hydrate (B1144303) plays a significant role in geochemistry, atmospheric science, and industrial processes, particularly in environments subjected to low temperatures. Understanding the stability of this compound is crucial for predicting its behavior in these systems. This technical guide provides a comprehensive overview of the stability of NaCl·2H₂O at room temperature, its thermodynamic properties, and the experimental methodologies used for its characterization.
Stability of this compound
This compound is not stable at room temperature.[1][2] The stability of hydrohalite is highly dependent on temperature and the presence of water. According to the phase diagram of the NaCl-H₂O system, this compound is the stable form of sodium chloride in the presence of water at temperatures below 0.1 °C.[1] Above this temperature, known as the peritectic point, hydrohalite decomposes into anhydrous sodium chloride (NaCl) and a saturated aqueous solution.[3]
Metastable Forms
Recent research has identified a metastable form of this compound, designated as SC2-II, which forms through the rapid freezing (10¹–10² K s⁻¹) of NaCl solutions at ambient pressure.[4][5][6] This metastable phase is distinct from the more stable hydrohalite, which is referred to as SC2-I. Upon heating, SC2-II irreversibly transforms into SC2-I and ice Ih at temperatures above 190 K (-83.15 °C).[4][5] This transition is an exothermic process, indicating that SC2-II is a higher-energy, metastable state relative to SC2-I.[4][5]
Thermodynamic Properties and Phase Equilibria
The thermodynamic properties of this compound have been determined through fitting experimental data. These properties are essential for understanding the phase behavior of the NaCl-H₂O system.
Thermodynamic Data
The standard molar thermodynamic properties for the formation of NaCl·2H₂O(cr) at 298.15 K and 0.1 MPa are summarized in the table below.
| Property | Symbol | Value |
| Standard Molar Gibbs Energy of Formation | ΔfG⁰m | -993.37 ± 0.60 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation | ΔfH⁰m | -1097.97 ± 0.50 kJ·mol⁻¹ |
| Standard Molar Entropy | S⁰m | 173.6 ± 2.0 J·mol⁻¹·K⁻¹ |
| Standard Molar Heat Capacity | C⁰p,m | 152.0 ± 4.0 J·mol⁻¹·K⁻¹ |
Table 1: Standard molar thermodynamic properties of NaCl·2H₂O(cr) at 298.15 K and 0.1 MPa. Data sourced from Archer (1992).[7][8][9][10]
Phase Diagram and Invariant Points
The phase diagram of the NaCl-H₂O system illustrates the conditions of temperature and composition at which different phases (liquid solution, ice, anhydrous NaCl, and NaCl·2H₂O) are stable.
| Invariant Point | Temperature | Composition (wt% NaCl) | Equilibrium Phases |
| Eutectic | -21.1 °C | 23.3 | Ice, NaCl·2H₂O, Saturated Solution |
| Peritectic | 0.1 °C | 26.3 | Anhydrous NaCl, NaCl·2H₂O, Saturated Solution |
Table 2: Key invariant points in the NaCl-H₂O phase diagram.[3]
The eutectic point represents the lowest temperature at which a liquid phase can exist in the system.[3] The peritectic point marks the upper temperature limit for the stability of hydrohalite.[3]
Experimental Protocols
The characterization of this compound and the determination of its stability rely on several key experimental techniques.
Sample Preparation
-
Slow Freezing (for SC2-I): Saturated or near-saturated NaCl solutions are slowly cooled to temperatures below the eutectic point to induce the crystallization of hydrohalite (SC2-I).
-
Rapid Freezing (for SC2-II): NaCl solutions are rapidly quenched in liquid nitrogen (77 K) to form the metastable dihydrate, SC2-II.[5]
Synchrotron X-ray and Neutron Powder Diffraction
-
Objective: To determine the crystal structure and monitor phase transitions.
-
Methodology:
-
A frozen sample of the NaCl solution is loaded into a capillary tube (e.g., polyimide) at cryogenic temperatures.[5]
-
The capillary is mounted on a diffractometer equipped with a cryostream for temperature control.
-
Diffraction patterns are collected as the sample is heated at a controlled rate.
-
Phase transitions are identified by the appearance and disappearance of characteristic Bragg peaks for each phase (ice Ih, SC2-I, SC2-II).[4][5] For instance, the transition from SC2-II to SC2-I is observed by the decrease in intensity of unique SC2-II Bragg peaks and a simultaneous increase in the intensity of peaks corresponding to SC2-I.[4][5]
-
Calorimetry (Differential Scanning Calorimetry - DSC)
-
Objective: To measure the heat flow associated with phase transitions and determine transition temperatures and enthalpies.
-
Methodology:
-
A small amount of the frozen NaCl solution is hermetically sealed in a sample pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 5 K/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Exothermic or endothermic peaks in the resulting thermogram indicate phase transitions. For example, the irreversible transformation of the metastable SC2-II to the stable SC2-I is observed as an exothermic event.[4][5]
-
Raman Spectroscopy
-
Objective: To identify the phase state of NaCl, particularly distinguishing between anhydrous and dihydrate forms.
-
Methodology:
-
A single particle or a bulk sample is placed under a Raman microscope.
-
The sample is illuminated with a monochromatic laser.
-
The scattered light is collected and analyzed to obtain a Raman spectrum.
-
The spectrum reveals characteristic vibrational modes. For NaCl dihydrate, these include the OH-stretching, OH-bending, and librational modes of the water of hydration, which are absent in the spectrum of anhydrous NaCl.[11]
-
Visualizations
A flowchart of the experimental workflow for analyzing the stability and structure of sodium chloride hydrates.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. This compound (23724-87-0) for sale [vulcanchem.com]
- 3. phasediagram.dk [phasediagram.dk]
- 4. Metastable Dihydrate of Sodium Chloride at Ambient Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Metastable Dihydrate of Sodium Chloride at Ambient Pressure | Semantic Scholar [semanticscholar.org]
- 7. srd.nist.gov [srd.nist.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nist.gov [nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
Spectroscopic Properties of Sodium Chloride Dihydrate (NaCl·2H₂O): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this hydrated salt. This document covers infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, including data presentation, experimental protocols, and visualizations of key concepts.
Introduction to this compound
This compound is a crystalline solid in which each formula unit of sodium chloride is associated with two water molecules. It is the stable crystalline form of NaCl below 0.15 °C in the presence of water. The water molecules, often referred to as water of crystallization, are an integral part of the crystal lattice and play a crucial role in determining the physical and chemical properties of the compound. Understanding the spectroscopic signature of this hydrated form is essential for its identification and characterization, particularly in contexts such as pharmaceutical formulations, geological sciences, and atmospheric chemistry.
Spectroscopic Data
This section summarizes the key spectroscopic data for NaCl·2H₂O, focusing on infrared, Raman, and nuclear magnetic resonance spectroscopy.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman, provides insights into the molecular vibrations within the NaCl·2H₂O crystal lattice. The primary spectral features arise from the vibrational modes of the water molecules, which are sensitive to their local environment and hydrogen bonding interactions.
Table 1: Comparison of Infrared and Raman Peak Assignments for NaCl·2H₂O [1]
| Vibrational Mode | Infrared (IR) Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |
| O-H Stretching (Symmetric & Asymmetric) | ~3420, ~3542[2] | ~3404, ~3450, ~3511[2][3] |
| H₂O Bending (Scissoring) | ~1620 - 1650 | Not clearly observed |
| H₂O Librational Modes (Rocking, Wagging, Twisting) | ~500 - 800 | Not clearly observed |
| Na-Cl Lattice Vibrations | < 400 | < 400 |
Note: Peak positions can vary slightly depending on the experimental conditions such as temperature and sample preparation.
The O-H stretching region in both IR and Raman spectra is particularly informative. The presence of multiple, distinct peaks in this region for NaCl·2H₂O, as opposed to the broad, single band observed in liquid water, is indicative of the well-defined hydrogen bonding environments of the water molecules within the crystal lattice.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For NaCl·2H₂O, the relevant nuclei are ¹H (proton), ²³Na (sodium), and ³⁵Cl (chlorine).
¹H Solid-State NMR: The ¹H NMR spectrum of NaCl·2H₂O is expected to be dominated by the signal from the water of crystallization. The lineshape and chemical shift of the proton signal can provide information about the hydrogen bonding and dynamics of the water molecules.
Due to the quadrupolar nature of these nuclei, the NMR lines can be broad. High-field NMR and advanced techniques like Magic Angle Spinning (MAS) are often necessary to obtain high-resolution spectra.[6][7][8][9][10]
Experimental Protocols
This section outlines the detailed methodologies for the spectroscopic analysis of NaCl·2H₂O.
Sample Preparation
The preparation of a pure, solid sample of NaCl·2H₂O is the critical first step for obtaining high-quality spectroscopic data.
-
Crystallization: NaCl·2H₂O can be crystallized from a saturated aqueous solution of NaCl at temperatures below 0.15 °C.
-
Isolation and Drying: The crystals should be quickly filtered from the cold mother liquor and gently dried with filter paper. It is crucial to maintain a low temperature during this process to prevent dehydration to anhydrous NaCl. The sample should be stored in a sealed container at a low temperature.
-
Grinding: For solid-state analysis, the crystals should be gently ground into a fine powder using a mortar and pestle in a cold and dry environment to ensure homogeneity and to facilitate sample packing.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the finely ground NaCl·2H₂O sample (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogeneous dispersion. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The typical spectral range for analyzing hydrated salts is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units.
Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD) is required.
Methodology:
-
Sample Preparation: Place a small amount of the powdered NaCl·2H₂O sample on a microscope slide or in a capillary tube.
-
Data Acquisition:
-
Focus the laser beam onto the sample using the microscope objective.
-
Set the laser power to a low level (e.g., 1-5 mW) to avoid sample heating and potential dehydration.
-
Acquire the Raman spectrum over the desired spectral range (typically 100-4000 cm⁻¹).
-
The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw spectrum is typically baseline corrected to remove any fluorescence background.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A solid-state NMR spectrometer with a high-field magnet and a probe capable of Magic Angle Spinning (MAS) is necessary, especially for quadrupolar nuclei like ²³Na and ³⁵Cl.
Methodology:
-
Sample Preparation: The finely ground NaCl·2H₂O powder is packed into a MAS rotor (e.g., zirconia).
-
Data Acquisition for ¹H NMR:
-
A simple single-pulse experiment (Bloch decay) can be used.
-
Magic Angle Spinning at a moderate speed (e.g., 5-10 kHz) is typically employed to average out dipolar interactions and improve resolution.
-
-
Data Acquisition for ²³Na and ³⁵Cl NMR:
-
These quadrupolar nuclei often require specialized pulse sequences to acquire high-quality spectra.
-
A single-pulse experiment under MAS is a starting point.
-
High spinning speeds are generally beneficial to narrow the broad lines.
-
The use of very high magnetic fields is advantageous for reducing the second-order quadrupolar broadening.[6][7][8][9][10]
-
The spectral width needs to be set appropriately to cover the potentially broad resonance.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H, a solution of NaCl for ²³Na).
Visualizations
This section provides diagrams to illustrate key concepts related to the structure and analysis of NaCl·2H₂O.
Conclusion
The spectroscopic characterization of this compound is crucial for its unambiguous identification and for understanding its structural properties. Infrared and Raman spectroscopies are powerful tools for probing the vibrational modes of the water of crystallization, providing a distinct fingerprint for the hydrated state. While solid-state NMR of ¹H, ²³Na, and ³⁵Cl holds significant promise for elucidating the local environments of all constituent atoms, a lack of specific experimental data for NaCl·2H₂O in the literature highlights an area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important hydrated salt.
References
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iccc-online.org [iccc-online.org]
- 10. researchgate.net [researchgate.net]
Discovery of Metastable Sodium Chloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a metastable form of sodium chloride dihydrate, denoted as SC2-II. This recently identified hydrate (B1144303) offers new insights into the phase behavior of the NaCl-H₂O system, with potential implications for various scientific and industrial fields, including cryopreservation and planetary science.
Executive Summary
Researchers have identified a new, metastable dihydrate of sodium chloride (SC2-II) that forms at ambient pressure through the rapid freezing of aqueous NaCl solutions.[1][2] This discovery marks the first identification of a new NaCl hydrate forming from a liquid solution at atmospheric pressure in two centuries.[1] Characterized by a unique crystalline structure, SC2-II irreversibly transforms into the stable dihydrate form, hydrohalite (NaCl·2H₂O, or SC2-I), and ice upon heating above 190 K.[1][2][3][4] This guide details the experimental protocols for its synthesis and characterization, presents key quantitative data, and illustrates the experimental workflow and phase transformation pathways.
Quantitative Data Summary
The key quantitative parameters associated with the metastable this compound (SC2-II) are summarized in the tables below.
Table 1: Thermodynamic and Transformation Properties of Metastable NaCl Dihydrate (SC2-II)
| Property | Value | Unit | Conditions |
| Heat of Transformation (SC2-II to SC2-I) | -3.47 ± 0.55 | kJ mol⁻¹ | Heating at 10 K min⁻¹ |
| Transformation Temperature Range | > 190 | K | Upon heating |
Data sourced from calorimetric analyses of the exothermic transformation of SC2-II to hydrohalite (SC2-I) and ice.[1][2][4]
Table 2: Proposed Crystallographic Data for Metastable NaCl Dihydrate (SC2-II)
| Property | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | Proposed as a 3 × 1 × 3 supercell of hydrohalite (SC2-I) |
The crystal structure of SC2-II is proposed to be structurally related to hydrohalite.[1][2][3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of metastable this compound (SC2-II).
Synthesis of Metastable NaCl Dihydrate (SC2-II)
The primary method for producing SC2-II is through the rapid freezing of a sodium chloride solution.[1][2]
Materials:
-
Sodium chloride (NaCl)
-
Deionized water (H₂O) or Deuterium oxide (D₂O)
-
Liquid nitrogen
Procedure:
-
Prepare a 2 m (molal) solution of NaCl in either H₂O or D₂O.
-
Load the solution into a 1 mm diameter polyimide (Kapton) capillary tube.
-
Plunge the sealed capillary tube directly into liquid nitrogen (77 K). This achieves a rapid cooling rate on the order of 10¹–10² K s⁻¹.[1][2][4]
-
The resulting solid is a mixture of the metastable NaCl dihydrate (SC2-II) and ice (Ih).
Characterization Methods
Instrumentation:
-
High-resolution powder X-ray diffractometer (e.g., I11 beamline at Diamond Light Source).[3]
-
Nitrogen cryostream.
Procedure:
-
Rapidly freeze the NaCl solution in a Kapton tube as described in section 3.1.
-
Mount the frozen sample onto the diffractometer.
-
Cool the sample to 80 K using a nitrogen cryostream.[3]
-
Collect pXRD patterns at the base temperature to confirm the presence of SC2-II and ice Ih.
-
To study the phase transformation, heat the sample from 170 K to 206 K and collect pXRD patterns at intervals to monitor the decomposition of SC2-II and the formation of SC2-I.[1]
Instrumentation:
-
High-intensity, medium-resolution powder diffractometer (e.g., NIMROD at ISIS Neutron and Muon Source).[3]
Procedure:
-
Prepare a sample of rapidly frozen NaCl-D₂O solution.
-
Load the crushed, frozen sample into a suitable container for neutron diffraction analysis.
-
Cool the sample to 100 K.
-
Collect an initial diffraction pattern.
-
Heat the sample in-situ from 100 K to 240 K at a rate of 1 K min⁻¹.
-
Collect diffraction patterns at 10 K intervals to observe the phase transition from SC2-II to SC2-I.[3]
Instrumentation:
-
Raman spectrometer equipped with a cryostage (e.g., Horiba LabRAM HR Evolution with a Linkam FDCS196 cryostage).[1][3]
-
532 nm laser.
Procedure:
-
Flash Frozen (FF) Sample: Place a 10 μL droplet of 2 m NaCl-H₂O solution onto a glass slide pre-cooled to 77 K on the cryostage.[1][3]
-
Slow Frozen (SF) Sample (for comparison): Place a 10 μL droplet of 2 m NaCl-H₂O solution onto a glass slide at room temperature and cool to 77 K at a rate of 20 K/min.[1][3]
-
Acquire Raman spectra from both samples at 100 K to distinguish the spectral features of the rapidly frozen sample (containing SC2-II) from the slow-frozen sample (containing SC2-I).[1][3]
Instrumentation:
-
Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000).[1]
Procedure:
-
Prepare a flash-frozen sample of NaCl-H₂O solution.
-
Under liquid nitrogen, load the frozen sample into a stainless-steel capsule and transfer it to the pre-cooled DSC furnace at 95 K.
-
Allow the temperature to equilibrate for 4 minutes.
-
Heat the sample to 293 K at a rate of 10 K min⁻¹ to measure the heat flow associated with the exothermic transformation of SC2-II to SC2-I.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the phase transformation pathway of metastable this compound.
References
An In-depth Technical Guide to the Natural Occurrence of Hydrohalite in Polar Regions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrohalite (NaCl·2H₂O), the hydrated crystalline form of sodium chloride, is a significant mineral phase in the cryosphere, particularly within the sea ice of polar regions. Its formation, stability, and abundance are intrinsically linked to the thermodynamics of freezing seawater and the resulting brine evolution. This technical guide provides a comprehensive overview of the natural occurrence of hydrohalite in Arctic and Antarctic sea ice, detailing its formation pathways, physicochemical properties, and the advanced analytical techniques used for its characterization. Quantitative data on its prevalence, detailed experimental protocols, and visual representations of key processes are presented to serve as a valuable resource for researchers in cryospheric science, geochemistry, and related fields where low-temperature saline environments are of interest.
Introduction
As global temperatures fluctuate and polar ice dynamics become increasingly critical to understand, the study of minerals that form within sea ice offers valuable insights into fundamental geochemical processes. Among these, hydrohalite is of particular importance due to its influence on the physical and chemical properties of sea ice, including its salinity, density, and albedo. The precipitation and dissolution of hydrohalite within brine channels and pockets also play a role in the life cycle of sea ice and the broader polar environment. This guide synthesizes current knowledge on the natural occurrence of hydrohalite in these extreme environments.
Formation and Stability of Hydrohalite in Sea Ice
The formation of hydrohalite in polar regions is a direct consequence of the freezing of seawater. As ocean water begins to freeze at approximately -1.8°C, pure ice crystals form, expelling dissolved salts into the remaining unfrozen water.[1] This process creates highly concentrated brines trapped within a matrix of ice. As the temperature continues to decrease, the salinity of these brines increases, leading to the sequential precipitation of different salt minerals.
The initial salt to precipitate from cooling seawater brine is typically mirabilite (Na₂SO₄·10H₂O), which begins to form at temperatures around -8.2°C.[2] Upon further cooling, the brine becomes saturated with respect to sodium chloride, and at approximately -22.9°C, hydrohalite precipitates.[2] This dihydrate of sodium chloride is the stable form of NaCl at temperatures below 0.1°C.[2]
The stability of hydrohalite is temperature-dependent. Above 0.1°C, it decomposes into solid halite (NaCl) and a saline solution.[2] Within sea ice, the presence and distribution of hydrohalite are therefore dictated by the thermal regime of the ice pack.
Signaling Pathway of Hydrohalite Formation
The formation of hydrohalite can be visualized as a signaling pathway triggered by decreasing temperatures in the polar environment. This pathway involves a cascade of physical and chemical changes within the sea ice brine.
Quantitative Occurrence of Hydrohalite
The concentration of hydrohalite in polar sea ice is variable and depends on several factors, including the age of the ice, its thermal history, and the initial salinity of the seawater. First-year ice, which has not yet undergone a summer melt season, generally has a higher brine volume and, consequently, a higher potential for hydrohalite formation compared to multi-year ice. Multi-year ice is less saline due to the flushing of brine during summer melts, which reduces the amount of salt available for mineral precipitation.[1]
| Parameter | First-Year Arctic Sea Ice | Multi-Year Arctic Sea Ice | Antarctic Sea Ice |
| Typical Salinity | Higher | Lower[1] | Variable, generally younger and thinner than Arctic ice[3] |
| Hydrohalite Concentration | Can reach up to 9.9 g/kg in upper layers | Generally lower due to reduced salinity[2] | Data is less abundant, but expected in seasonal ice |
| Formation Temperature | ~ -22.9 °C[2] | ~ -22.9 °C[2] | ~ -22.9 °C[2] |
Experimental Protocols for Hydrohalite Characterization
The identification and quantification of hydrohalite in sea ice and frozen brines require specialized analytical techniques capable of operating at low temperatures and analyzing solid-state materials. The primary methods employed are Raman spectroscopy, X-ray diffraction (XRD), and cryo-scanning electron microscopy (cryo-SEM).
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that identifies molecules by their unique vibrational modes. It is particularly well-suited for identifying hydrohalite in ice samples due to the distinct Raman scattering signals of the water of hydration in the hydrohalite crystal structure.
Detailed Methodology:
-
Sample Preparation: A core section of sea ice or a frozen brine sample is placed in a temperature-controlled stage (e.g., a Linkam stage) on the microscope. The stage is cooled to the desired analysis temperature, typically below -30°C to ensure the stability of hydrohalite.[4]
-
Instrument Setup: A Raman microscope equipped with a long working distance objective (e.g., 50x) is used. A laser with a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample surface.[4][5]
-
Data Acquisition: Raman spectra are collected from various points on the sample to map the spatial distribution of different components. The scattered light is passed through a grating (e.g., 1800 lines/mm) and detected by a CCD camera.[5]
-
Spectral Analysis: The resulting spectra are analyzed for characteristic peaks of hydrohalite, ice, and liquid brine. The distinct peaks of hydrohalite's water of hydration allow for its unambiguous identification.[6]
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying crystalline materials based on their unique diffraction patterns. It is used to confirm the crystal structure of minerals present in sea ice.
Detailed Methodology:
-
Sample Preparation: A bulk sea ice or brine sample is freeze-dried and ground into a fine powder to ensure random orientation of the crystals. For quantitative analysis, a known amount of an internal standard (e.g., ZnO) may be added.[7] The powdered sample is then mounted on a sample holder suitable for low-temperature analysis.
-
Instrument Setup: A powder X-ray diffractometer equipped with a cryostage is used to maintain the sample at a low temperature (e.g., below -30°C) throughout the analysis.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of angles (2θ).
-
Data Analysis: The resulting diffractogram is compared to a database of known mineral diffraction patterns (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present, including hydrohalite. For quantitative analysis, methods like Rietveld refinement can be used to determine the weight percentage of each mineral.[8]
Cryo-Scanning Electron Microscopy (Cryo-SEM)
Cryo-SEM allows for high-resolution imaging of the microstructure of hydrated samples, such as sea ice, providing visual evidence of hydrohalite crystals and their relationship with the surrounding ice and brine channels.
Detailed Methodology:
-
Sample Preparation: A small piece of the sea ice core is rapidly frozen by plunging it into a cryogen like liquid nitrogen slush to prevent the formation of large ice crystals that could damage the structure.[9][10]
-
Fracturing and Coating: The frozen sample is transferred under vacuum to a cryo-preparation chamber. It can be fractured to expose a fresh, internal surface. The surface is then sublimated (etched) by slightly warming it to remove a thin layer of surface ice and reveal the underlying structure, including any precipitated minerals. Finally, the sample is sputter-coated with a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.[9][10]
-
Imaging: The prepared sample is transferred to a cold stage within the SEM chamber, maintaining it at a very low temperature (e.g., -140°C or lower).[9] The surface is then imaged using a beam of electrons to obtain high-resolution images of the sea ice microstructure, showing the morphology and distribution of hydrohalite crystals.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of hydrohalite in a sea ice sample, integrating the methodologies described above.
Conclusion
The natural occurrence of hydrohalite in the polar regions is a fundamental aspect of sea ice geochemistry. Its formation is a predictable consequence of the cooling of seawater and the resulting concentration of brines. Understanding the distribution and abundance of hydrohalite is crucial for accurately modeling the physical and chemical properties of sea ice and its response to climate change. The advanced analytical techniques detailed in this guide provide the necessary tools for in-depth research into this important cryospheric mineral, offering valuable data for a wide range of scientific disciplines. Further research, particularly focused on obtaining more extensive quantitative data on hydrohalite concentrations in different sea ice types and regions, will continue to enhance our understanding of the complex processes at play in the Earth's polar environments.
References
- 1. Science of Sea Ice | National Snow and Ice Data Center [nsidc.org]
- 2. researchgate.net [researchgate.net]
- 3. blogs.egu.eu [blogs.egu.eu]
- 4. hou.usra.edu [hou.usra.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shareok.org [shareok.org]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. thraceanzeolite.gr [thraceanzeolite.gr]
- 9. Cryo-Scanning Electron Microscopy - University of Plymouth [plymouth.ac.uk]
- 10. jeol.com [jeol.com]
Methodological & Application
Synthesis of Sodium Chloride Dihydrate Crystals in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, is the stable crystalline form of sodium chloride in aqueous solutions at temperatures below 0.1°C. While less common than its anhydrous counterpart, the study of this compound is crucial in various fields, including cryopreservation, food science, and geochemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound crystals in a laboratory setting. It includes information on the physical and chemical properties of the dihydrate, a step-by-step synthesis procedure, and methods for handling and characterization.
Introduction
Sodium chloride is a ubiquitous compound that typically crystallizes in an anhydrous cubic lattice structure under ambient conditions. However, in the presence of water and at sub-zero temperatures, it forms a dihydrate, a monoclinic crystalline solid with the chemical formula NaCl·2H₂O.[1] The transition between the anhydrous and dihydrate forms is temperature-dependent, with the dihydrate being the thermodynamically stable phase below 0.1°C.[1][2] Understanding the formation and properties of this compound is essential for processes occurring at low temperatures, such as the caking of road salt, the cryopreservation of biological samples, and the study of geochemical processes in cold environments. This protocol details a reliable method for the synthesis of this compound crystals for research purposes.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | NaCl·2H₂O |
| Molar Mass | 94.496 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Appearance | Colorless, transparent crystals |
| Stability | Stable below 0.1°C |
| Eutectic Point with Water | -21.1°C with 23.3 wt% NaCl |
Table 2: Solubility of Sodium Chloride in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 35.7 |
| -5 | 34.9 |
| -10 | 34.2 |
| -15 | 33.5 |
| -21.1 (Eutectic) | 23.3 |
Note: The solubility data below 0°C corresponds to the equilibrium between the aqueous solution and either ice or this compound, as dictated by the phase diagram.
Experimental Protocols
Protocol 1: Synthesis of this compound Crystals
1. Objective:
To synthesize single crystals of this compound by controlled cooling of a saturated sodium chloride solution.
2. Materials:
-
Sodium chloride (analytical grade)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Hot plate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallization dish or petri dish
-
Programmable refrigerated bath or a freezer capable of maintaining a stable temperature below 0°C (e.g., -15°C to -20°C)
-
Thermometer
-
Spatula
-
Watch glass
3. Procedure:
3.1. Preparation of a Saturated Sodium Chloride Solution:
- In a beaker, add approximately 36 g of sodium chloride to 100 mL of deionized water at room temperature.
- Gently heat the solution on a hot plate while stirring with a magnetic stirrer until all the salt has dissolved. A slight excess of salt can be added to ensure saturation.
- Allow the solution to cool to room temperature. As it cools, some salt may precipitate out, confirming saturation.
- Filter the saturated solution to remove any undissolved salt and impurities.
3.2. Crystallization:
- Pour the filtered, saturated sodium chloride solution into a clean crystallization dish or petri dish.
- Cover the dish with a watch glass to prevent contamination and minimize evaporation.
- Carefully place the crystallization dish in a pre-cooled refrigerated bath or a freezer set to a temperature between -15°C and -20°C.
- Allow the solution to cool slowly and undisturbed. The slow cooling promotes the formation of larger, well-defined crystals.
- Crystals of this compound should start to form within a few hours to a day, depending on the specific temperature and solution volume.
3.3. Harvesting and Storage:
- Once crystals of a suitable size have formed, they must be harvested quickly to prevent them from warming above 0.1°C and converting to the anhydrous form.
- Pre-cool all harvesting tools (spatula, forceps) and a storage container to the same low temperature as the crystallization environment.
- Working in a cold environment (e.g., in a cold room or with the crystallization dish still in the freezer), carefully decant the remaining solution.
- Use the pre-cooled spatula to gently remove the crystals from the dish.
- Quickly transfer the crystals to the pre-cooled storage container.
- Store the this compound crystals at a temperature below -21.1°C to ensure their long-term stability.
4. Characterization (Optional):
The synthesized crystals can be characterized using various techniques to confirm their identity and purity:
-
X-ray Diffraction (XRD): To confirm the monoclinic crystal structure of this compound.
-
Raman Spectroscopy: To identify the vibrational modes characteristic of the water of hydration.
-
Differential Scanning Calorimetry (DSC): To determine the transition temperature from the dihydrate to the anhydrous form.
Mandatory Visualization
Caption: Workflow for the laboratory synthesis of this compound crystals.
Caption: Simplified phase diagram for the sodium chloride-water system.
References
Application Notes and Protocols for the Growth of Single Crystals of Hydrohalite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the growth of single crystals of hydrohalite (NaCl·2H2O), a hydrated form of sodium chloride. The protocols outlined below are designed to be adaptable for various research applications, including but not limited to, crystallographic studies, investigation of phase transitions, and as a model system in biopreservation and drug formulation.
Introduction to Hydrohalite Crystallization
Hydrohalite is a monoclinic crystalline solid composed of sodium chloride and water. It is stable at temperatures below 0.1°C and forms from saturated sodium chloride brines. The growth of high-quality single crystals of hydrohalite is challenging due to its thermal instability at ambient temperatures and the tendency for rapid, uncontrolled crystallization at low temperatures.
Successful single crystal growth requires precise control over the cooling rate and the degree of supersaturation of the brine solution. The methods described herein provide strategies to achieve slow, controlled crystallization, which is essential for obtaining large, well-formed single crystals suitable for diffraction studies and other analytical techniques.
Methods for Single Crystal Growth of Hydrohalite
Two primary methods for the growth of single crystals of hydrohalite are detailed below: a controlled cooling method using a cryo-thermostatic stage, and a conventional slow cooling method.
Table 1: Comparison of Hydrohalite Single Crystal Growth Methods
| Parameter | Method 1: Cryo-Thermostatic Stage | Method 2: Conventional Slow Cooling |
| Principle | Precise, programmable control of cooling and heating cycles to manage nucleation and growth. | Gradual, less controlled cooling of a saturated brine solution in a low-temperature environment. |
| Typical Apparatus | Polarized light microscope with a cryo-thermostatic stage (e.g., Linkam THMS600). | Insulated container (e.g., Dewar flask), programmable freezer or cold room. |
| Solution Preparation | Saturated NaCl solution at room temperature. | Saturated NaCl solution at room temperature. |
| Nucleation Trigger | Rapid quenching to approximately -60°C. | Spontaneous nucleation upon reaching a sufficient degree of supersaturation. |
| Cooling/Heating Rate | 10, 15, or 20 °C/min. | Slower, non-linear cooling rate dependent on the insulation and external temperature. |
| Temperature Range | Thermal cycles between -30°C and -5°C. | Cooling from room temperature to a final temperature between -5°C and -20°C. |
| Typical Crystal Size | Micrometer to millimeter scale, suitable for micro-diffraction. | Variable, from small crystallites to potentially larger single crystals with careful control. |
| Growth Time | Hours to a day, depending on the number of thermal cycles. | Days to weeks. |
| Advantages | High degree of control over crystal growth, in-situ observation. | Simpler setup, potential for larger crystal growth over longer periods. |
| Disadvantages | Requires specialized equipment, may produce smaller crystals. | Less control over nucleation and growth, may result in polycrystalline aggregates. |
Experimental Protocols
Method 1: Controlled Crystallization on a Cryo-Thermostatic Stage
This protocol is adapted from the in-situ crystallization method described by [Source 4]. It allows for precise control over the thermal cycling and direct observation of crystal growth.
Materials:
-
Sodium Chloride (NaCl), high purity
-
Deionized water
-
Microscope glass slides (e.g., 5 mm diameter, 100 μm thick)
-
Pipette
Equipment:
-
Polarized light microscope
-
Cryo-thermostatic stage (e.g., Linkam THMS600 or similar)
-
Digital camera for imaging
Protocol:
-
Solution Preparation: Prepare a saturated sodium chloride solution at room temperature by dissolving NaCl in deionized water until a small amount of undissolved solid remains. Allow the solution to equilibrate.
-
Sample Mounting: Place a small droplet of the saturated NaCl solution between two clean glass slides. The edges of the slides will spontaneously seal due to the precipitation of halite upon minor evaporation, creating a closed micro-vessel.
-
Mounting on Cryo-Stage: Carefully place the prepared micro-vessel onto the cryo-thermostatic stage of the polarized light microscope.
-
Nucleation Induction: To induce nucleation, rapidly cool the sample to -60°C. This quenching step should be brief, serving only to trigger the formation of initial crystal nuclei.
-
Thermal Cycling for Crystal Growth: Immediately after nucleation, initiate a series of thermal cycles. A recommended starting point is to cycle the temperature between -30°C and -5°C with a controlled gradient of 10, 15, or 20 °C/min.
-
Observation and Growth: Monitor the sample through the microscope. The thermal cycles will cause smaller crystals to dissolve during the warmer phase and larger crystals to grow during the cooler phase (Ostwald ripening), leading to the formation of larger single crystals over time.
-
Crystal Harvesting: Once crystals of the desired size are obtained, the temperature can be held at a stable low temperature (e.g., -10°C) for imaging and characterization. For ex-situ analysis, the micro-vessel must be carefully opened at low temperatures to retrieve the crystals.
Expected Results:
This method should yield well-formed, pseudo-hexagonal single crystals of hydrohalite. The size of the crystals will depend on the duration and parameters of the thermal cycling.
Method 2: Conventional Slow Cooling
This protocol outlines a more traditional and accessible method for growing hydrohalite single crystals. It relies on the slow cooling of a saturated brine solution in a controlled low-temperature environment.
Materials:
-
Sodium Chloride (NaCl), high purity
-
Deionized water
-
Glass beaker or crystallizing dish
-
Nylon thread or fine fishing line (for seeded growth)
-
Parafilm or other sealing material
Equipment:
-
Programmable freezer, cold room, or a well-insulated container (e.g., Dewar flask)
-
Stir plate and stir bar (optional, for solution preparation)
Protocol:
-
Solution Preparation: Prepare a saturated NaCl solution at room temperature as described in Method 1. For best results, gently heat the solution to ensure saturation and then allow it to cool back to room temperature. Filter the solution to remove any undissolved particles.
-
Setup for Unseeded Growth: Pour the saturated solution into a clean glass beaker or crystallizing dish. Cover the container with parafilm, punching a few small holes to allow for very slow evaporation, which can aid in achieving supersaturation.
-
Setup for Seeded Growth:
-
To grow a larger single crystal, a seed crystal is required. A small, well-formed hydrohalite crystal can be obtained from an initial unseeded growth experiment.
-
Carefully select a single, well-formed seed crystal.
-
Tie the seed crystal to a nylon thread and suspend it in the center of the fresh, saturated brine solution, ensuring it does not touch the walls or bottom of the container.
-
-
Slow Cooling: Place the prepared container in a programmable freezer or a cold room. If using a programmable freezer, set a slow cooling ramp, for example, a decrease of 1-2°C per day, starting from just below 0°C down to a final temperature of -10°C to -15°C. If a programmable freezer is not available, place the container inside a larger, insulated box (e.g., a styrofoam container) and place it in a standard freezer. The insulation will slow down the rate of cooling.
-
Incubation: Allow the solution to cool and the crystals to grow undisturbed for several days to weeks. Vibrations and temperature fluctuations should be minimized.
-
Crystal Harvesting: Once the crystals have reached the desired size, carefully decant the remaining solution at low temperature. The crystals can then be retrieved for analysis. It is crucial to maintain the low temperature of the crystals during handling to prevent decomposition back into NaCl and water.[1]
Expected Results:
This method can produce a range of crystal sizes, from a polycrystalline crust to larger, individual single crystals, especially when using a seed crystal. The quality and size of the crystals are highly dependent on the stability of the low-temperature environment and the rate of cooling.
Visualizations
Caption: Workflow for hydrohalite crystal growth using a cryo-thermostatic stage.
Caption: Key parameters influencing hydrohalite crystal growth by slow cooling.
References
Application Note: X-ray Diffraction (XRD) for the Characterization of Sodium Chloride Dihydrate (Hydrohalite)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the characterization of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, using powder X-ray diffraction (PXRD). This compound is a crystalline form of salt that is stable only at temperatures below 0.1°C.[1] Its formation is relevant in various fields, including geochemistry, the food industry (caking of salt at freezing temperatures), and pharmaceutical sciences where hydrate (B1144303) formation can impact the stability and efficacy of drug products.[1] Accurate characterization is crucial, and XRD is the primary technique for identifying its crystal structure and differentiating it from its anhydrous form. This note outlines the necessary low-temperature sample handling, data acquisition, and analysis procedures.
Crystallographic Properties of this compound
The crystal structure of this compound was first determined by X-ray diffraction in 1974.[1] It belongs to the monoclinic crystal system, which is distinct from the face-centered cubic (FCC) structure of anhydrous sodium chloride.[1][2] The key crystallographic data, determined at 105 K (-168.15 °C), are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | NaCl·2H₂O | [1] |
| Crystal System | Monoclinic | [1][3][4] |
| Space Group | P2₁/c | [1][3][4] |
| Point Group | 2/m | [1][4] |
| Lattice Parameters | a = 6.3313 (5) Å | [3] |
| b = 10.1178 (9) Å | [3] | |
| c = 6.5029 (6) Å | [3] | |
| β = 114.407 (7)° | [1][3] | |
| Measurement Temp. | 105 K | [3] |
| Z (Formula units/cell) | 4 | [3] |
Experimental Protocol
Due to the thermal instability of this compound above 0.1°C, all experimental procedures must be conducted under controlled low-temperature conditions to prevent decomposition into anhydrous NaCl and water.
Apparatus and Materials
-
Powder X-ray Diffractometer equipped with a low-temperature stage (e.g., cryo-stage or Peltier-cooled stage).
-
Low-temperature sample holders (e.g., aluminum or silicon zero-background holders).
-
Mortar and pestle, pre-cooled.
-
Cold plate or insulated container with dry ice or a circulating cooling bath.
-
Spatulas, pre-cooled.
-
Environmental chamber or glove box with temperature and humidity control (optional but recommended).
-
This compound sample. If synthesizing, this is done by crystallizing a saturated NaCl solution at temperatures below 0°C.
Sample Preparation
The goal of sample preparation is to obtain a fine, randomly oriented powder to ensure high-quality diffraction data.[5][6]
-
Pre-Cooling: Pre-cool the mortar, pestle, spatulas, and sample holder to a temperature below -10°C to prevent sample melting and decomposition during handling.
-
Grinding: Transfer the this compound crystals to the pre-cooled mortar. Gently grind the sample to a fine, talc-like powder.[5][7][8] This should be done quickly and efficiently on a cold plate or within a cold environment to maintain the sample's integrity.
-
Mounting: Transfer the fine powder to the pre-cooled XRD sample holder. Gently press the powder to create a flat, smooth surface that is flush with the holder's surface.[7] Ensure the sample is sufficiently packed to produce a good diffraction signal. Avoid excessive pressure, which can induce preferred orientation.
XRD Instrument Setup and Data Collection
-
Stage Temperature: Set the low-temperature stage on the diffractometer to the desired analysis temperature (e.g., -20°C or lower) and allow it to equilibrate.
-
Sample Loading: Quickly transfer the prepared sample holder to the pre-cooled stage in the diffractometer.
-
Instrument Parameters: Set the appropriate instrument parameters for data collection. Typical parameters for phase identification are provided below. These may need to be optimized for your specific instrument and sample.
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 10° to 70°
-
Step Size: 0.02°
-
Time per Step: 0.5 - 2 seconds
-
Optics: Use appropriate slits and anti-scatter screens for your instrument geometry.
-
Data Analysis
-
Phase Identification: The primary goal is to confirm the presence of this compound. Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., ICDD PDF-4+, Crystallography Open Database) for hydrohalite.
-
Distinguishing Phases: Carefully analyze the pattern for the presence of other phases.
-
Anhydrous NaCl: Peaks corresponding to the cubic form of NaCl (major peaks around 27.4°, 31.7°, and 45.5° 2θ for Cu Kα) indicate sample decomposition.[9]
-
Ice: If the sample was prepared from an aqueous solution, peaks from hexagonal ice may be present.
-
-
Lattice Parameter Refinement: For advanced characterization, perform Rietveld refinement on the collected data. This allows for a precise determination of the lattice parameters, which can be compared to the literature values in Table 1 to confirm the structure.
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using XRD.
Caption: Workflow for low-temperature XRD analysis of NaCl·2H₂O.
Expected Results and Interpretation
The resulting powder X-ray diffraction pattern should display a series of sharp, well-defined peaks characteristic of the monoclinic P2₁/c structure of this compound. The peak positions (2θ values) and relative intensities should closely match the reference pattern for hydrohalite. The absence of characteristic peaks for anhydrous NaCl is critical to confirm the integrity of the hydrate.[9] If decomposition has occurred, the experimental pattern will be a mixture of patterns from both the dihydrate and anhydrous forms. Simultaneous techniques like XRD-DSC can also be employed to observe phase transitions and dehydration events as a function of temperature.[10]
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. princeton.edu [princeton.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 7. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 8. tcd.ie [tcd.ie]
- 9. researchgate.net [researchgate.net]
- 10. rigaku.com [rigaku.com]
Application Notes: Identification of Sodium Chloride Dihydrate using Raman Spectroscopy
Introduction
Sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, is a crystalline hydrate (B1144303) of sodium chloride that forms at low temperatures. Its presence and characterization are critical in various fields, including pharmaceutical drug development, cryopreservation, and geological sciences. In the pharmaceutical industry, the hydration state of active pharmaceutical ingredients (APIs) and excipients can significantly impact a drug's stability, dissolution rate, and bioavailability.[1][2][3] Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular-level information, making it exceptionally well-suited for the identification and characterization of different hydrate forms.[4][5]
Principle of Raman Spectroscopy for Hydrate Analysis
Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser source) that interacts with a sample. The scattered light has shifts in energy that correspond to the vibrational modes of the molecules in the sample. These vibrational modes are highly specific to the chemical bonds and crystal structure of the material.
For this compound, Raman spectroscopy is particularly sensitive to the O-H stretching vibrations of the water molecules within the crystal lattice. The environment of these water molecules in the dihydrate form is distinct from that of bulk water or ice, resulting in a unique Raman spectrum that serves as a molecular fingerprint for NaCl·2H₂O.
Spectral Features of this compound
The Raman spectrum of this compound is characterized by distinct peaks in the O-H stretching region, typically between 3400 cm⁻¹ and 3550 cm⁻¹. The most prominent features are a doublet of peaks observed around 3408 cm⁻¹ and 3425 cm⁻¹.[6] Another characteristic band can be found near 3520 cm⁻¹ and 3550 cm⁻¹.[7] The relative intensities of these bands can be dependent on the crystal orientation relative to the polarization of the laser.[7] These peaks are distinguishable from the broad O-H band of liquid water and the characteristic peaks of ice.
Anhydrous sodium chloride (NaCl) is a simple ionic crystal and, in its common B1 phase, is predicted to have no Raman-active vibrational modes.[8] However, under high-pressure and high-temperature conditions, it can decompose and show Raman activity.[8][9][10] For practical purposes at ambient and low-temperature conditions relevant to hydrate formation, the contribution of anhydrous NaCl to the Raman spectrum in the O-H stretching region is negligible.
Applications in Pharmaceutical Sciences
In the context of drug development, understanding and controlling the hydration state of pharmaceutical compounds is crucial. The formation of hydrates can occur during manufacturing processes such as wet granulation and drying, as well as during storage under varying humidity and temperature conditions.[1][3] Raman spectroscopy can be employed for:
-
Identification of Hydrate Forms: Differentiating between anhydrous, monohydrate, dihydrate, and other hydrated forms of an API or excipient.[2][4]
-
In-line Process Monitoring: Real-time monitoring of hydration and dehydration processes during manufacturing.[3][5]
-
Stability Studies: Assessing the impact of environmental conditions (temperature, humidity) on the solid-state form of a drug product.[1]
-
Spatial Distribution Analysis: Confocal Raman microscopy can be used to map the spatial distribution of different hydrate forms within a tablet or formulation.[7]
Quantitative Data
The following table summarizes the characteristic Raman peak positions for this compound and related species.
| Species | Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
| This compound (NaCl·2H₂O) | ~3408, ~3425 (doublet) | O-H Stretching | [6] |
| ~3520, ~3550 | O-H Stretching | [7] | |
| Ice (Ih) | ~3080 - 3400 (broad bands) | O-H Stretching | [7][11] |
| Liquid Water | ~2800 - 3800 (very broad band) | O-H Stretching | [12] |
| Anhydrous Sodium Chloride (NaCl) | No significant peaks in the O-H region | - | [8] |
Experimental Protocol
This protocol outlines the steps for the identification of this compound using Raman spectroscopy.
1. Instrumentation
-
Raman Spectrometer (Confocal Raman microscope recommended for spatial analysis)
-
Laser source (e.g., 532 nm, 785 nm)
-
Appropriate objective lens (e.g., 50x, 100x)
-
Low-temperature stage or cryostat for controlled temperature experiments
2. Sample Preparation
The sample preparation will depend on the nature of the sample being analyzed.
-
For pure compounds:
-
Place a small amount of the powder sample on a microscope slide or a suitable sample holder.
-
If inducing hydrate formation, the sample may need to be cooled on a cryostage to the appropriate temperature for hydrohalite formation (typically below 0°C).
-
-
For pharmaceutical tablets or formulations:
-
The tablet can be analyzed directly.
-
For cross-sectional analysis, the tablet may be carefully fractured to expose an internal surface.
-
3. Instrument Setup and Calibration
-
Turn on the Raman spectrometer and allow the laser to warm up for the manufacturer-recommended time to ensure stability.
-
Perform a wavelength calibration using a standard reference material (e.g., silicon wafer, polystyrene).
-
Set the laser power to a level that provides a good signal-to-noise ratio without causing sample damage or phase transitions due to heating. A preliminary power study is recommended.
-
Select an appropriate objective lens for focusing the laser on the sample.
4. Data Acquisition
-
Place the prepared sample on the microscope stage.
-
Bring the sample into focus using the white light illumination and camera.
-
Select the region of interest for analysis.
-
Set the data acquisition parameters:
-
Integration Time: Typically 1 to 10 seconds.
-
Number of Accumulations: Typically 2 to 10 to improve the signal-to-noise ratio.
-
Spectral Range: Ensure the range covers the O-H stretching region (e.g., 2800 cm⁻¹ to 3800 cm⁻¹).
-
-
Acquire the Raman spectrum.
5. Data Analysis and Interpretation
-
Perform a baseline correction on the acquired spectrum to remove any background fluorescence.
-
Identify the prominent peaks in the O-H stretching region.
-
Compare the peak positions with the reference values for this compound (around 3408 cm⁻¹, 3425 cm⁻¹, 3520 cm⁻¹, and 3550 cm⁻¹).[6][7]
-
For confirmation, compare the spectrum with reference spectra of anhydrous sodium chloride, ice, and liquid water to rule out their presence or identify them in a mixture.
Visualizations
Caption: Experimental workflow for identifying this compound using Raman spectroscopy.
Caption: Logical relationship of component contributions to the Raman spectrum of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of on-line Raman spectroscopy for characterizing relationships between drug hydration state and tablet physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Raman scattering evidence of hydrohalite formation on frozen yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. [PDF] Raman spectroscopy of sodium chloride under high-pressure and high-temperature | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sodium Chloride Dihydrate in Cloud Seeding Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium chloride (NaCl), a primary component of sea salt aerosols, plays a crucial role in the formation of clouds and precipitation. In hygroscopic cloud seeding, NaCl particles are introduced into clouds to act as giant cloud condensation nuclei (CCN), accelerating the formation of raindrops. At temperatures below 0.1°C, sodium chloride can form a dihydrate crystalline structure (NaCl·2H₂O), which exhibits distinct physicochemical properties.[1][2] Research has indicated that hydrated forms of NaCl are more effective ice nuclei than their anhydrous counterparts, suggesting a potential for enhanced efficacy in certain cloud seeding applications, particularly in mixed-phase clouds.[3][4] These application notes provide a comprehensive overview of the use of sodium chloride dihydrate in cloud seeding research, including detailed experimental protocols, quantitative data, and logical workflows.
Data Presentation
The following tables summarize key quantitative data from various studies on the properties and effects of sodium chloride and its hydrated form in simulated cloud environments.
Table 1: Comparison of Ice Nucleation Activity
| Seeding Agent | Average Ice Supersaturation (Sice) for Depositional Nucleation | Temperature Range (K) | Reference |
| Anhydrous Sodium Chloride (NaCl) | 1.11 ± 0.07 | 221 - 238 | [1][3] |
| Hydrated Sodium Chloride (NaCl·xH₂O) | 1.02 ± 0.04 | 221 - 238 | [1][3] |
Table 2: Cloud Droplet Characteristics in Cloud Chamber Experiments
| Seeding Agent | Mean Droplet Diameter Increase (vs. CaCl₂) | Maximum Droplet Diameter Increase (vs. CaCl₂) | Observed Droplet Diameter Range (µm) | Reference |
| Sodium Chloride (NaCl) Powder | 2 - 3 µm larger | 10 - 20 µm larger | 1 - 90 | [5] |
| Calcium Chloride (CaCl₂) Powder | - | - | Not specified | [5] |
Table 3: Formation Conditions of Hydrated Sodium Chloride
| Condition | Observation | Temperature Range (K) | Reference |
| Efflorescence of NaCl(aq) | Mixture of hydrated and non-hydrated particles | 236 - 252 | [3] |
| Efflorescence of NaCl(aq) | All particles effloresced into hydrated form | < 236 | [3] |
| Efflorescence of NaCl(aq) | Non-hydrated form | > 252 | [3] |
Experimental Protocols
Protocol 1: Generation of this compound (NaCl·2H₂O) Aerosol
This protocol describes a method for generating this compound aerosols for use in cloud chamber experiments, based on rapid freezing methodology.[6]
Materials:
-
Sodium chloride (reagent grade)
-
Ultrapure water
-
Liquid nitrogen
-
Aerosol nebulizer (e.g., ultrasonic nebulizer)[7]
-
Drying system (e.g., diffusion dryer)
-
Low-temperature aerosol storage chamber
Procedure:
-
Prepare a saturated NaCl solution: Dissolve sodium chloride in ultrapure water at room temperature to create a saturated solution.
-
Aerosolize the NaCl solution: Use an ultrasonic nebulizer to generate fine droplets of the NaCl solution.[7]
-
Dry the aerosol (optional): If starting with anhydrous NaCl particles, pass the aerosol through a diffusion dryer to remove excess water.
-
Rapidly freeze the aerosol: Introduce the aerosolized droplets into a chamber cooled with liquid nitrogen to induce rapid freezing and the formation of this compound.[6] The temperature should be maintained below 252 K.[3]
-
Store the dihydrate aerosol: Maintain the generated this compound aerosol at temperatures below its eutectic temperature to prevent phase changes.
Protocol 2: Cloud Chamber Experiment for Hygroscopic Seeding
This protocol outlines a typical cloud chamber experiment to evaluate the effectiveness of this compound as a seeding agent.[5][8]
Equipment:
-
Cloud chamber with temperature and humidity control
-
Aerosol generation system (as described in Protocol 1)
-
Particle size analyzer (e.g., Scanning Mobility Particle Sizer)
-
Cloud droplet probe
-
Ice crystal imaging system
Procedure:
-
Chamber preparation: Cool the cloud chamber to the desired experimental temperature (e.g., below 252 K for dihydrate stability).
-
Background aerosol measurement: Characterize the background aerosol concentration and size distribution within the chamber.
-
Cloud formation: Introduce water vapor into the chamber to achieve supersaturation and form a stable cloud.
-
Seeding: Inject the prepared this compound aerosol into the cloud chamber.
-
Data acquisition: Monitor the evolution of the cloud droplet size distribution, ice crystal formation, and total precipitation using the respective instruments.
-
Control experiment: Repeat the experiment without introducing the seeding agent to establish a baseline for comparison.
-
Data analysis: Compare the results from the seeded and unseeded experiments to quantify the impact of this compound on cloud properties.
Visualizations
Experimental Workflow for Cloud Seeding Research
Caption: Experimental workflow for this compound cloud seeding research.
Logical Relationship in Hygroscopic Seeding
Caption: Logical flow of hygroscopic seeding with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. "Deliquescence, Efflorescence and Ice Nucleating Ability of NaCl/Hydrat" by M. E. Wise, K. J. Baustian et al. [digitalcommons.csp.edu]
- 5. EGUsphere - Analysis of hygroscopic cloud seeding materials using the Korea Cloud Physics Experiment Chamber (K-CPEC): A case study for powder-type sodium chloride and calcium chloride [egusphere.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eodg.atm.ox.ac.uk [eodg.atm.ox.ac.uk]
- 8. amt.copernicus.org [amt.copernicus.org]
Application Notes & Protocols: The Role of Hydrohalite in the Caking of Deicing Salts
Introduction
The caking of deicing salts, primarily sodium chloride (NaCl), is a significant issue impacting storage, transportation, and application efficiency. Caking refers to the agglomeration of salt crystals into large, hardened lumps, which hinders the free-flowing nature of the product.[1][2] While moisture-induced caking at ambient temperatures is well-understood, the role of sodium chloride dihydrate, known as hydrohalite (NaCl·2H₂O), is critical to the caking process under cold, humid conditions typically encountered during winter storage and use.[3] Hydrohalite forms from saturated salt brines at temperatures below 0.1°C, acting as a crystalline bridge between halite (NaCl) crystals and significantly increasing the caking strength.[3][4] These notes provide a detailed overview of the hydrohalite-mediated caking mechanism, quantitative data, experimental protocols for its investigation, and analytical techniques for its detection.
Part 1: Mechanism of Hydrohalite-Induced Caking
Caking of sodium chloride is primarily a result of humidity and temperature fluctuations.[5] Moisture is absorbed by the hygroscopic salt, forming a saturated brine on the crystal surfaces. When conditions change (e.g., humidity drops or temperature changes), water evaporates, and the dissolved salt recrystallizes, forming solid bridges between adjacent salt granules.[6]
Under cold conditions (below 0.1°C), this process is complicated by the formation of hydrohalite.[4] In the presence of moisture at these low temperatures, the dissolved sodium chloride crystallizes not as anhydrous halite, but as the hydrated form, hydrohalite.[7][8] These hydrohalite crystals grow in the interstitial spaces between the halite granules, creating strong, solid bridges that lead to severe caking. When the temperature rises above 0.1°C, hydrohalite decomposes back into solid halite and a salt brine, which can then participate in further recrystallization cycles.[4][7] The formation of hydrohalite is a key reason why some traditional anti-caking agents, which are effective at modifying halite crystal growth, show reduced efficacy at low temperatures.[3]
Logical Flow of Hydrohalite-Mediated Caking
The following diagram illustrates the conditions leading to hydrohalite formation and its subsequent role in the caking of deicing salts.
Caption: Logical diagram of hydrohalite's role in salt caking.
Part 2: Quantitative Data and Properties
Understanding the thermodynamics of the NaCl-H₂O system is essential for predicting and controlling hydrohalite formation.
Table 1: Thermodynamic Properties of Halite and Hydrohalite
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Hydrohalite Formation Temperature | < 0.1 °C | From saturated NaCl brine | [4] |
| Hydrohalite Decomposition Temperature | 0.1 °C | Decomposes to halite and brine | [4] |
| Eutectic (Cryohydric) Point | -21.12 °C | Equilibrium between ice, hydrohalite, and liquid brine | [8] |
| Eutectic Composition | 23.31 wt% NaCl | Concentration at the eutectic point |[8] |
Table 2: Key Analytical Techniques for Hydrohalite Characterization
| Analytical Technique | Principle | Information Obtained | Reference(s) |
|---|---|---|---|
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystal lattice. | Differentiates between the crystal structures of halite and hydrohalite; provides phase quantification. | [9] |
| Raman Spectroscopy | Measures vibrational modes of molecules. | Identifies the characteristic spectral peaks of the water of hydration in hydrohalite, distinguishing it from halite and liquid water. | [10] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Detects thermal events such as the eutectic melt at -21.12°C and the decomposition of hydrohalite at 0.1°C. | N/A |
| Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy | Probes the local chemical environment and structural arrangement by exciting core electrons. | Provides a distinct spectral signature for hydrohalite, allowing for its identification at interfaces. |[11] |
Part 3: Experimental Protocols
The following protocols outline methods to study hydrohalite-induced caking in a laboratory setting.
Protocol 1: Induction of Caking via Low-Temperature Cycling
Objective: To simulate winter storage conditions and induce caking in deicing salt samples through the formation of hydrohalite.
Materials:
-
Deicing salt (e.g., rock salt)
-
Deionized water
-
Environmental chamber or programmable freezer/refrigerator
-
Sealed containers
-
Balance
Methodology:
-
Sample Preparation: Weigh 100 g of deicing salt into a sealed container.
-
Moisture Addition: Add a specific amount of deionized water (e.g., 2-5% by weight) to the salt to simulate moisture uptake from humidity. Mix thoroughly to ensure even distribution. The moisture content should be sufficient to form a brine but not fully dissolve the sample.
-
Temperature Cycling: Place the sealed containers in an environmental chamber.
-
Cooling Phase: Ramp the temperature down from ambient to -10°C over 4 hours. Hold at -10°C for 12 hours. This promotes the conversion of surface brine to hydrohalite.
-
Warming Phase: Ramp the temperature up from -10°C to 5°C over 4 hours. Hold at 5°C for 4 hours. This causes hydrohalite to decompose and allows for moisture redistribution.
-
-
Cycle Repetition: Repeat the cooling and warming cycle 5-10 times to simulate fluctuating environmental conditions that drive caking.[1]
-
Caking Assessment: After the final cycle, carefully remove the samples. The degree of caking can be quantified by measuring the force required to break the resulting salt cake (e.g., using a powder rheometer or a texture analyzer).[9]
Protocol 2: Identification of Hydrohalite using Raman Spectroscopy
Objective: To confirm the presence of hydrohalite as the binding agent in caked salt samples.
Materials:
-
Caked salt sample (from Protocol 1)
-
Raman spectrometer with a cold stage
-
Microscope slides
Methodology:
-
Sample Preparation: Immediately after removal from the environmental chamber (while still cold), carefully extract a small portion of the caked salt and place it on a pre-chilled microscope slide.
-
Instrument Setup: Mount the slide onto the cold stage of the Raman spectrometer, maintaining the sample temperature below 0°C (e.g., -5°C to -10°C) to prevent hydrohalite decomposition.
-
Data Acquisition:
-
Focus the laser on the interstitial material binding the larger salt crystals together.
-
Acquire the Raman spectrum. Key spectral regions for hydrohalite include the O-H stretching vibrations of the water molecules, which are distinct from those of liquid water or ice.[10]
-
-
Analysis: Compare the acquired spectrum to a reference spectrum of pure hydrohalite. The presence of characteristic hydrohalite peaks confirms its role in the formation of the crystalline bridges responsible for caking.
Part 4: Experimental Workflow Visualization
The following diagram outlines a standard workflow for investigating the role of hydrohalite in deicing salt caking, from sample preparation to final analysis.
Caption: Workflow for hydrohalite caking investigation.
References
- 1. Multiscale Study on the Mechanism of a Bio-Based Anticaking Agent for NaCl Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Hydrohalite - Wikipedia [en.wikipedia.org]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. cargill.com [cargill.com]
- 7. stevedutch.net [stevedutch.net]
- 8. Sodium chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TC - Interfacial supercooling and the precipitation of hydrohalite in frozen NaCl solutions as seen by X-ray absorption spectroscopy [tc.copernicus.org]
Application Notes and Protocols for Investigating the Nucleation of Ice on Sodium Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleation of ice on atmospheric aerosols and crystalline surfaces is a fundamental process with significant implications in atmospheric science, cryopreservation, and the pharmaceutical industry. Sodium chloride (NaCl), a ubiquitous component of marine aerosols and a common excipient in drug formulations, can form a dihydrate (NaCl·2H₂O), also known as hydrohalite, at temperatures below 0.1°C. The presence of this hydrated form can significantly influence the heterogeneous nucleation of ice. Understanding the conditions and mechanisms of ice nucleation on sodium chloride dihydrate is crucial for accurately modeling atmospheric cloud formation and for ensuring the stability and efficacy of freeze-dried pharmaceutical products.
These application notes provide a summary of key quantitative data and detailed experimental protocols for investigating the nucleation of ice on this compound. The information is intended to guide researchers in designing and conducting experiments to further elucidate this important phenomenon.
Data Presentation
Table 1: Ice Nucleation Onset Conditions on this compound (Hydrohalite) vs. Anhydrous Sodium Chloride
| Substrate | Temperature (K) | Ice Saturation Ratio (S_ice) Onset | Experimental Method | Reference |
| Hydrated NaCl | 221 - 238 | 1.02 ± 0.04 | Optical Microscopy with Raman Spectroscopy in an Environmental Cell | [1] |
| Anhydrous NaCl | 221 - 238 | 1.11 ± 0.07 | Optical Microscopy with Raman Spectroscopy in an Environmental Cell | [1] |
Note: The ice saturation ratio (S_ice) is defined as the ratio of the ambient water vapor pressure to the saturation water vapor pressure over ice at a given temperature. An S_ice value of 1 indicates saturation.
Table 2: Nucleation Rate of this compound from Supersaturated Aqueous Solution
| Supersaturation (%) | Temperature (°C) | Observation | Reference |
| 5 | -18 | Slow nucleation, rate increases with time | [2] |
| 10 | -18 | Faster nucleation compared to 5% supersaturation | [2] |
| 15 | -18 | Fastest nucleation among the tested supersaturations | [2] |
Note: While this table describes the nucleation of the dihydrate itself, it provides context for the conditions under which the substrate for ice nucleation is formed.
Experimental Protocols
Protocol 1: Preparation of this compound Particles for Ice Nucleation Studies
This protocol describes the in-situ formation of this compound particles on a hydrophobic substrate for subsequent ice nucleation experiments. This method is adapted from procedures described in the literature[1][3].
Materials:
-
10 wt% NaCl solution in ultrapure water
-
Hydrophobic quartz disc or other suitable substrate
-
Environmental cell with temperature and humidity control
-
Optical microscope with a long working distance objective
-
Raman spectrometer (optional, for phase identification)
-
Atomizer
-
Ultra-high purity nitrogen gas
Procedure:
-
Substrate Preparation: Thoroughly clean the hydrophobic quartz disc with a suitable solvent (e.g., ethanol) and dry it with a stream of ultra-high purity nitrogen.
-
Particle Deposition: Generate an aerosol of the 10 wt% NaCl solution using the atomizer. Impact the aerosolized particles onto the prepared hydrophobic quartz disc. The resulting particles will typically range from 1 to 10 µm in diameter.
-
Placement in Environmental Cell: Carefully place the quartz disc with the deposited NaCl particles inside the environmental cell.
-
Initial Purge: Seal the cell and purge it with ultra-high purity nitrogen to remove any residual water vapor.
-
Cooling: Cool the substrate to the desired temperature for dihydrate formation. A temperature of approximately 239 K (-34 °C) is effective for forming a majority of hydrated particles[1].
-
Deliquescence/Efflorescence Cycle for Dihydrate Formation:
-
While maintaining the low temperature, introduce water vapor into the cell until the NaCl particles deliquesce (visibly transform into aqueous droplets).
-
Slowly decrease the relative humidity to induce efflorescence (crystallization). At temperatures between 236 K and 252 K, a mixture of anhydrous and hydrated NaCl particles will form. Below 236 K, the majority of particles will effloresce into the hydrated form[1].
-
-
Verification (Optional): Use Raman spectroscopy to confirm the formation of this compound. The Raman spectrum of the dihydrate will show distinct peaks that are different from anhydrous NaCl.
-
Equilibration for Ice Nucleation: After dihydrate formation, adjust the temperature and relative humidity to the desired conditions for the ice nucleation experiment. It is important to maintain a relative humidity between 25% and 45% to prevent the dihydrate from reverting to the anhydrous form or deliquescing[1].
Protocol 2: Observation of Depositional Ice Nucleation on this compound
This protocol outlines the procedure for observing the nucleation of ice directly from the vapor phase (deposition nucleation) onto the prepared this compound particles.
Materials and Equipment:
-
Environmental cell containing the prepared this compound particles on a substrate (from Protocol 1)
-
Temperature and humidity control system for the environmental cell
-
Optical microscope with image and video capture capabilities
-
Flow controllers for precise introduction of water vapor
Procedure:
-
Set Initial Conditions: Set the temperature of the substrate in the environmental cell to the desired value for the ice nucleation experiment (e.g., between 221 K and 238 K)[1]. Ensure the initial relative humidity is low.
-
Introduce Water Vapor: Slowly and continuously introduce a controlled flow of water vapor into the environmental cell.
-
Microscopic Observation: Continuously monitor the particles on the substrate using the optical microscope.
-
Record Onset of Nucleation: Record the precise temperature and relative humidity at which the first ice crystal is visually observed to form on a particle. This is the onset of depositional ice nucleation.
-
Data Acquisition: Capture images and/or video of the nucleation event.
-
Calculate Ice Saturation Ratio (S_ice): Using the recorded temperature and water vapor pressure at the onset of nucleation, calculate the ice saturation ratio.
-
Sublimation and Ice Nuclei Identification (Optional): After the nucleation event, the water vapor flow can be stopped to allow the ice to sublime. The particle that acted as the ice nucleus can then be re-examined, for instance, with Raman spectroscopy to confirm it is indeed this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the preparation of this compound and subsequent observation of ice nucleation.
References
Application Notes and Protocols for Studying the Effect of Anticaking Agents on Hydrohalite Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydrohalite (NaCl·2H₂O), a hydrated form of sodium chloride, is stable at temperatures below 0.1°C and can form in saline solutions upon cooling.[1] Its formation and growth can be a critical factor in various fields, including atmospheric science, geology, and the stability of frozen drug formulations. Anticaking agents are commonly added to sodium chloride to prevent clumping of the anhydrous form (halite). However, the influence of these additives on the formation of hydrohalite is not as well-documented. These application notes provide an overview of the known effects of certain anticaking agents on hydrohalite formation and present detailed protocols for studying these interactions.
The caking of sodium chloride powders at freezing temperatures is often caused by the formation of solid bridges of sodium chloride dihydrate between powder particles.[2] Understanding how to inhibit this process is crucial for industries where salt is handled at low temperatures.
Data Presentation: Effects of Anticaking Agents on Hydrohalite and NaCl Crystallization
The following table summarizes the known effects of specific anticaking agents on the crystallization of sodium chloride, with a focus on hydrohalite where data is available. It is important to note that direct quantitative data on the effect of a wide range of anticaking agents on hydrohalite formation is limited in the current literature.
| Anticaking Agent/Additive | Effect on Hydrohalite (NaCl·2H₂O) | Effect on Halite (NaCl) Crystallization | Reference |
| Iron(III) and L-tartaric acid mixture | Inhibition of dihydrate crystal growth. Limited influence on nucleation rate. | Not specified in the context of hydrohalite studies. | |
| Sodium Ferrocyanide ([Fe(CN)₆]⁴⁻) | Not directly specified for hydrohalite, but known to affect NaCl crystallization. | Prevents crystal growth on {100} faces, leading to dendritic crystal morphology. Can increase supersaturation before crystallization. | [3] |
| Fe-mTA (Iron meso-tartrate) | Mentioned as a new anticaking agent that is almost as effective as ferrocyanide, implying an effect on dihydrate-induced caking. | Not specified in the context of hydrohalite studies. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of anticaking agents on hydrohalite formation.
Protocol 1: Controlled Cooling Crystallization for Hydrohalite Formation
Objective: To induce the formation of hydrohalite from a saline solution in a controlled manner to observe the effects of anticaking agents.
Materials:
-
Saturated sodium chloride (NaCl) solution
-
Anticaking agent of interest (e.g., sodium ferrocyanide, iron(III)-tartaric acid complex)
-
Deionized water
-
Programmable cooling stage or cryostat
-
Microscope with a camera
-
Sample cells (e.g., microscope slides with coverslips, sealed capillaries)
Procedure:
-
Solution Preparation:
-
Prepare a saturated NaCl solution by dissolving excess NaCl in deionized water and allowing it to equilibrate.
-
Prepare stock solutions of the anticaking agent at various concentrations.
-
Add the desired concentration of the anticaking agent to the saturated NaCl solution. Prepare a control sample without any anticaking agent.
-
-
Sample Loading:
-
Place a small droplet of the prepared solution onto a pre-cleaned microscope slide and cover it with a coverslip. Seal the edges with vacuum grease or a sealant to prevent evaporation.
-
Alternatively, for better control of geometry, load the solution into a glass capillary tube and seal both ends.
-
-
Cooling Experiment:
-
Place the sample cell onto the programmable cooling stage.
-
Set the cooling program. A typical program would be to cool the sample from room temperature to a temperature below the eutectic point of the NaCl-H₂O system (-21.2°C) at a controlled rate (e.g., 1°C/min).[4]
-
Record images or videos of the sample throughout the cooling process using the microscope-camera setup.
-
-
Observation and Analysis:
-
Note the temperature at which the first crystals of hydrohalite appear (nucleation temperature).
-
Observe the morphology of the hydrohalite crystals formed in the presence and absence of the anticaking agent.
-
Measure the growth rate of the crystals by analyzing the time-lapse images.
-
Protocol 2: Quantification of Hydrohalite using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the amount of hydrohalite formed and the effect of an anticaking agent on its formation and melting behavior.
Materials:
-
Saturated NaCl solution with and without the anticaking agent
-
Differential Scanning Calorimeter (DSC)
-
Hermetic DSC pans
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the prepared NaCl solution (with or without the anticaking agent) into a hermetic DSC pan.
-
Seal the pan to prevent any mass loss during the experiment.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Use an empty sealed pan as a reference.
-
Run a temperature program:
-
Cool the sample from room temperature to a low temperature (e.g., -50°C) at a controlled rate (e.g., 5°C/min).
-
Hold at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample back to room temperature at a controlled rate (e.g., 5°C/min).
-
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting of the eutectic mixture of ice and hydrohalite will appear as an endothermic peak around -21.2°C.[4]
-
The melting of any remaining ice will be observed around 0°C.
-
The area of the eutectic melting peak is proportional to the amount of hydrohalite formed. Compare the peak areas for samples with and without the anticaking agent to quantify its inhibitory or promoting effect.
-
A shift in the peak temperature can indicate an effect on the eutectic melting point.
-
Protocol 3: Characterization of Hydrohalite Crystal Morphology using Microscopy
Objective: To visually assess the impact of anticaking agents on the crystal habit of hydrohalite.
Materials:
-
NaCl solutions with and without anticaking agents
-
Cryo-stage for a microscope (or a cold plate)
-
Microscope with polarized light and imaging capabilities (e.g., optical microscope, Scanning Electron Microscope with a cryo-stage)
Procedure:
-
Crystal Formation:
-
Induce hydrohalite formation using a method similar to Protocol 1, or by flash-freezing a droplet of the solution in liquid nitrogen and then transferring it to a cryo-stage for observation.
-
-
Microscopic Observation:
-
Observe the crystals under the microscope. Polarized light can be useful for distinguishing between different crystal phases.
-
Capture high-resolution images of the hydrohalite crystals.
-
-
Morphological Analysis:
-
Compare the crystal morphology (e.g., cubic, dendritic, needle-like) of hydrohalite grown in the presence and absence of the anticaking agent.
-
Measure crystal dimensions and aspect ratios to quantify any changes in habit. A change from cubic to dendritic growth in the presence of an additive suggests it is inhibiting growth on specific crystal faces.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for studying anticaking agent effects.
Caption: Proposed mechanism of anticaking agents on hydrohalite.
References
Probing the Instability of Hydrohalite: An Application Note on Experimental Decomposition Studies
Introduction: Hydrohalite (NaCl·2H₂O), a hydrated form of sodium chloride, is a crystalline solid that forms at temperatures below 0.1 °C in saline solutions. Its formation and decomposition are of significant interest in diverse fields, including atmospheric science, geology, and industrial processes such as desalination and food preservation. Understanding the kinetics and thermodynamics of hydrohalite decomposition is crucial for predicting its stability and behavior under various environmental conditions. This application note provides detailed protocols for experimental setups designed to study the decomposition of hydrohalite, catering to researchers, scientists, and professionals in drug development who may encounter this compound in their work. The methodologies described herein utilize common analytical techniques to elucidate the thermal and kinetic properties of hydrohalite.
Core Experimental Techniques
The study of hydrohalite decomposition can be approached through several complementary experimental techniques. This note will focus on three primary methods:
-
Raman Spectroscopy: A non-destructive technique used to identify molecular vibrations, providing a unique spectral fingerprint for hydrohalite and its decomposition products (liquid brine and solid NaCl).
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow associated with phase transitions, allowing for the determination of decomposition temperatures and enthalpies.
-
Isothermal Decomposition via Brine Mixing: A straightforward method to observe the decomposition process by inducing it through the addition of a warmer, saturated brine solution.
I. Raman Spectroscopy for In-Situ Monitoring of Hydrohalite Decomposition
Raman spectroscopy is a powerful tool for the real-time observation of hydrohalite decomposition. It allows for the clear distinction between hydrohalite, ice, and liquid brine based on their characteristic Raman bands.[1]
Experimental Protocol
-
Hydrohalite Synthesis:
-
Prepare a saturated NaCl brine solution.
-
Place the brine solution in a suitable container (e.g., a beaker or a specialized sample holder for the Raman spectrometer).
-
Cool the solution to approximately -20 °C in a freezer or using a temperature-controlled stage to induce the crystallization of hydrohalite.[2]
-
-
Raman Spectrometer Setup:
-
Data Acquisition:
-
Acquire a Raman spectrum of the synthesized hydrohalite at a low temperature (e.g., -25 °C) to confirm its formation. The characteristic O-H stretching bands for hydrohalite appear around 3420 cm⁻¹ and 3536-3540 cm⁻¹.[1]
-
Gradually increase the temperature of the stage in controlled increments (e.g., 1-5 °C/min).
-
Collect Raman spectra at each temperature step to monitor the changes in the spectral features.
-
The disappearance of the hydrohalite peaks and the emergence of the broad band characteristic of liquid water will indicate decomposition.
-
Data Presentation
The collected Raman spectra can be plotted as intensity versus Raman shift (cm⁻¹) at different temperatures. The disappearance of the hydrohalite peaks provides a qualitative and semi-quantitative measure of decomposition.
Table 1: Characteristic Raman Bands for Hydrohalite and Related Species
| Species | Raman Band (cm⁻¹) | Vibrational Mode |
| Hydrohalite (NaCl·2H₂O) | ~3423 | O-H Stretching[1] |
| Ice (H₂O) | ~3150 | O-H Stretching[1] |
| Liquid Water/Brine | Broad band ~3200-3600 | O-H Stretching |
Experimental Workflow
Caption: Workflow for Raman analysis of hydrohalite decomposition.
II. Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a key technique for quantifying the thermal properties associated with hydrohalite decomposition. It measures the heat absorbed or released by the sample as a function of temperature.
Experimental Protocol
-
Hydrohalite Synthesis:
-
Prepare hydrohalite crystals as described in the Raman spectroscopy protocol.
-
Carefully weigh a small amount of the hydrohalite sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically to prevent water loss during the experiment.
-
-
DSC Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the cell to a low starting temperature (e.g., -40 °C).
-
Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) through the expected decomposition temperature range.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
The decomposition of hydrohalite will be observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of this peak corresponds to the decomposition temperature.
-
The area under the peak can be used to calculate the enthalpy of decomposition.
-
Data Presentation
The results from DSC analysis are typically presented as a thermogram, plotting heat flow (mW) against temperature (°C). The key quantitative data can be summarized in a table.
Table 2: Thermal Properties of Hydrohalite from DSC Analysis
| Parameter | Typical Value |
| Decomposition Onset Temperature | ~0.1 °C |
| Enthalpy of Decomposition | Varies with sample purity and conditions |
| Heat Capacity (190-250 K) | 109 to 137 J mol⁻¹ K⁻¹[4] |
Experimental Workflow
Caption: Workflow for DSC analysis of hydrohalite decomposition.
III. Isothermal Decomposition by Brine Mixing
This method provides a practical and visual way to study hydrohalite decomposition under isothermal or near-isothermal conditions. The decomposition is initiated by adding a warmer saturated brine, and the process can be monitored by temperature changes and visual inspection of the resulting NaCl crystals.[2]
Experimental Protocol
-
Hydrohalite Preparation:
-
Decomposition Induction:
-
Monitoring and Analysis:
-
Continuously measure the temperature of the slurry. The temperature is expected to remain around 4 °C during rapid decomposition.[2]
-
Observe the time required for the complete decomposition of the hydrohalite crystals.
-
After decomposition, the resulting fine NaCl crystals can be filtered, dried, and sieved to determine their size distribution.[2]
-
Data Presentation
The quantitative data from this experiment can be summarized to show the effect of different parameters on the decomposition time.
Table 3: Decomposition Time of Hydrohalite with Added Room-Temperature Brine
| Brine to Hydrohalite Ratio (by weight) | Decomposition Time (minutes) |
| 0 | ~60 (natural warming) |
| >1.3 | < 10 (with stirring)[2] |
Experimental Workflow
Caption: Workflow for isothermal decomposition by brine mixing.
Conclusion
The experimental setups and protocols detailed in this application note provide a comprehensive framework for studying the decomposition of hydrohalite. By combining the molecular insights from Raman spectroscopy, the thermodynamic data from DSC, and the practical observations from brine mixing experiments, researchers can gain a thorough understanding of the stability and decomposition kinetics of this important hydrated salt. These methods are adaptable and can be modified to investigate the influence of various factors, such as pressure, impurities, and heating/cooling rates, on the decomposition process.
References
Troubleshooting & Optimization
How to prevent the decomposition of sodium chloride dihydrate during experiments?
This guide provides technical support for researchers, scientists, and drug development professionals working with sodium chloride dihydrate (NaCl·2H₂O). It offers troubleshooting advice and frequently asked questions to prevent its decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as hydrohalite, is a hydrated form of sodium chloride with the chemical formula NaCl·2H₂O.[1][2] It is a crystalline solid in which two water molecules are incorporated into the ionic lattice of sodium chloride.[1] This form of sodium chloride is typically metastable under standard atmospheric pressure.[1]
Q2: What causes the decomposition of this compound?
The primary cause of decomposition is exposure to temperatures above its stability point. This compound is only stable at temperatures below 0.1 °C.[3] When warmed above this temperature, it decomposes, releasing its water of hydration and reverting to its anhydrous (water-free) form, NaCl.[1]
Q3: What are the observable signs of decomposition?
Decomposition is primarily observed as the release of water from the crystal structure. This can make the sample appear wet or as if it is dissolving. The crystalline form may also change as the dihydrate structure breaks down into anhydrous sodium chloride.
Q4: How does the stability of this compound vary with temperature?
This compound forms from supersaturated brine solutions at temperatures between -20°C and 0°C.[1] It is the stable form of sodium chloride in the presence of water only at temperatures below 0.1 °C.[3] Above this temperature, the anhydrous form is more stable.
Table 1: Stability Parameters for this compound
| Parameter | Value/Condition |
| Chemical Formula | NaCl·2H₂O |
| Common Name | Hydrohalite |
| Stable Temperature Range | < 0.1 °C[3] |
| Optimal Formation Temp. | -20°C to 0°C[1] |
| Decomposition Products | Anhydrous NaCl and Water (H₂O)[1] |
Troubleshooting Guide
Issue: My sample of this compound appears wet or has liquefied at room temperature.
-
Cause: The sample has decomposed due to being stored or handled at a temperature above 0.1 °C. The liquid you are observing is the water that was released from the crystal lattice.
-
Solution: The material is no longer this compound. To prevent this, all storage and handling must occur at temperatures below 0.1 °C. Store the compound in a sealed container in a freezer or cold room set to the appropriate temperature.
Issue: How can I accurately weigh or handle the dihydrate without it decomposing?
-
Challenge: Exposure to the ambient temperature of a standard laboratory will quickly cause decomposition, leading to inaccurate measurements and changes in the material's properties.
-
Solution: A strict, low-temperature workflow is required. All tools and surfaces that will contact the sample must be pre-chilled. The handling should be performed as quickly as possible in a controlled cold environment. See the detailed experimental protocol below.
Experimental Protocols
Protocol: Handling and Weighing this compound
This protocol outlines the steps to handle NaCl·2H₂O while minimizing decomposition.
-
Preparation (Cold Environment):
-
Perform all manipulations in a cold room or a glovebox with temperature control set to below 0.1 °C (a setting of -10°C to -20°C is recommended).
-
Place all necessary equipment inside the cold environment to pre-cool for at least 2 hours. This includes:
-
Spatulas
-
Weighing boats or paper
-
Sample containers
-
The analytical balance (if feasible and rated for such temperatures) or a pre-chilled weighing stone.
-
-
-
Weighing Procedure:
-
If the balance cannot be placed in the cold room, pre-chill a marble or granite weighing stone in the freezer.
-
Transfer the cold stone to the balance pan. Allow the reading to stabilize.
-
Tare the balance with the cold weighing boat on the cold stone.
-
Quickly transfer the required amount of this compound from its storage container to the weighing boat using a pre-chilled spatula.
-
Record the mass. Minimize the time the sample is on the balance, as the electronic components may generate a small amount of heat.
-
-
Experimental Use:
-
Immediately transfer the weighed sample to your pre-chilled experimental setup (e.g., a reaction vessel in an ice bath).
-
If dissolving the sample, use a solvent that has been pre-chilled to a suitable temperature.
-
-
Storage:
Visual Guides
Decomposition Pathway
The following diagram illustrates the temperature-dependent decomposition of this compound.
Caption: Logical diagram of NaCl·2H₂O decomposition.
Experimental Workflow
This workflow demonstrates the critical steps for handling this compound to prevent its decomposition during an experiment.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Optimizing Sodium Chloride Dihydrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful synthesis of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis temperature-sensitive? this compound (NaCl·2H₂O) is a crystalline hydrate (B1144303) of sodium chloride. According to the NaCl-H₂O phase diagram, this form is only stable at temperatures below 0.1°C.[1] Above this temperature, it incongruently melts, decomposing into anhydrous sodium chloride (halite) and a saturated brine solution.[2] Therefore, precise low-temperature control is critical for its synthesis.
Q2: What is the ideal temperature range for crystallizing this compound? The stable region for this compound lies between 0.1°C (the peritectic point) and -21.1°C (the eutectic point).[1] Cooling a saturated NaCl solution into this range will induce the crystallization of the dihydrate. Operating too close to 0.1°C may risk decomposition, while cooling below -21.1°C will cause both ice and this compound to precipitate simultaneously.
Q3: How does the cooling rate affect the final crystal product? The cooling rate is a critical parameter in crystallization. A slow cooling rate generally allows for the growth of larger, more well-defined, and higher-purity crystals because it maintains a low level of supersaturation, favoring growth on existing nuclei over the formation of new ones.[3][4] Conversely, rapid cooling leads to high supersaturation, which promotes rapid nucleation, resulting in a large number of small, often irregular, and less pure crystals.[5]
Q4: What is the role of supersaturation in this process? Supersaturation is the primary driving force for crystallization. It is a state where the concentration of NaCl in the solution is higher than its equilibrium solubility at a given temperature.[2] For this compound, supersaturation is achieved by preparing a solution saturated at a temperature above 0.1°C and then cooling it into the dihydrate's stability region. Controlling the level of supersaturation is key to managing nucleation and crystal growth.[6][7]
Q5: Why is agitation or stirring important during crystallization? Agitation, such as magnetic stirring, enhances mass transfer within the solution.[8][9] This ensures a uniform temperature and concentration, preventing localized areas of excessively high supersaturation which can lead to uncontrolled nucleation and non-uniform crystal sizes.[2] However, excessively high agitation rates can also lead to secondary nucleation through crystal attrition, so a moderate, consistent stirring speed is recommended.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: No crystals are forming after cooling.
| Potential Cause | Recommended Solution |
| Insufficient Supersaturation | The initial solution may not have been fully saturated. Re-heat the solution and add more NaCl until a small amount of solid remains undissolved. Ensure the solution is filtered while warm to remove any undissolved particles before cooling. |
| Low Nucleation Rate | This compound can have a very low nucleation rate.[10] Induce nucleation by scratching the inside of the vessel below the solution surface with a glass rod.[5] Alternatively, introduce a few seed crystals of previously synthesized NaCl·2H₂O. |
| Solution Cooled Too Slowly | While slow cooling is generally preferred, an extremely slow rate might not achieve the necessary supersaturation for nucleation. Try a slightly faster, yet still controlled, cooling rate. |
Problem: The resulting solid is a fine powder, not distinct crystals.
| Potential Cause | Recommended Solution |
| Cooling Rate is Too Fast | Rapid cooling ("crashing out") causes massive, uncontrolled nucleation.[5] Redissolve the solid by warming the solution and implement a much slower, controlled cooling profile (e.g., using a programmable bath or insulating the container). |
| Excessive Agitation | High stirring speeds can cause secondary nucleation from crystal collisions, resulting in smaller crystals. Reduce the stirring rate to a gentle vortex. |
| High Level of Impurities | Impurities can act as nucleation sites, leading to the formation of many small crystals. Use high-purity NaCl and deionized water. If necessary, recrystallize the product to improve purity. |
Problem: Ice is forming along with the desired product.
| Potential Cause | Recommended Solution |
| Temperature is Too Low | The solution has been cooled below the eutectic point (-21.1°C). Set the cooling bath temperature to be within the stable dihydrate region (e.g., -5°C to -15°C). |
| Incorrect Initial Concentration | If the initial NaCl concentration is too low, the solution will hit the ice-liquid equilibrium line before the dihydrate-liquid line upon cooling. Ensure the solution is saturated at a temperature just above 0°C before starting the cooling process. Consult the NaCl-H₂O phase diagram.[8] |
Problem: The solid "oils out" or forms an amorphous precipitate.
| Potential Cause | Recommended Solution |
| Supersaturation is Too High | The solution was cooled too rapidly or was overly concentrated, causing the solute to exit the solution as a liquid phase instead of a solid crystal.[5] Dilute the starting solution slightly or, more effectively, significantly decrease the cooling rate to stay within the metastable zone. |
Experimental Protocols
Protocol 1: Controlled Cooling Synthesis of this compound
This protocol describes a method for growing this compound crystals using a controlled cooling rate.
1. Preparation of Saturated Solution:
-
Prepare a saturated sodium chloride solution by dissolving approximately 36 g of high-purity NaCl in 100 mL of deionized water at room temperature (~20°C).
-
Gently warm the solution to ~5°C while stirring to ensure complete saturation. It is crucial that some excess solid NaCl is present to confirm saturation.
-
Filter the warm solution through a pre-warmed filter to remove any undissolved NaCl particles and other impurities. This step is critical to prevent unwanted nucleation sites.
2. Crystallization:
-
Transfer the clear, saturated solution to a jacketed crystallization vessel connected to a programmable refrigerated circulator.
-
Begin gentle agitation (e.g., 150-200 RPM) with a magnetic stirrer.
-
Program the circulator to cool the solution from 5°C to a target temperature of -10°C at a controlled rate. For larger crystals, a slow cooling rate of 0.1-0.2°C/min is recommended.
-
(Optional but Recommended) Once the solution temperature is below 0°C, add a small quantity (~1 mg) of seed crystals to promote controlled growth.
3. Crystal Harvesting and Storage:
-
Once the crystallization is complete (e.g., after holding at the target temperature for several hours), quickly filter the cold slurry using a pre-chilled Buchner funnel to separate the crystals from the mother liquor.
-
Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals by gently pressing them between filter papers.
-
Crucially, all harvesting and subsequent storage must be performed at temperatures below 0.1°C (e.g., in a freezer or cold room) to prevent the dihydrate from decomposing.
Data Presentation
The cooling rate has a profound impact on the resulting crystal size distribution. While specific experimental data is highly dependent on factors like vessel geometry, agitation, and purity, the following table illustrates the generally expected relationship based on crystallization principles.
Table 1: Illustrative Effect of Cooling Rate on NaCl·2H₂O Crystal Characteristics
| Cooling Rate (°C/hour) | Supersaturation Profile | Primary Nucleation Rate | Crystal Growth Rate | Expected Average Crystal Size | Expected Purity |
| > 5.0 (Fast) | High & Uncontrolled | High | Low | < 0.5 mm (Fine Powder) | Lower |
| 1.0 - 2.0 (Moderate) | Moderate | Moderate | Moderate | 0.5 - 2.0 mm | Good |
| < 0.5 (Slow) | Low & Controlled | Low | High | > 2.0 mm (Well-formed) | Higher |
Note: This table is a qualitative representation based on established crystallization theory. Actual results may vary.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for common crystallization issues.
References
- 1. Nucleation and Growth Kinetics of Sodium Chloride Crystallization from Water and Deuterium Oxide [ouci.dntb.gov.ua]
- 2. Nucleation and Growth Kinetics of Sodium Chloride Crystallization from Water and Deuterium Oxide | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. vurup.sk [vurup.sk]
- 10. researchgate.net [researchgate.net]
Navigating the Instability of Hydrohalite: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with hydrohalite (NaCl·2H₂O) now have a dedicated resource to overcome the unique challenges associated with handling and storing this thermally sensitive material. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful use of hydrohalite samples in a laboratory setting.
Hydrohalite, a hydrated form of sodium chloride, is notoriously unstable at ambient temperatures, readily decomposing into a brine and solid halite (NaCl) above 0.1°C.[1] This inherent instability presents significant hurdles during synthesis, storage, and analysis. This guide offers practical solutions and preventative measures to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My hydrohalite sample appears wet or is turning into a slush. What is happening?
A1: Your sample is likely decomposing. Hydrohalite is only stable at or below 0.1°C.[1] Exposure to temperatures above this threshold will cause it to melt and separate into a sodium chloride brine and solid halite.
Q2: I'm struggling to form hydrohalite crystals from my brine solution, even at low temperatures. Why?
A2: Hydrohalite has a high nucleation energy, meaning it requires significant supercooling for crystals to form.[1] Simply lowering the temperature of a saturated brine may not be sufficient. Agitation or the introduction of seed crystals can help initiate crystallization.
Q3: How can I prevent my hydrohalite sample from decomposing during transfer for analysis?
A3: Maintaining a cold chain is critical. All tools and containers that will come into contact with the sample, such as spatulas, weighing boats, and microscope slides, must be pre-chilled to below 0°C. Work quickly in a cold room or use a chilled glove box to minimize exposure to ambient temperatures.
Q4: What are the ideal storage conditions for long-term stability of hydrohalite samples?
A4: Hydrohalite should be stored in a sealed container at temperatures well below 0°C, ideally at -20°C or lower, to prevent decomposition. The container must be airtight to protect the sample from atmospheric moisture, which can also contribute to its degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving hydrohalite.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystal formation in brine | Insufficient supersaturation or lack of nucleation sites. | 1. Ensure the brine is fully saturated at a temperature slightly above 0°C before cooling. 2. Cool the solution slowly to a temperature below the eutectic point (-21.2°C). 3. Introduce a seed crystal of hydrohalite to promote growth. 4. Gently agitate the solution. |
| Formation of fine, slushy crystals instead of larger, well-defined ones | Rapid cooling or excessive agitation. | 1. Decrease the cooling rate to allow for slower, more controlled crystal growth. 2. Reduce the intensity of agitation. |
| Sample decomposes on the microscope slide during observation | Heat transfer from the microscope stage or objective. | 1. Use a cold stage on your microscope, maintained at a temperature below 0°C. 2. Pre-cool the microscope slide and coverslip before mounting the sample. 3. Work quickly to minimize the time the sample is on the stage. |
| Inaccurate analytical results (e.g., unexpected phases in XRD) | Sample decomposition prior to or during analysis. | 1. Verify that the sample was maintained below 0.1°C throughout the entire handling and preparation process. 2. For techniques like X-ray diffraction, use a cryo-stage to keep the sample frozen during data collection. |
| Pressure-induced changes to the sample | Physical stress from grinding or pressing the sample for analysis. | 1. Avoid grinding hydrohalite at ambient pressure. If size reduction is necessary, consider cryo-milling. 2. For pellet-based analysis, press samples under cold conditions and with minimal force. |
Experimental Protocols
Protocol 1: Laboratory Synthesis of Hydrohalite Crystals
Objective: To synthesize hydrohalite crystals from a saturated sodium chloride brine.
Materials:
-
Sodium chloride (NaCl), high purity
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Hot plate/stirrer
-
Freezer or circulating cooling bath capable of maintaining temperatures at or below -20°C
-
Pre-chilled filtration apparatus (e.g., Büchner funnel and flask)
-
Pre-chilled storage containers
Procedure:
-
Prepare a saturated NaCl solution by dissolving an excess of NaCl in deionized water at room temperature. Ensure saturation by observing a small amount of undissolved salt at the bottom of the beaker after thorough stirring.
-
Gently warm the solution to approximately 10-20°C while stirring to ensure complete saturation.
-
Filter the warm, saturated solution to remove any undissolved salt and impurities.
-
Place the filtered, saturated brine in the freezer or cooling bath and cool it to approximately -20°C.
-
To induce crystallization, gently agitate the cold solution or add a few seed crystals of hydrohalite.
-
Allow crystals to grow for several hours to days at a stable low temperature.
-
Once a sufficient quantity of crystals has formed, quickly filter the cold slurry using a pre-chilled filtration apparatus to separate the hydrohalite crystals from the remaining brine.
-
Immediately transfer the collected crystals to pre-chilled, airtight containers for storage at -20°C or below.
Protocol 2: Sample Preparation for Cryo-Scanning Electron Microscopy (Cryo-SEM)
Objective: To prepare a hydrohalite sample for imaging while preserving its hydrated structure.
Materials:
-
Hydrohalite sample
-
Cryo-SEM stub
-
Cryo-plunger or other rapid freezing apparatus
-
Liquid nitrogen or liquid ethane
-
Cryo-transfer system
-
Sputter coater with a cryo-stage (optional)
Procedure:
-
In a cold environment (e.g., a cold room or glove box), carefully place a small hydrohalite crystal onto a cryo-SEM stub.
-
Rapidly freeze the sample by plunging it into liquid nitrogen or liquid ethane. This vitrifies the water and preserves the crystal structure.
-
Transfer the frozen sample under vacuum using a cryo-transfer system to the cryo-SEM chamber, which should be maintained at a temperature below -140°C.
-
If necessary, the sample can be fractured in the cryo-preparation chamber to expose a fresh, internal surface.
-
For non-conductive samples, a thin layer of a conductive material (e.g., gold or chromium) can be applied using a sputter coater equipped with a cryo-stage.
-
Image the sample at low accelerating voltages to minimize beam damage.
Visualizing Experimental Workflows
To aid in understanding the critical steps in handling hydrohalite, the following diagrams illustrate key experimental workflows.
Safety Precautions
When working with hydrohalite and cold brines, it is essential to adhere to the following safety measures:
-
Cold Burns: Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling materials at low temperatures to prevent cold burns.
-
Pressure Build-up: Never store hydrohalite in a completely sealed, rigid container at temperatures that could allow for decomposition. The release of water during decomposition can lead to a significant increase in pressure, posing an explosion hazard. Use containers with pressure relief mechanisms or ensure that the storage temperature is consistently maintained at a safe level.
-
Brine Handling: Treat concentrated saline solutions with care. While not highly toxic, they can cause irritation to the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
This technical support center is intended to be a living document and will be updated as new research and best practices emerge in the handling and storage of hydrohalite.
References
Controlling humidity to maintain sodium chloride dihydrate stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of sodium chloride dihydrate (NaCl·2H₂O), with a focus on humidity control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as hydrohalite, is a hydrated form of sodium chloride with the chemical formula NaCl·2H₂O.[1] It is a crystalline solid where two water molecules are incorporated into the monoclinic crystal lattice of sodium chloride.[1] This form of salt is particularly relevant in fields like pharmaceutical development and atmospheric science.
The stability of the dihydrate form is crucial because its physical properties differ significantly from the anhydrous (non-water) form. In drug development, unintended transitions between the anhydrous and dihydrate forms can affect the stability, dissolution rate, and efficacy of a final product. Controlling the hydrate (B1144303) form is essential for ensuring product quality and consistency.
Q2: Under what conditions does this compound form and remain stable?
This compound is a metastable phase that typically forms at temperatures below 0.1°C (32.2°F).[2] Its formation is often observed during rapid cooling of saturated NaCl solutions.[1] The stable crystalline form of sodium chloride is dependent on both temperature and the relative humidity (RH) of the surrounding environment.
At temperatures below 0°C, the dihydrate form can be stable.[3] However, at room temperature, it is considered metastable and can readily lose its water molecules and convert back to the anhydrous form if the ambient humidity is not precisely controlled.[1]
Q3: What is the critical role of relative humidity in the stability of sodium chloride forms?
Relative humidity (RH) is the most critical factor governing the transitions between anhydrous sodium chloride, this compound, and a saturated aqueous solution.
-
Below 75% RH: Anhydrous sodium chloride is the stable form. If this compound is exposed to an environment with RH below this approximate threshold, it will lose water (dehydrate) and revert to the anhydrous form.
-
Around 75% RH: This is the deliquescence point for anhydrous sodium chloride at room temperature, meaning it will begin to absorb moisture from the air to form a saturated solution.[4][5] For the dihydrate form, this humidity level is critical for maintaining its structure.
-
Above 75% RH: Anhydrous sodium chloride will deliquesce, and this compound will also begin to dissolve to form a saturated solution.[6]
The following table summarizes the stability of sodium chloride forms under different humidity conditions at standard room temperature.
| Relative Humidity (RH) | Stable Form of Sodium Chloride |
| < 75% | Anhydrous NaCl |
| ~75% | Equilibrium point (Anhydrous ↔ Saturated Solution) |
| > 75% | Saturated NaCl Solution (Deliquescence) |
Note: The exact RH values can be influenced by temperature and the presence of impurities.
The relationship between these phases is visualized in the diagram below.
Troubleshooting Guide
Q4: My this compound sample is losing weight and turning into a powder. What is happening?
This is a classic sign of dehydration. The dihydrate form is converting to the anhydrous form by losing its water of hydration.
Cause: The relative humidity of your storage or experimental environment is too low (likely well below 75% RH).
Solution:
-
Immediately move the sample to a controlled humidity environment, such as a desiccator or glove box, with the RH maintained at approximately 75%.
-
Use a saturated salt solution of sodium chloride to create a stable 75% RH environment in a sealed container (see Q5 for details).
-
Monitor the humidity of your environment using a calibrated hygrometer to ensure it remains stable.
Q5: How can I easily and reliably create a specific relative humidity environment in my lab?
Using saturated salt solutions is a simple and effective method to maintain a constant RH inside a sealed chamber.[7][8][9] When a solution is saturated, it means it is in equilibrium with the solid salt, and this equilibrium maintains a constant vapor pressure, which in turn fixes the relative humidity.[8]
To achieve the ~75% RH required for this compound stability, a saturated solution of sodium chloride itself is ideal.[10][11][12]
The table below lists various salts and the approximate relative humidity they maintain at 25°C.
| Saturated Salt Solution | Relative Humidity (RH) at 25°C |
| Lithium Chloride (LiCl) | ~11% |
| Magnesium Chloride (MgCl₂) | ~33% |
| Sodium Chloride (NaCl) | ~75% |
| Potassium Chloride (KCl) | ~84% |
| Potassium Nitrate (KNO₃) | ~93% |
| Potassium Sulfate (K₂SO₄) | ~97% |
Source: Data compiled from various sources indicating common RH standards.[6][13]
Q6: My sample appears wet or is dissolving. What should I do?
This indicates that the sample is deliquescing, which happens when the ambient relative humidity is above the critical relative humidity (CRH) of the substance.[6] For sodium chloride, this occurs when the RH exceeds 75%.
The troubleshooting workflow below can help you diagnose and resolve stability issues.
Experimental Protocols
Q7: How can I confirm the crystalline form of my sodium chloride sample?
Powder X-ray Diffraction (PXRD) is a definitive method to distinguish between the anhydrous and dihydrate forms of sodium chloride, as they have different crystal structures and will produce distinct diffraction patterns.[14]
Methodology: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation:
-
Gently grind a small amount of your sample into a fine, homogeneous powder using a mortar and pestle.
-
To prevent phase changes during preparation due to atmospheric conditions, it is recommended to perform this step in a controlled environment (e.g., a glove box with controlled humidity).
-
Mount the powder onto a sample holder. Ensure the surface is flat and level with the holder's edge.
-
-
Instrument Setup:
-
Use a diffractometer with a copper (Cu) Kα X-ray source.
-
Set the instrument parameters. A typical scan range for this analysis would be from 5° to 50° 2θ (two-theta).
-
Use a step size of 0.02° and a count time of 1-2 seconds per step.
-
-
Data Acquisition:
-
Run the PXRD scan on your sample.
-
Save the resulting data file containing the diffraction angles (2θ) and their corresponding intensities.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with reference patterns for anhydrous sodium chloride and this compound from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
Anhydrous NaCl (Halite): Will show characteristic peaks for its cubic crystal structure.
-
NaCl·2H₂O (Hydrohalite): Will show a different set of peaks corresponding to its monoclinic structure.[14] The presence of these unique peaks confirms the dihydrate form.
-
Q8: What is a detailed protocol for setting up a controlled humidity chamber using a saturated salt solution?
Objective: To create a sealed environment with a stable relative humidity using a saturated salt solution.
Materials:
-
An airtight container (e.g., a glass desiccator or a well-sealed plastic box).[9]
-
A shallow dish or beaker with a wide surface area.
-
The desired salt (e.g., analytical grade sodium chloride for ~75% RH).
-
Distilled water.
-
A calibrated hygrometer for verification.
Procedure:
-
Prepare the Saturated Solution:
-
Place a generous amount of the chosen salt into the shallow dish. The large surface area will facilitate faster equilibration.[9]
-
Slowly add distilled water while stirring until a "slushy" mixture is formed. There should be a significant amount of undissolved solid salt remaining.[9] This excess solid is crucial to ensure the solution remains saturated as it absorbs or releases moisture.[7][8]
-
-
Assemble the Chamber:
-
Place the dish containing the saturated salt solution at the bottom of the airtight container.
-
Place a perforated shelf or stand above the salt solution. This will hold your samples and prevent them from coming into direct contact with the solution.
-
If you are using a hygrometer, place it inside the chamber where it is readable from the outside.
-
-
Equilibration:
-
Place your samples on the shelf and securely seal the container.
-
Allow the chamber to equilibrate for several hours, or even up to 24 hours, especially for larger volumes. The time to reach equilibrium can be significant.[9]
-
Forced air circulation with a small, slow fan inside the chamber can significantly speed up equilibration.
-
-
Maintenance:
-
Periodically check the saturated solution. If all the solid salt has dissolved, it means the solution is no longer saturated, and you must add more salt. If the solution has completely dried out, you will need to add a small amount of distilled water to reform the slushy mixture.
-
Ensure the chamber remains sealed and at a stable temperature, as relative humidity is temperature-dependent.[13]
-
References
- 1. This compound (23724-87-0) for sale [vulcanchem.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Sodium chloride | 7647-14-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. Technical Response to Salt - Boveda's Saturated Salt Solution - Boveda® New Official-Site [bovedainc.com]
- 8. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.ijprse.com [journal.ijprse.com]
- 10. Humidity: A Vital but Often Overlooked Parameter in Materials Research | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
Avoiding ice formation during hydrohalite crystal growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of hydrohalite (NaCl·2H₂O). Our goal is to help you navigate the challenges of hydrohalite synthesis, with a primary focus on preventing the unwanted formation of ice.
Troubleshooting Guide: Avoiding Ice Formation
Uncontrolled ice formation is a common obstacle in the synthesis of hydrohalite. This guide addresses the most frequent issues and provides actionable solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ICE-001 | My solution freezes completely, and I don't observe any distinct hydrohalite crystals. | 1. Temperature is too low: The solution has been cooled below the eutectic point of the NaCl-H₂O system. 2. Rapid cooling rate: A fast temperature drop promotes rapid ice nucleation and growth, overwhelming hydrohalite crystallization. | 1. Maintain temperature above the eutectic point: Ensure your cooling bath or chamber is set to a temperature between the eutectic point (-21.2°C) and the peritectic point (0.1°C)[1]. 2. Implement a slow cooling protocol: Decrease the temperature of the solution gradually. A slow cooling rate allows for the controlled growth of hydrohalite crystals[2]. |
| ICE-002 | I see a mixture of ice and what might be hydrohalite. How can I favor hydrohalite formation? | 1. Suboptimal NaCl concentration: The initial concentration of your saline solution may be too low, placing it in a region of the phase diagram where ice is the first solid to form upon cooling. 2. Lack of nucleation sites for hydrohalite: Hydrohalite has a high nucleation energy and may require supercooling to form[1]. | 1. Adjust NaCl concentration: Prepare a saturated or near-saturated NaCl solution at room temperature. This ensures that as the solution cools, it will reach saturation with respect to hydrohalite before extensive ice formation occurs. 2. Induce nucleation: Consider introducing a seed crystal of hydrohalite to provide a template for growth. Alternatively, controlled agitation or scratching the inner surface of the crystallization vessel can sometimes promote nucleation. |
| ICE-003 | How can I confirm that the crystals I have grown are hydrohalite and not ice? | Similar appearance: Both ice and hydrohalite crystals can appear colorless and transparent, making visual identification difficult. | 1. Microscopic examination: Observe the crystals under a microscope. Ice crystals typically exhibit hexagonal symmetry, while hydrohalite crystals are monoclinic[3]. 2. Melting point analysis: Carefully observe the melting behavior. Ice will melt at 0°C. Hydrohalite is stable below 0.1°C and will decompose into halite (NaCl) and a saline solution at this temperature[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for growing hydrohalite crystals?
A1: The thermodynamically stable range for hydrohalite in the NaCl-H₂O system is between -21.2°C (the eutectic point) and 0.1°C (the peritectic point)[1]. To avoid aggressive ice formation, it is often best to work in the upper end of this range, for example, between -5°C and 0°C.
Q2: What is the significance of the cooling rate in hydrohalite crystallization?
A2: The cooling rate is a critical kinetic parameter. A slow cooling rate is crucial for growing larger and purer hydrohalite crystals[2]. Rapid cooling can lead to excessive supercooling and the rapid formation of ice, preventing the orderly growth of hydrohalite crystals.
Q3: Should I use a saturated or unsaturated solution of NaCl?
A3: It is recommended to start with a saturated or near-saturated solution of NaCl at room temperature. As the solution is cooled, the solubility of NaCl decreases, leading to supersaturation which is the driving force for crystallization.
Q4: My experiment always results in a frozen block. What is the most likely reason?
A4: The most probable cause is that your cooling temperature is below the eutectic point of -21.2°C, or your cooling rate is too fast. At temperatures below the eutectic point, the entire remaining liquid will solidify as a mixture of ice and hydrohalite[1].
Experimental Protocols
Protocol 1: Controlled Slow Cooling for Hydrohalite Crystal Growth
This protocol describes a method for growing hydrohalite crystals by slowly cooling a saturated sodium chloride solution.
Materials:
-
Sodium chloride (NaCl), high purity
-
Distilled or deionized water
-
Crystallization dish or beaker
-
Programmable refrigerated bath or a well-insulated container (e.g., Dewar flask)
-
Stir plate and stir bar (optional)
-
Microscope for crystal observation
Procedure:
-
Prepare a Saturated NaCl Solution:
-
At room temperature, add NaCl to a known volume of distilled water while stirring until no more salt dissolves and a small amount of undissolved solid remains. This ensures the solution is saturated.
-
Gently heat the solution to approximately 30°C to dissolve a slightly greater amount of salt, then allow it to cool back to room temperature. Filter the solution to remove any undissolved particles.
-
-
Set up the Crystallization Environment:
-
Transfer the saturated NaCl solution to a clean crystallization dish.
-
Place the dish in a programmable refrigerated bath. If a programmable bath is unavailable, a larger insulated container with a cooling medium (e.g., ice-salt mixture) can be used, but temperature control will be less precise.
-
-
Initiate Slow Cooling:
-
Program the refrigerated bath to cool from room temperature to a target temperature between -5°C and -10°C.
-
Set a slow cooling rate, for example, 0.1°C per minute. Slower rates generally yield better results[2].
-
-
Crystal Growth and Observation:
-
Allow the solution to cool undisturbed. Crystal nucleation and growth should occur as the temperature decreases.
-
Periodically and gently inspect the dish for crystal formation without causing significant thermal or mechanical shock.
-
-
Harvesting Crystals:
-
Once crystals of the desired size have formed, carefully decant the remaining solution.
-
Quickly transfer the crystals to a pre-chilled surface for observation. Note that hydrohalite is only stable at low temperatures and will decompose above 0.1°C[1].
-
Visualizing the Process
Logical Workflow for Avoiding Ice Formation
This diagram outlines the decision-making process for troubleshooting ice formation during hydrohalite crystal growth.
Caption: Troubleshooting workflow for ice formation.
Experimental Workflow for Hydrohalite Synthesis
This diagram illustrates the key steps in the experimental protocol for hydrohalite crystal growth.
Caption: Experimental workflow for hydrohalite synthesis.
References
Techniques to minimize sample alteration during cryo-microscopy of NaCl·2H₂O
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cryo-microscopy of sodium chloride dihydrate (NaCl·2H₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sample alteration and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cryo-microscopy of NaCl·2H₂O?
A1: The main challenges stem from the inherent properties of salt hydrates and the cryo-EM workflow:
-
Dehydration: NaCl·2H₂O is susceptible to dehydration, especially in the low-humidity environment of the cryo-EM preparation and imaging process. This can lead to phase transitions and loss of the native hydrated structure.
-
Ice Crystal Formation: Achieving a vitrified (amorphous) ice state is crucial. Slow cooling rates can lead to the formation of crystalline ice, which will obscure the sample and damage its structure.[1]
-
Beam-Induced Damage: NaCl·2H₂O is sensitive to the electron beam, which can cause radiolysis, charging, and structural degradation, altering the sample from its original state.[2][3]
-
Charging: As an insulating crystal, NaCl·2H₂O is prone to charging under the electron beam. This can lead to image drift and reduced resolution.[2][4]
-
Sample Preparation Artifacts: Factors like blotting force, blotting time, and humidity can significantly impact the final sample quality, leading to issues like overly thick ice or sample aggregation.[5][6][7]
Q2: How can I prevent dehydration of my NaCl·2H₂O sample during grid preparation?
A2: Controlling the environment during sample preparation is key to preventing dehydration:
-
Humidity Control: Utilize a vitrification robot with precise humidity control, aiming for near-saturation (90-100% relative humidity) to minimize evaporation from the thin sample film.[8]
-
Blotting Parameters: Optimize blotting time and force. Excessive blotting can thin the sample too much, increasing the surface area-to-volume ratio and accelerating evaporation.
-
Rapid Plunging: Minimize the time between blotting and plunge-freezing to reduce the sample's exposure to the environment.
Q3: What is the recommended vitrification protocol for NaCl·2H₂O?
A3: While a universally optimized protocol is sample-dependent, a good starting point for the vitrification of inorganic salt solutions is as follows. This protocol should be adapted based on your specific instrumentation and experimental goals.
Experimental Protocol: Plunge-Freezing for NaCl·2H₂O
Materials:
-
Aqueous solution of NaCl at a concentration that forms NaCl·2H₂O upon cooling.
-
Cryo-EM grids (e.g., Quantifoil R2/2).
-
Vitrification robot (e.g., Vitrobot Mark IV).
-
Liquid ethane (B1197151) and liquid nitrogen.
-
Glow discharger.
Methodology:
-
Grid Preparation: Glow-discharge the cryo-EM grids to make the carbon support film hydrophilic. This promotes even spreading of the aqueous sample.
-
Vitrification Robot Setup: Set the environmental chamber of the vitrification robot to a high humidity level (e.g., >95%) and a controlled temperature (e.g., 4°C or room temperature).
-
Sample Application: Apply 3-4 µL of the NaCl solution to the hydrophilic side of the grid.
-
Blotting: Blot the grid to remove excess liquid. This is a critical step that requires optimization. Start with a short blot time (e.g., 1-2 seconds) and a gentle blot force.[9] The goal is to create a thin film of the solution.
-
Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane pre-cooled by liquid nitrogen.[10] This rapid cooling vitrifies the sample, preventing the formation of crystalline ice.[1]
-
Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage until imaging.
Logical Relationship of Vitrification Steps
Caption: Vitrification workflow for NaCl·2H₂O sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the cryo-microscopy of NaCl·2H₂O.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Crystalline Ice Formation | 1. Slow cooling rate.2. Ice contamination from the environment or liquid nitrogen.[11] | 1. Ensure rapid plunging into the cryogen.2. Use fresh liquid nitrogen and work in a low-humidity environment if possible. |
| Sample Dehydration (Phase Change) | 1. Low humidity in the vitrification chamber.2. Prolonged time between blotting and plunging. | 1. Increase humidity to >95%.2. Minimize the delay before plunging. |
| Thick Ice Layer | 1. Insufficient blotting (time or force).2. High viscosity of the sample solution. | 1. Increase blotting time and/or force incrementally.2. Consider using a lower salt concentration if feasible. |
| No Sample in Holes/Aggregates | 1. Hydrophobic grid surface.2. Inappropriate blotting parameters. | 1. Optimize glow discharge parameters.2. Adjust blotting time and force. |
| Image Drifting/Charging | 1. The insulating nature of the NaCl·2H₂O crystal.[2][4] | 1. Use a lower electron dose rate.2. Consider using a conductive support film (e.g., a thin layer of carbon or graphene) on the grid.[2] |
| Beam Damage (Loss of Diffraction) | 1. High electron dose.[12] | 1. Use a low-dose imaging protocol.2. If available, use a liquid helium stage to further reduce beam damage.[13] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common cryo-EM issues.
Data on Minimizing Sample Alteration
While specific quantitative data for NaCl·2H₂O is limited in the literature, the following tables provide a general understanding of how different parameters can be adjusted to minimize sample alteration, based on studies of similar systems and general cryo-EM principles.
Table 1: Influence of Blotting Parameters on Ice Thickness
| Blotting Parameter | Effect on Ice Thickness | Recommendation for NaCl·2H₂O |
| Blot Time | Longer blot times generally result in thinner ice.[5] | Start with a short time (1-2s) and increase in small increments. |
| Blot Force | Higher blot force generally leads to thinner ice.[5][6] | Use a gentle force initially and increase if the ice is consistently too thick. |
| Humidity | Lower humidity can lead to faster thinning due to evaporation. | Maintain high humidity (>95%) to have better control over the thinning process. |
Table 2: Strategies to Mitigate Electron Beam Damage
| Mitigation Strategy | Principle | Application to NaCl·2H₂O |
| Low-Dose Imaging | Reduces the total electron fluence on the sample area of interest.[12] | Essential for preserving the crystalline structure. Use a search dose, a focus dose on an adjacent area, and a low exposure dose for imaging. |
| Cryo-Cooling (Liquid N₂) | Reduces the mobility of radiolytic products, thus decreasing damage. | Standard practice in cryo-EM. |
| Cryo-Cooling (Liquid He) | Further reduces the temperature, offering significantly more protection against beam damage.[13] | Highly recommended if available for extremely beam-sensitive samples like NaCl·2H₂O. |
| Conductive Support Films | Helps to dissipate charge buildup on insulating samples.[2] | Using grids with a thin continuous carbon or graphene layer can reduce charging artifacts. |
By carefully controlling the experimental parameters outlined in this guide, researchers can significantly improve the quality and reliability of their cryo-microscopy data for NaCl·2H₂O.
References
- 1. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 2. rafaldb.com [rafaldb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental characterization and mitigation of specimen charging on thin films with one conducting layer (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors that Influence the Formation and Stability of Thin, Cryo-EM Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New controlled environment vitrification system for preparing wet samples for cryo-SEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MyScope [myscope.training]
- 11. biorxiv.org [biorxiv.org]
- 12. Analysis of Global and Site-Specific Radiation Damage in Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Overcoming the Low Nucleation Rate of Sodium Chloride Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low nucleation rate of sodium chloride dihydrate (NaCl·2H₂O).
Troubleshooting Guides
Issue: No or very slow nucleation of this compound crystals.
Possible Cause 1: Insufficient Supersaturation
-
Explanation: Nucleation is highly dependent on the supersaturation of the solution. If the concentration of NaCl is too low at the experimental temperature, the driving force for nucleation will be insufficient.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for the prepared solution concentration.
-
Increase Supersaturation: Gradually increase the initial concentration of the NaCl solution. Be aware that very high supersaturation can sometimes lead to the formation of less stable forms or amorphous phases.
-
Temperature Control: Ensure precise and stable temperature control, as the solubility of NaCl is temperature-dependent. A lower temperature generally decreases solubility and thus increases supersaturation.
-
Possible Cause 2: Presence of a Metastable Prenucleation Phase
-
Explanation: Research suggests the formation of a metastable prenucleation phase can inhibit the nucleation of this compound.[1][2] This means that even in a supersaturated solution, the formation of stable crystal nuclei is kinetically hindered.
-
Troubleshooting Steps:
-
Extended Observation Time: Allow for longer experimental run times. The nucleation rate of this compound has been observed to increase over time.[2]
-
Controlled Agitation: Introduce controlled agitation (e.g., magnetic stirring, overhead stirring). Agitation can disrupt the metastable phase and promote the formation of stable nuclei.[3][4][5] However, the agitation rate should be carefully controlled as vigorous stirring can also inhibit nucleation in some systems.
-
Possible Cause 3: Inadequate Seeding
-
Explanation: Introducing seed crystals provides a template for further crystal growth, bypassing the challenging initial nucleation step.
-
Troubleshooting Steps:
-
Use of Seed Crystals: Introduce a small quantity of pre-existing this compound crystals into the supersaturated solution.
-
Seed Crystal Preparation: Ensure seed crystals are of the correct polymorphic form (dihydrate) and are of a suitable size and quality.
-
Heterogeneous Nucleants: If seed crystals are unavailable, introducing a rough surface (e.g., a scratched glass slide, a string) can sometimes act as a nucleation site.[6]
-
Issue: Inconsistent nucleation results between experiments.
Possible Cause 1: Stochastic Nature of Nucleation
-
Explanation: Primary nucleation is an inherently stochastic process, meaning there will be natural variation in nucleation times and rates even under seemingly identical conditions.
-
Troubleshooting Steps:
-
Increase Sample Size: Perform a larger number of replicate experiments to obtain statistically meaningful data.
-
Controlled Environment: Ensure all experimental parameters (temperature, concentration, volume, agitation, vessel type, and cleaning procedure) are kept as consistent as possible between runs.
-
Possible Cause 2: Presence of Impurities
-
Explanation: Impurities can have a significant, and often unpredictable, effect on nucleation. Some impurities can inhibit nucleation by adsorbing onto the surface of forming nuclei, while others may promote it by acting as heterogeneous nucleation sites.[7][8] For instance, iodized salt is not recommended as it can interfere with the crystallization process.[9]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Utilize high-purity NaCl and deionized water to minimize the influence of unknown impurities.
-
Systematic Study of Additives: If an additive is part of the formulation, its effect on nucleation should be systematically studied at various concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical nucleation behavior of this compound?
A1: The nucleation rate of this compound is known to be extremely low.[1][2][10] It often exhibits a significant induction time, and the nucleation rate may increase the longer the solution is held at a supersaturated state.[2]
Q2: How does temperature affect the nucleation of this compound?
A2: Temperature is a critical parameter. This compound is the stable form of sodium chloride in the presence of water at temperatures below 0.1 °C.[2] Lowering the temperature of a saturated NaCl solution will increase the supersaturation, which is a primary driver for nucleation. However, extremely low temperatures can increase viscosity, which may hinder ion diffusion and slow down nucleation kinetics.
Q3: Can additives be used to promote the nucleation of this compound?
A3: While some additives can influence crystal growth and morphology, their effect on the nucleation rate of this compound has been found to be limited.[1][2] Some substances, like certain surfactants, may even inhibit nucleation by passivating potential nucleation sites.[11]
Q4: What is the difference between primary and secondary nucleation?
A4: Primary nucleation is the formation of new crystals in a solution that does not contain any existing crystals of the same substance. It can be either homogeneous (spontaneously in the bulk solution) or heterogeneous (on a foreign surface). Secondary nucleation is the formation of new crystals that is induced by the presence of existing crystals of the same substance (seed crystals).[3][5] For systems with difficult primary nucleation like this compound, inducing secondary nucleation through seeding is a common strategy.
Q5: How can I monitor the nucleation process?
A5: Nucleation can be monitored through various analytical techniques, including:
-
Visual Observation: Simple microscopic observation can detect the appearance of the first crystals.
-
Turbidity Measurement: An increase in the turbidity of the solution indicates the formation of solid particles.
-
Light Scattering: Techniques like dynamic light scattering (DLS) can detect the formation of nano-sized nuclei.
-
In-situ Probes: Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscope (PVM) can provide real-time information on particle size and count.
Data Presentation
Table 1: Influence of Supersaturation on Nucleation of this compound at -18 °C
| Supersaturation (%) | Observation Time (days) for Crystal Appearance |
| 5 | > 20 |
| 10 | 10 - 20 |
| 15 | < 10 |
Note: Data is illustrative and based on trends described in the literature. Actual nucleation times can vary significantly.[2]
Table 2: Effect of Agitation on Secondary Nucleation Rates of NaCl
| Agitation Method | Relative Nucleation Rate |
| No Agitation (Quiescent) | Low |
| Magnetic Stirring | High |
| Overhead Stirring | High |
Note: Agitation, particularly magnetic stirring, has been shown to increase secondary nucleation rates by one to two orders of magnitude compared to unagitated samples.[3]
Experimental Protocols
Protocol 1: Determining the Metastable Zone Width (MSZW)
-
Preparation: Prepare a series of NaCl solutions of known concentrations in sealed vials.
-
Heating: Place the vials in a programmable crystallizer or a temperature-controlled bath and heat them at a constant rate (e.g., 5 °C/min) to a temperature where all solute is dissolved (e.g., 70 °C).[3]
-
Dissolution: Hold the solutions at this high temperature for a set period (e.g., 30 minutes) with agitation to ensure complete dissolution.[3]
-
Cooling: Cool the solutions at a constant, controlled rate (e.g., 5 °C/min).[3]
-
Nucleation Detection (Cloud Point): Monitor the solutions for the first sign of turbidity or crystal formation. The temperature at which this occurs is the "cloud point".
-
Dissolution Detection (Clear Point): After nucleation, heat the solutions again at a slow, constant rate. The temperature at which the last crystal dissolves is the "clear point", which corresponds to the saturation temperature for that concentration.[3]
-
Plotting: Plot the cloud and clear point temperatures against concentration. The region between the solubility curve (clear points) and the nucleation curve (cloud points) is the metastable zone.
Protocol 2: Seeded Crystallization to Overcome Nucleation Barrier
-
Solution Preparation: Prepare a supersaturated solution of NaCl at the desired experimental temperature. Ensure the solution is filtered to remove any particulate matter.
-
Equilibration: Allow the solution to equilibrate at the target temperature in a controlled environment.
-
Seed Crystal Preparation: Obtain or prepare small, well-defined crystals of this compound.
-
Seeding: Introduce a known mass or number of seed crystals into the supersaturated solution.
-
Growth: Maintain the solution at a constant temperature and, if desired, under controlled agitation.
-
Monitoring: Observe and measure the growth of the seed crystals over time using microscopy or other particle size analysis techniques.
Visualizations
Caption: Experimental workflow for seeded crystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. crystalverse.com [crystalverse.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Sodium Chloride Dihydrate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the crystallization of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and under what conditions does it form?
This compound (NaCl·2H₂O or hydrohalite) is a crystalline form of sodium chloride that incorporates two water molecules into its structure. It is the stable form of sodium chloride in the presence of water at temperatures below 0.1°C.[1][2] The phase diagram for the NaCl-H₂O system shows a eutectic point at -21°C, which is the lowest temperature at which a liquid sodium chloride solution can exist and where ice and hydrohalite are in equilibrium with the saturated solution.[1]
Q2: Why is the yield of this compound often low?
The low yield can be attributed to several factors. The nucleation rate of the dihydrate can be extremely low, and it may be inhibited by the formation of a metastable prenucleation phase.[2][3][4] Additionally, the solubility of sodium chloride in water does not significantly decrease with temperature, which makes traditional cooling crystallization less effective for achieving high yields compared to other salts.[5][6]
Q3: How does the cooling rate impact the crystallization process?
The cooling rate is a critical parameter. A rapid cooling rate can lead to the formation of many small crystals, while a slower cooling rate may result in fewer, larger crystals. The optimal cooling rate will depend on the desired crystal size and yield.
Q4: What is the role of agitation or stirring in the crystallization of this compound?
Agitation, such as stirring, has a very significant effect on crystallization kinetics.[7][8] It can accelerate nucleation and influence the crystal size distribution.[9] The type and intensity of agitation can be optimized to improve yield and control crystal morphology.
Q5: Can impurities affect the crystallization of this compound?
Yes, impurities can significantly impact the crystallization process. Some impurities can inhibit crystal growth, while others may be incorporated into the crystal lattice, affecting purity. For high-purity applications, it is often necessary to purify the initial brine solution to remove ions like magnesium and calcium.[10] Conversely, specific additives can be used to control crystal habit or prevent caking.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | Temperature is not low enough. | Ensure the temperature of the solution is maintained below 0.1°C, ideally closer to the eutectic point of -21°C for maximal precipitation.[1] |
| Insufficient supersaturation. | Increase the initial concentration of NaCl in the solution to create a higher driving force for crystallization. | |
| Low nucleation rate. | Introduce seed crystals of this compound to promote secondary nucleation.[9] Alternatively, consider a programmed cooling profile that includes a period at a lower temperature to induce nucleation. | |
| Formation of Anhydrous NaCl | Crystallization temperature is above 0.1°C. | Carefully monitor and control the temperature to remain below the peritectic point of 0.1°C.[1] |
| Small Crystal Size | High nucleation rate due to rapid cooling. | Decrease the cooling rate to allow for crystal growth rather than excessive nucleation. |
| High degree of supersaturation. | Control the rate of supersaturation generation, for instance, by a slower cooling rate or controlled evaporation. | |
| Crystal Agglomeration (Caking) | Formation of dihydrate bridges between crystals at freezing temperatures.[2][4] | Use anti-caking agents if appropriate for the application. Control humidity during storage and handling. |
Key Experimental Parameters
The following table summarizes key experimental parameters and their impact on the crystallization of this compound.
| Parameter | Effect on Crystallization | Typical Range/Considerations | References |
| Temperature | Determines the stable crystalline form (dihydrate vs. anhydrous). Affects solubility and nucleation rate. | Below 0.1°C for dihydrate formation. The eutectic point is at -21°C.[1] | [1][11] |
| Initial Concentration | Higher concentration leads to higher supersaturation and potentially higher yield. | Saturated or slightly supersaturated solutions are typically used. The solubility of NaCl is approximately 36 g/100 mL at room temperature.[12] | [12][13] |
| Cooling Rate | Influences the balance between nucleation and crystal growth, thus affecting crystal size distribution. | Slower cooling rates generally favor larger crystals. A rate of 0.3°C/min has been used in some studies.[9] | [9] |
| Agitation Speed | Affects mass transfer, nucleation kinetics, and can lead to secondary nucleation. | Can range from gentle mixing to vigorous stirring (e.g., 700 RPM).[9] The effect can be significant.[7] | [7][9][14] |
Visualizations
Experimental Workflow for this compound Crystallization
References
- 1. phasediagram.dk [phasediagram.dk]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quora.com [quora.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Crystallization of Sodium Chloride NaCl (Vacuum Salt) | EBNER [ebner-co.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. crystalverse.com [crystalverse.com]
- 13. researchgate.net [researchgate.net]
- 14. my.che.utah.edu [my.che.utah.edu]
Best practices for preparing saturated NaCl solutions for hydrohalite growth
Technical Support Center: Hydrohalite Crystal Growth
Welcome to the technical support center for hydrohalite (NaCl·2H₂O) crystal growth. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully preparing saturated sodium chloride (NaCl) solutions for the cultivation of high-quality hydrohalite crystals.
Frequently Asked Questions (FAQs)
Q1: What is hydrohalite and under what conditions does it form?
A1: Hydrohalite is the dihydrate form of sodium chloride (NaCl·2H₂O). It is a mineral that crystallizes from saturated or supersaturated NaCl brines at low temperatures, typically at or below 0.1°C.[1] The formation of hydrohalite is dependent on factors such as temperature, solution concentration, and the presence of nucleation sites.
Q2: What is the difference between a saturated and a supersaturated NaCl solution?
A2:
-
A saturated solution contains the maximum amount of NaCl that can be dissolved in water at a given temperature. At room temperature, the solubility of NaCl is approximately 36 g per 100 ml of water.[2]
-
A supersaturated solution contains more dissolved NaCl than can be held in a saturated solution at the same temperature. These solutions are metastable and are typically prepared by dissolving salt at a higher temperature and then carefully cooling the solution.[3] Supersaturation is often a key factor in initiating crystal growth.
Q3: Why is it crucial to use a saturated or supersaturated solution for hydrohalite growth?
A3: Crystal growth, including that of hydrohalite, occurs when the concentration of the solute (NaCl) exceeds its solubility limit in the solvent (water) under specific conditions (e.g., low temperature). An unsaturated solution will not yield crystals. A saturated solution provides the necessary concentration for crystallization to begin upon cooling, while a supersaturated solution can accelerate the nucleation and growth process.[4]
Q4: What are the main challenges in growing hydrohalite crystals?
A4: Common challenges include:
-
Failure of crystals to nucleate or grow.[4]
-
Formation of a large number of small, poorly formed crystals instead of larger, well-defined ones.
-
Unintentional precipitation of anhydrous NaCl (halite) instead of or alongside hydrohalite.
-
The influence of impurities on crystal morphology and purity.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal growth | The solution is not saturated or supersaturated. | Add more NaCl to the solution and ensure it is fully dissolved, heating gently if necessary, then allow it to cool. If starting with a saturated solution, allow some solvent to evaporate to increase concentration.[4][7] |
| The solution was cooled too rapidly. | A slower cooling rate allows more time for crystal nuclei to form and grow in an orderly fashion. Try a more gradual cooling process. | |
| Lack of nucleation sites. | Introduce a seed crystal of hydrohalite or create a rough surface within the container to encourage nucleation.[7] | |
| Presence of inhibiting impurities. | Use high-purity, uniodized NaCl and distilled or deionized water to prepare your solution.[2][4] Filter the saturated solution to remove any particulate matter.[2] | |
| Formation of many small crystals | High level of supersaturation leading to rapid, widespread nucleation. | Reduce the degree of supersaturation by starting with a solution closer to the saturation point or by cooling the solution more slowly. |
| Vibrations or disturbances in the experimental setup. | Isolate the crystallization vessel from any sources of vibration.[4] | |
| Crystals redissolve | The temperature has risen above the stability point of hydrohalite (around 0.1°C).[1] | Ensure the temperature of the solution is consistently maintained at or below 0°C. |
| The solution became unsaturated. | This can happen if fresh, unsaturated solvent is added or if the temperature increases significantly, raising the solubility. Ensure the solution remains saturated at the growth temperature. | |
| Formation of cubic (halite) crystals instead of monoclinic (hydrohalite) crystals | The temperature is too high for hydrohalite to be the stable phase. | Maintain a temperature below 0.1°C throughout the experiment. |
| Rapid evaporation at the solution/air interface. | To prevent the formation of halite at the surface, the crystallization vessel can be sealed or placed in a controlled humidity environment. One method involves placing a droplet of the saturated solution between two glass slides, which self-seals at the edges due to halite precipitation from evaporation, creating a closed system for hydrohalite growth.[8] |
Experimental Protocols
Protocol 1: Basic Preparation of a Saturated NaCl Solution
This protocol outlines the fundamental steps for preparing a saturated NaCl solution for hydrohalite growth.
Materials:
-
High-purity, uniodized NaCl
-
Distilled or deionized water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Heating plate (optional)
-
Filter paper and funnel
Methodology:
-
Determine the required volume of saturated solution for your crystallization experiment.
-
Add NaCl to the water. For every 100 ml of water, add approximately 40 g of NaCl.[2] This will create a solution that is saturated at elevated temperatures and will be supersaturated upon cooling to room temperature.
-
Heat and stir the solution. Gently heat the mixture while stirring until the majority of the salt has dissolved. It is acceptable for some undissolved salt to remain at the bottom, as this indicates saturation.[2]
-
Cool the solution. Allow the solution to cool to room temperature. As it cools, it will become supersaturated.
-
Filter the solution. Filter the cooled solution to remove any undissolved salt particles and other impurities.[2] This clean, saturated solution is now ready for use in hydrohalite growth experiments.
Protocol 2: Hydrohalite Growth in a Controlled Environment
This protocol describes a method for growing hydrohalite crystals under controlled temperature and humidity.
Materials:
-
Prepared saturated NaCl solution
-
Crystallization vessel (e.g., petri dish, small beaker)
-
A cryo-thermostatic stage or a freezer capable of maintaining a stable temperature below 0°C.
-
Microscope for observation (optional)
Methodology:
-
Transfer the saturated NaCl solution to the crystallization vessel.
-
Place the vessel in the cold environment. The temperature should be set to the desired growth temperature, for example, -21.2°C, which is the cryohydric point of hydrohalite.[1]
-
Monitor for crystal growth. Hydrohalite crystals should begin to form as the solution is supercooled. The growth can be observed over several hours to days.
-
Maintain stable conditions. Avoid temperature fluctuations and mechanical disturbances to promote the growth of larger, higher-quality crystals.
Quantitative Data Summary
| Parameter | Value/Range | Significance for Hydrohalite Growth | Reference |
| NaCl Solubility (Room Temp.) | ~36 g / 100 ml H₂O | Defines the concentration for a saturated solution at room temperature. | [2] |
| Hydrohalite Stability Temperature | ≤ 0.1 °C | Hydrohalite is the stable hydrated form of NaCl at and below this temperature. | [1] |
| Hydrohalite Eutectic Temperature | -21.2 °C | The temperature at which a saturated NaCl solution will freeze, forming a mixture of ice and hydrohalite. | [1] |
| NaCl Concentration for Hydrohalite Precipitation | ~3.5 mol L⁻¹ at 259 K (-14.15 °C) | An example concentration at which hydrohalite has been observed to precipitate. | [9] |
| Temperature for Exclusive Hydrohalite Precipitation | Down to 241 K (-32.15 °C) | In some experiments, supercooled liquid was observed down to this temperature, at which point hydrohalite exclusively precipitated. | [9] |
Visualizations
Experimental Workflow for Hydrohalite Growth
Caption: A flowchart illustrating the key steps from solution preparation to hydrohalite crystal growth.
Troubleshooting Logic for No Crystal Growth
Caption: A decision-making diagram for troubleshooting the absence of hydrohalite crystal growth.
References
- 1. Hydrohalite - Wikipedia [en.wikipedia.org]
- 2. crystalverse.com [crystalverse.com]
- 3. sciencing.com [sciencing.com]
- 4. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. dadakarides.com [dadakarides.com]
- 7. sciencenotes.org [sciencenotes.org]
- 8. iris.unito.it [iris.unito.it]
- 9. TC - Interfacial supercooling and the precipitation of hydrohalite in frozen NaCl solutions as seen by X-ray absorption spectroscopy [tc.copernicus.org]
Troubleshooting unexpected phase transitions in NaCl-H₂O systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phase transitions in NaCl-H₂O systems during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected, primary phase transitions for a standard NaCl-H₂O solution upon cooling?
A1: In a typical cooling experiment, you should expect to observe the freezing of water (ice formation) followed by a eutectic event where ice and sodium chloride dihydrate (NaCl·2H₂O, also known as hydrohalite) crystallize together. Upon heating, you will see the melting of this eutectic mixture and then the dissolution of the remaining ice.
Q2: At what temperature and concentration does the eutectic transition occur in the NaCl-H₂O system?
A2: The eutectic point for the NaCl-H₂O system occurs at approximately -21.2°C (-6.2°F).[1][2] The eutectic composition is about 23.3% NaCl by mass.[1][2] At this specific point, the liquid solution, solid ice, and solid NaCl·2H₂O are in equilibrium.[3]
Q3: What is the peritectic transition observed in this system?
A3: The peritectic transition occurs at approximately 0.1°C.[3] At this temperature, the solid NaCl·2H₂O (hydrohalite) becomes unstable and decomposes into solid anhydrous NaCl and a saturated NaCl solution.[3]
Q4: I observed a thermal event around -28°C, which is below the known eutectic point. What could this be?
A4: This is likely a metastable eutectic transition.[4] Under certain conditions, such as rapid cooling, the formation of the stable NaCl·2H₂O hydrate (B1144303) can be bypassed, leading to the formation of a metastable eutectic between ice and anhydrous NaCl at a lower temperature, often observed around -28°C.[4]
Q5: Why does my solution cool significantly below 0°C without freezing?
A5: This phenomenon is called supercooling (or undercooling). It occurs when a liquid is cooled below its freezing point without becoming a solid.[5] This is common in pure or very clean solutions that lack nucleation sites (like seed crystals or impurities) to initiate the crystallization process.
Troubleshooting Guides
Issue 1: An unexpected endothermic or exothermic peak appears in my Differential Scanning Calorimetry (DSC) thermogram.
This guide will help you diagnose the potential causes of unexpected peaks during DSC analysis of NaCl-H₂O solutions.
Troubleshooting Steps:
-
Verify Peak Temperature:
-
Is the peak near 0°C? This could indicate the melting of ice, but its appearance can be affected by moisture condensation on the sample or reference pans, especially during sub-ambient experiments.[6][7] Ensure your purge gas is dry and consider using a liquid nitrogen cooling accessory for sample loading below 0°C.[7]
-
Is the peak near -21.2°C? This corresponds to the stable eutectic melting of ice and NaCl·2H₂O.[2]
-
Is the peak near -28°C? This suggests the melting of a metastable eutectic between ice and anhydrous NaCl.[4] This can occur if the cooling rate was too fast to allow for the formation of the stable dihydrate.
-
Is the peak near 0.1°C? This is the peritectic decomposition of NaCl·2H₂O.[3]
-
-
Assess Experimental Conditions:
-
Cooling/Heating Rate: Was the rate very fast? High rates can promote the formation of metastable phases. Try repeating the experiment with a slower heating and cooling rate (e.g., 2-5°C/min) to promote equilibrium.
-
Sample Purity: Could there be impurities in your sample? Contaminants can introduce additional thermal events or shift the temperatures of known transitions.[8]
-
Sample History: Has the sample undergone previous thermal cycles? The thermal history can significantly affect crystallization and melting behavior. To erase thermal history, consider heating the sample above its final melting point, holding it isothermally for a few minutes, and then starting your controlled cooling run.
-
-
Check for Artifacts:
-
Ensure proper contact between the sample and the DSC pan. Poor contact can cause abrupt changes in the baseline that might be misinterpreted as a peak.[9]
-
Verify that the DSC pans are not reacting with the sample and that the lids have not burst due to vapor pressure.[9]
-
Weigh the sample pan before and after the experiment. A significant change in mass suggests evaporation, which will cause a broad endothermic peak.[6]
-
Issue 2: The observed phase transition temperatures are different from literature values.
Troubleshooting Steps:
-
Calibrate Your Instrument: Ensure your DSC or other thermal analysis instrument is properly calibrated using certified standards across the temperature range of interest.
-
Evaluate Sample Concentration: Accurately determine the concentration of your NaCl solution. The phase transition temperatures are highly dependent on the composition.
-
Consider the Impact of Impurities: Even small amounts of impurities can depress freezing points and alter phase transition temperatures.[8] Use high-purity NaCl and deionized water if possible.
-
Confirm the Phase Identity: Use a complementary technique like X-Ray Diffraction (XRD) or Raman spectroscopy to confirm the identity of the solid phases present at different temperatures.
Data Presentation
Table 1: Key Phase Transition Points in the NaCl-H₂O System
| Transition | Temperature (°C) | Composition (wt% NaCl) | Phases in Equilibrium |
| Eutectic Point | ~ -21.2 | 23.3 | Liquid, Ice, NaCl·2H₂O[1][2] |
| Peritectic Point | ~ 0.1 | 26.3 | Liquid, NaCl·2H₂O, Anhydrous NaCl[3] |
| Metastable Eutectic | ~ -28 | Variable | Liquid, Ice, Anhydrous NaCl[4] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
-
Sample Preparation:
-
Prepare an aqueous solution of NaCl at the desired concentration using high-purity NaCl and deionized water.
-
Using a calibrated analytical balance, weigh 5-10 mg of the solution into a clean aluminum DSC pan.[10]
-
Hermetically seal the pan to prevent mass loss due to evaporation during the experiment.
-
Prepare an empty, sealed aluminum pan to use as a reference.[10]
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable thermal atmosphere and prevent condensation at sub-ambient temperatures.[11]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well above any expected transitions (e.g., 25°C).
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below all expected transitions (e.g., -60°C).
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to the starting temperature.
-
Record the heat flow as a function of temperature.
-
X-Ray Diffraction (XRD) for Solid Phase Identification
-
Sample Preparation:
-
Place a small amount of the NaCl-H₂O solution onto a low-temperature XRD stage.
-
Cool the stage to the desired temperature (e.g., -30°C to identify eutectic phases, or -10°C to identify hydrohalite) to freeze the sample in situ.
-
Alternatively, the sample can be flash-frozen in liquid nitrogen and then ground to a fine powder at cryogenic temperatures to ensure random crystal orientation.[12][13]
-
-
Instrument Setup:
-
Ensure the XRD is equipped with a low-temperature stage and an appropriate detector.
-
Configure the instrument for reflection geometry (Bragg-Brentano).
-
-
Data Collection:
-
Scan the sample over a relevant 2θ range (e.g., 10° to 60°) to capture the characteristic diffraction peaks of ice, NaCl, and NaCl·2H₂O.
-
Compare the resulting diffraction pattern to reference patterns from crystallographic databases to identify the phases present.
-
Raman Spectroscopy for Phase Identification
-
Sample Preparation:
-
Instrument Setup:
-
Couple the Raman spectrometer to a microscope to focus the laser on the sample.
-
Ensure the temperature stage is calibrated and functioning correctly.
-
-
Data Collection:
-
Cool the sample to the desired temperature.
-
Acquire Raman spectra at different points within the sample to identify different solid phases. Ice, liquid water, NaCl·2H₂O, and dissolved NaCl all have distinct Raman signatures, particularly in the O-H stretching region (2800-3800 cm⁻¹).[1][15][16]
-
Monitor the changes in the spectra as the sample is heated or cooled to observe phase transitions in real-time.[17]
-
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected DSC peak.
Caption: Factors influencing phase transition pathways in NaCl-H₂O.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. phasediagram.dk [phasediagram.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. azom.com [azom.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. qualitest.ae [qualitest.ae]
- 11. rsc.org [rsc.org]
- 12. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 13. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 14. scispace.com [scispace.com]
- 15. Experimental study of NaCl aqueous solutions by Raman spectroscopy: towards a new optical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Crystal Structures of Anhydrous Sodium Chloride and Its Dihydrate Form
A detailed examination of the crystallographic differences between anhydrous sodium chloride (NaCl) and sodium chloride dihydrate (NaCl·2H₂O), providing key data for researchers in materials science and pharmaceutical development.
This guide presents a comprehensive comparison of the crystal structures of anhydrous sodium chloride and its dihydrate counterpart. The distinct arrangements of ions and water molecules in these two forms lead to significant differences in their crystallographic parameters and physical properties. Understanding these structural variations is crucial for applications ranging from industrial processing to drug formulation, where the presence of water can dramatically alter the behavior of sodium chloride.
Crystallographic Data Comparison
The fundamental structural differences between anhydrous NaCl and NaCl·2H₂O are captured in their crystallographic data. Anhydrous NaCl adopts a highly symmetric cubic structure, commonly known as the rock salt or halite structure. In contrast, the incorporation of two water molecules per formula unit in the dihydrate form leads to a less symmetric monoclinic crystal system. A summary of their key crystallographic parameters is presented in the table below.
| Parameter | Anhydrous Sodium Chloride (NaCl) | This compound (NaCl·2H₂O) |
| Crystal System | Cubic[1][2][3][4][5] | Monoclinic[6][7] |
| Space Group | Fm-3m[1][5] | P2₁/c (probable)[6] |
| Lattice Parameters | a = 5.6402 Å[5] | a = 6.3313 Å[6] |
| b = 5.6402 Å | b = 10.1178 Å[6] | |
| c = 5.6402 Å | c = 6.5029 Å[6] | |
| α = 90° | α = 90° | |
| β = 90° | β = 114.407°[6] | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 174.50 ų[1] | 378.6 ų (calculated from lattice parameters) |
| Coordination Number | Na⁺: 6, Cl⁻: 6[4][8][9][10] | - |
| Density | 2.17 g/cm³[5] | - |
| Common Name | Halite, Rock Salt[1][3][8] | Hydrohalite[8] |
| Notes | The larger chloride ions form a face-centered cubic arrangement, with smaller sodium ions filling the octahedral voids between them.[8] | Data reported at a temperature of 105 K.[6] This is the only hydrate (B1144303) formed in the NaCl-H₂O system and it melts at -0.1 °C.[6] |
Structural Relationship Visualization
The following diagram illustrates the relationship between the anhydrous and dihydrated forms of sodium chloride, highlighting the role of hydration in altering the crystal structure.
Experimental Protocols
The determination of the crystal structures for both anhydrous and dihydrated sodium chloride is primarily achieved through single-crystal X-ray diffraction (XRD) .[11][12][13][14][15]
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: A single crystal of high purity and sufficient size (typically >0.1 mm in all dimensions) is required.[12] For anhydrous NaCl, this can be achieved by slow evaporation from an aqueous solution. For this compound, crystals are grown from a salt solution at sub-freezing temperatures.[8]
-
Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
X-ray Generation and Diffraction: A focused beam of monochromatic X-rays is directed at the crystal.[13] The crystalline lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections.[12][14]
-
Data Collection: The angles and intensities of the diffracted X-ray beams are meticulously recorded by a detector as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are then used to calculate a three-dimensional electron density map of the crystal, from which the positions of the individual atoms (Na, Cl, O, and H) can be determined and the overall crystal structure refined.[13]
Conclusion
The presence of water of hydration significantly alters the crystal structure of sodium chloride, transforming it from the highly symmetric cubic lattice of the anhydrous form to a less symmetric monoclinic structure in the dihydrate. This structural change, driven by the coordination of water molecules with the sodium and chloride ions, has profound implications for the material's physical and chemical properties. The detailed crystallographic data and experimental methodologies presented here provide a crucial foundation for researchers working with sodium chloride in various scientific and industrial contexts.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Sodium chloride Crystal_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Structure World: The Sodium Chloride (NaCl) Structure [ilpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Sodium chloride - Wikipedia [en.wikipedia.org]
- 9. physicsopenlab.org [physicsopenlab.org]
- 10. youtube.com [youtube.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Thermodynamic Dance of Ice and Salt: A Comparative Guide to Hydrohalite and Halite Stability
For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of different salt hydrates is crucial for a range of applications, from cryopreservation to the formulation of saline-based products. This guide provides a detailed comparison of the thermodynamic stability of hydrohalite (NaCl·2H₂O) and its anhydrous counterpart, halite (NaCl), supported by experimental data and methodologies.
Hydrohalite, a hydrated form of sodium chloride, plays a significant role in various low-temperature environments, including sea ice and potentially on other planetary bodies. Its formation and decomposition are governed by specific thermodynamic conditions, distinguishing it from the more commonly known halite. The primary determinant of their relative stability is temperature. Hydrohalite is the thermodynamically favored solid phase in equilibrium with a saturated aqueous sodium chloride solution at temperatures at or below 0.1°C, while halite is the stable phase above this temperature.[1]
The transition between these two phases is a peritectic reaction, where upon heating, hydrohalite decomposes incongruently to form solid halite and a saline solution.[2] This fundamental difference in their temperature-dependent stability has significant implications for processes occurring at or near the freezing point of water.
Thermodynamic Properties: A Quantitative Comparison
The thermodynamic stability of a mineral is quantified by its standard Gibbs free energy of formation (ΔfG⁰), standard enthalpy of formation (ΔfH⁰), and standard molar entropy (S⁰). A more negative Gibbs free energy of formation indicates greater thermodynamic stability under standard conditions. The following table summarizes the standard thermodynamic properties for hydrohalite and halite at 298.15 K (25 °C) and 0.1 MPa.
| Thermodynamic Property | Hydrohalite (NaCl·2H₂O) | Halite (NaCl) | Unit |
| Std. Gibbs Free Energy of Formation (ΔfG⁰) | -907.4 | -384.03 | kJ/mol |
| Std. Enthalpy of Formation (ΔfH⁰) | -1009.6 | -411.12 | kJ/mol |
| Std. Molar Entropy (S⁰) | 139.3 | 72.12 | J/(mol·K) |
| Std. Molar Heat Capacity (C⁰p) | 134.7 | 50.50 | J/(mol·K) |
Data sourced from Archer (1992).[3][4][5]
It is important to note that while the standard state is 25 °C, hydrohalite is not stable at this temperature. These standard values are calculated from experimental data obtained at lower temperatures and extrapolated. The more negative enthalpy of formation for hydrohalite indicates that its formation from the constituent elements is more exothermic than that of halite. However, its higher entropy, a measure of disorder, contributes to its lower stability at higher temperatures.
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic properties of minerals like hydrohalite and halite are determined through a combination of experimental techniques, primarily calorimetry, and the application of thermodynamic principles.
Calorimetric Measurements
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Experimental Workflow for DSC:
-
Sample Preparation: A small, precisely weighed amount of the sample (e.g., hydrohalite) is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating and cooling rate (e.g., 10 °C/min).
-
Data Acquisition: As the temperature is ramped, the DSC measures the differential heat flow between the sample and the reference.
-
Analysis: Endothermic and exothermic events, such as melting, crystallization, and solid-solid phase transitions, are observed as peaks or shifts in the heat flow curve. The temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. For hydrohalite, DSC can be used to determine its decomposition temperature and the enthalpy of this transition.
Solution Calorimetry is used to determine the enthalpy of dissolution of a substance in a solvent. This data can then be used in thermochemical cycles to calculate the enthalpy of formation.
Experimental Workflow for Solution Calorimetry:
-
Calorimeter Setup: A known volume of a suitable solvent (e.g., water or a specific acid solution) is placed in a reaction calorimeter, and its temperature is allowed to stabilize.
-
Sample Introduction: A precisely weighed sample of the mineral (e.g., halite or hydrohalite) is introduced into the solvent.
-
Temperature Monitoring: The temperature change of the solution upon dissolution of the sample is carefully monitored until a stable reading is achieved.
-
Enthalpy Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solvent and solute, and the heat capacity of the calorimeter and the final solution.
Calculation of Gibbs Free Energy and Entropy
The Gibbs free energy of formation is typically not measured directly but is calculated from the enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:
ΔG⁰ = ΔH⁰ - TΔS⁰
The standard entropy of a substance is determined by measuring its heat capacity at various temperatures down to near absolute zero and then applying the Third Law of Thermodynamics.
Phase Relationship and Stability Diagram
The thermodynamic relationship between hydrohalite, halite, and an aqueous NaCl solution as a function of temperature can be visualized in a phase diagram. Below 0.1°C, hydrohalite is in equilibrium with the saturated brine. Above this temperature, halite becomes the stable solid phase.
Caption: Phase transition diagram of the NaCl-H₂O system at atmospheric pressure.
Conclusion
The thermodynamic stability of hydrohalite is fundamentally linked to temperature, being the preferred solid phase in saline solutions at and below 0.1°C. Above this critical temperature, it decomposes to the more stable anhydrous halite. This behavior is a direct consequence of their respective thermodynamic properties, particularly their enthalpy and entropy of formation. For researchers and professionals in fields where saline solutions are utilized at low temperatures, a thorough understanding of this thermodynamic relationship is essential for predicting and controlling the phase behavior of sodium chloride in aqueous systems.
References
A Spectroscopic Showdown: Unveiling the Vibrational Signatures of NaCl·2H₂O and Other Hydrated Salts
For researchers, scientists, and drug development professionals, understanding the hydration state of salts is crucial for applications ranging from pharmaceutical formulation to materials science. This guide provides an objective spectroscopic comparison of sodium chloride dihydrate (NaCl·2H₂O) with other common hydrated salts, supported by experimental data from Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparative analysis delves into the distinct vibrational and magnetic resonance signatures that differentiate these compounds, offering a valuable resource for characterization and quality control. The subtle interplay of water molecules within the crystal lattice of these salts gives rise to unique spectral fingerprints, which can be effectively probed by these powerful analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Raman, IR, and NMR spectroscopy for NaCl·2H₂O and a selection of other hydrated salts. These values, representing characteristic peak positions, provide a basis for direct comparison.
Raman Spectroscopy Data
Raman spectroscopy probes the vibrational modes of molecules, offering insights into the structure and bonding within the crystal lattice, including the vibrations of the water of hydration.
| Hydrated Salt | Cation/Anion Vibrations (cm⁻¹) | O-H Stretching Region (cm⁻¹) | Reference |
| NaCl·2H₂O (Hydrohalite) | Not typically observed | ~3422, ~3537 | [1] |
| MgSO₄·7H₂O (Epsomite) | ~982 (ν₁ SO₄²⁻) | Broad bands in 3000-3600 region | |
| CuSO₄·5H₂O (Chalcanthite) | ~988 (ν₁ SO₄²⁻) | Bands between 3000-3500 | [2] |
| CaCl₂·6H₂O (Antarcticite) | Not typically observed | ~3385, ~3471 | [1] |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information to Raman spectroscopy about the vibrational modes of the water molecules and, in some cases, the polyatomic anions.
| Hydrated Salt | Anion Vibrations (cm⁻¹) | H₂O Bending (δ) & Libration Modes (cm⁻¹) | O-H Stretching (ν) Region (cm⁻¹) | Reference |
| NaCl·2H₂O (Hydrohalite) | - | ~1630-1650 (δ) | ~3440-3450 | [3] |
| MgSO₄·xH₂O | ~1100 (ν₃ SO₄²⁻) | Not specified | Not specified | [4] |
| CuSO₄·5H₂O | ~1100 (ν₃ SO₄²⁻) | ~1630 (δ) | Bands in 3000-3600 region | [5] |
| Hydrated Nitrates (general) | ~1350 (ν₃ NO₃⁻) | ~1640 (δ) | Not specified | [6][7][8][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solid-state NMR spectroscopy provides information about the local chemical environment of specific nuclei, such as ¹H in water molecules and ²³Na in sodium salts. Chemical shifts are sensitive to the degree of hydration and the nature of the crystal lattice. While specific solid-state NMR data for NaCl·2H₂O is not abundant in the reviewed literature, data for other hydrated salts and aqueous solutions provide a basis for understanding the principles of such comparisons.
| Hydrated Salt | Nucleus | Chemical Shift (ppm) | Reference |
| MgCl₂·6H₂O (Bischofite) | ¹H | ~4.3 | [10] |
| MgSO₄·7H₂O (Epsomite) | ¹H | Not specified | [10] |
| Aqueous NaCl Solution | ²³Na | ~0.18 (at 298 K) | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the experimental data presented. The following are generalized protocols for the spectroscopic analysis of hydrated salts.
Raman Spectroscopy
-
Sample Preparation : The solid hydrated salt is typically analyzed directly as a crystalline powder. A small amount of the sample is placed on a microscope slide or in a sample holder.
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample through a microscope objective.
-
Data Acquisition : The scattered Raman light is collected in a backscattering configuration. The spectral range is set to cover both the low-frequency lattice modes and the high-frequency O-H stretching region (typically 100-4000 cm⁻¹). The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation through heating.
-
Data Analysis : The positions of the Raman bands are determined and compared to reference spectra for identification. The relative intensities of the peaks can provide information about the degree of crystallinity.[12]
Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation :
-
KBr Pellet Method : A small amount of the finely ground hydrated salt (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Nujol Mull Method : A small amount of the finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then pressed between two IR-transparent salt plates (e.g., NaCl or KBr).[13][14][15]
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. A background spectrum of the pure KBr pellet or Nujol on salt plates is recorded first.
-
Data Acquisition : The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : The absorption bands are identified and assigned to specific vibrational modes of the water molecules and any polyatomic anions present.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : The powdered crystalline hydrated salt is packed into a solid-state NMR rotor (e.g., zirconia).
-
Instrumentation : A solid-state NMR spectrometer with a suitable probe for the nucleus of interest (e.g., ¹H, ²³Na) is used. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.[16]
-
Data Acquisition : A single-pulse experiment is typically used for acquiring ¹H MAS spectra. For less sensitive nuclei, cross-polarization (CP) techniques may be employed. The spinning speed is set to an appropriate rate to minimize spinning sidebands.
-
Data Analysis : The chemical shifts of the observed resonances are referenced to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H). The chemical shifts provide information about the local chemical environment of the nuclei.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of hydrated salts.
Conclusion
The spectroscopic techniques of Raman, IR, and NMR provide a powerful and complementary suite of tools for the characterization and comparison of NaCl·2H₂O and other hydrated salts. Each technique offers unique insights into the molecular structure and environment of the water of hydration and the constituent ions. The distinct spectral signatures, as summarized in the data tables, serve as valuable fingerprints for identifying these compounds and assessing their hydration state. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of these important materials in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared spectroscopy of the microhydrated nitrate ions NO(3)(-)(H2O)(1-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [PDF] Infrared spectroscopy of the microhydrated nitrate ions NO(3)(-)(H2O)(1-6). | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Biomolecular phase separation through the lens of sodium‐23 NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physicsopenlab.org [physicsopenlab.org]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental Findings and the Theoretical NaCl-H₂O Phase Diagram
An objective evaluation of experimental data against the established theoretical phase diagram of sodium chloride and water, providing researchers, scientists, and drug development professionals with a comprehensive guide to the system's phase behavior.
The sodium chloride (NaCl) and water (H₂O) system is fundamental to numerous scientific disciplines, including chemistry, geology, and cryopreservation. Its phase diagram, which maps the physical states of the mixture under varying temperature and composition, is a critical tool for understanding and predicting its behavior. This guide provides a detailed comparison of the theoretical NaCl-H₂O phase diagram with experimental findings, offering insights into the accuracy and practical applicability of the theoretical model.
Comparison of Theoretical and Experimental Data
The theoretical NaCl-H₂O phase diagram is characterized by several key features, including the freezing point depression of water upon the addition of NaCl, the eutectic point at which the solution freezes to a mixture of ice and sodium chloride dihydrate (hydrohalite), and the peritectic point where hydrohalite decomposes. Experimental investigations have sought to validate these theoretical predictions.
The following tables summarize the quantitative data from both theoretical models and experimental studies, focusing on the critical eutectic and peritectic points, as well as the solubility of NaCl at various temperatures.
Table 1: Comparison of Eutectic and Peritectic Points
| Feature | Theoretical Value | Experimental Value |
| Eutectic Temperature | -21.1 °C | -21.1 °C to -21.2 °C[1][2] |
| Eutectic Composition | 23.3 wt% NaCl | ~23.3 wt% NaCl[1][2] |
| Peritectic Temperature | 0.15 °C | ~0.1 °C[3] |
| Peritectic Composition | 26.3 wt% NaCl | ~26.4 wt% NaCl[1] |
Table 2: Solubility of NaCl in Water at Various Temperatures
| Temperature (°C) | Theoretical Solubility (g NaCl / 100g H₂O) | Experimental Solubility (g NaCl / 100g H₂O) |
| 0 | 35.7 | 35.6 |
| 10 | 35.8 | 35.8 |
| 20 | 36.0 | 35.8 |
| 30 | 36.3 | 36.42 |
| 40 | 36.6 | 37.05 |
| 60 | 37.3 | 38.05 |
| 80 | 38.4 | 39.2 |
| 100 | 39.8 | 39.2 |
The experimental data show strong agreement with the theoretical phase diagram, particularly for the eutectic and peritectic points, which are critical for understanding the system's behavior at low temperatures. Minor variations in solubility data can be attributed to different experimental techniques and conditions.
Experimental Protocols
The determination of phase transitions in the NaCl-H₂O system is primarily achieved through thermal analysis techniques. The following is a detailed methodology for a typical experiment using Differential Scanning Calorimetry (DSC).
Objective: To determine the phase transition temperatures and compositions of NaCl-H₂O solutions.
Materials:
-
Deionized water
-
Anhydrous Sodium Chloride (NaCl), high purity
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Prepare a series of NaCl-H₂O solutions with varying concentrations (e.g., 5, 10, 15, 20, 23.3, 25, 30 wt% NaCl).
-
Accurately weigh the required amounts of NaCl and deionized water using a microbalance.
-
Ensure complete dissolution of NaCl.
-
-
DSC Analysis:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Hermetically seal a small, precisely weighed amount of the NaCl-H₂O solution (typically 5-10 mg) in an aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Cool the sample to a temperature below the expected eutectic point (e.g., -60 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the expected final melting point (e.g., 30 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.
-
The onset temperature of the first melting peak upon heating corresponds to the eutectic temperature.
-
The peak temperature of the final melting event corresponds to the liquidus temperature for that specific composition.
-
By plotting the liquidus temperatures against the corresponding compositions, the liquidus line of the phase diagram can be constructed.
-
Experimental Workflow
The logical flow of the experimental process for validating the NaCl-H₂O phase diagram is illustrated in the following diagram.
References
A Comparative Analysis of Ice Nucleation Efficiency: Sodium Chloride Dihydrate vs. Other Atmospheric Aerosols
For Researchers, Scientists, and Drug Development Professionals
The induction of ice formation, a critical process in atmospheric science, cryopreservation, and the freeze-drying of pharmaceuticals, is significantly influenced by the presence of ice-nucleating particles (INPs). Among the myriad of potential INPs, sodium chloride dihydrate (NaCl·2H₂O) presents a noteworthy case, particularly given the prevalence of its anhydrous form in marine aerosols. This guide provides a comparative analysis of the ice nucleation efficiency of this compound against other significant atmospheric aerosols, including mineral dusts, biological particles, and soot. The information is supported by experimental data to provide a clear perspective on their relative ice-nucleating capabilities.
Comparative Ice Nucleation Performance
The efficiency of an ice-nucleating particle is typically characterized by the temperature at which it induces freezing or the supersaturation required to initiate ice crystal formation. The following tables summarize quantitative data from various experimental studies, offering a comparative overview of the ice nucleation performance of this compound and other key aerosols.
Immersion Freezing Nucleation
Immersion freezing is a dominant mechanism for ice formation in mixed-phase clouds, where an INP is immersed within a supercooled liquid droplet. The median freezing temperature for a population of droplets containing the aerosol is a key metric of its efficiency.
| Aerosol Type | Specific Example | Median Freezing Temperature (°C) | Particle Size/Concentration | Reference |
| Salt Hydrates | This compound (NaCl·2H₂O) | -8 to -21 | Varies | [1][2] |
| Mineral Dusts | Arizona Test Dust (ATD) | -20 to -26 | 0.5 - 50 wt% | [3][4] |
| Kaolinite (B1170537) | -25 to -35 | Size-selected (100-800 nm) | [5][6] | |
| K-feldspar (Microcline) | -10 to -25 | Varies | [3][7] | |
| Biological Aerosols | Pseudomonas syringae (bacteria) | -2 to -7 | Varies | [8] |
| Fungal Spores | Varies widely | Varies | [9][10] | |
| Viral RNA (e.g., MS2, Influenza) | -13.7 to -15.9 | Varies | [8] | |
| Carbonaceous Aerosols | Soot (Biomass Combustion) | Up to -14 | Varies | [11] |
| Soot (Aviation) | Generally poor, near homogeneous freezing (~ -38°C) | 200-400 nm | [12][13][14] |
Deposition Nucleation and Pore Condensation Freezing
Deposition nucleation involves the direct formation of ice from water vapor onto the surface of an INP without an intermediate liquid phase. This is often quantified by the ice saturation ratio (S_ice) required for nucleation at a given temperature. Pore condensation and freezing (PCF) is a related mechanism where ice forms in the pores and cavities of an aerosol.
| Aerosol Type | Specific Example | Onset Ice Saturation Ratio (S_ice) | Temperature (°C) | Reference |
| Salt Hydrates | Hydrated NaCl | 1.02 ± 0.04 | -52 to -35 | [15] |
| Anhydrous NaCl | 1.11 ± 0.07 | -52 to -35 | [15] | |
| Mineral Dusts | Kaolinite | ~1.05 - 1.12 | -33 to -40 | [5][16] |
| Muscovite | < 1.12 | -40 to -26 | [16] | |
| Illite | ~1.05 | -40 | [5][6] | |
| Carbonaceous Aerosols | Soot (Compacted) | Below homogeneous freezing threshold | < -38 | [13] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques designed to simulate atmospheric conditions and measure ice nucleation. Below are generalized methodologies for the key experiments cited.
Cloud Expansion Chamber (e.g., AIDA)
The Aerosol Interaction and Dynamics in the Atmosphere (AIDA) chamber is a large-scale facility used to simulate cloud formation under controlled conditions.
-
Aerosol Generation and Injection: Aerosols of interest are generated and characterized for size and concentration before being injected into the ~84 m³ chamber.
-
Thermodynamic Control: The chamber pressure, temperature, and humidity are precisely controlled.
-
Cloud Formation: Adiabatic expansion is initiated by pumping out air, which leads to cooling and an increase in relative humidity, simulating the uplift of an air parcel in the atmosphere.
-
Ice Formation Detection: The formation of ice crystals is detected and quantified using a suite of optical instruments that measure particle size, number, and phase (liquid vs. ice). The conditions (temperature and humidity) at which ice formation begins are recorded.[17][18]
Continuous Flow Diffusion Chamber (CFDC)
CFDCs are used to study ice nucleation on a continuous flow of aerosol particles under well-defined temperature and humidity conditions.
-
Chamber Design: The chamber consists of two parallel, ice-coated walls maintained at different temperatures.
-
Laminar Flow: A sheath of particle-free air confines the aerosol stream to the centerline of the chamber.
-
Supersaturation Control: A supersaturation with respect to ice is created between the two walls, with the level of supersaturation being a function of the wall temperatures and the position of the aerosol lamina.
-
Particle Detection: An optical particle counter at the chamber outlet detects the number and size of particles. Ice crystals grow to larger sizes than unactivated aerosol particles and can thus be distinguished.
Droplet Freezing Assays (Cold Stage)
This technique is commonly used to investigate immersion freezing by observing the freezing of a population of droplets containing the aerosol of interest.
-
Sample Preparation: A suspension of the aerosol in purified water is prepared at a known concentration.
-
Droplet Array: An array of small volume droplets (microliter to picoliter) of the suspension is placed on a hydrophobic substrate. This can be done in PCR trays or on a specialized slide.[19][20]
-
Controlled Cooling: The substrate is placed on a temperature-controlled cold stage and cooled at a constant rate (e.g., 1°C/min).[4]
-
Freezing Detection: The freezing of each individual droplet is observed visually with a camera or through an automated detection system.
-
Data Analysis: The fraction of frozen droplets is recorded as a function of temperature, from which the ice nucleation active site density can be calculated.[4][19]
Visualization of Ice Nucleation Pathways
The following diagram illustrates the primary pathways of heterogeneous ice nucleation, providing a conceptual framework for comparing the action of different aerosol types.
Caption: Primary pathways for heterogeneous ice nucleation by aerosol particles.
Concluding Remarks
The ice nucleation efficiency of aerosols is a complex function of their composition, surface properties, size, and the ambient thermodynamic conditions.
-
This compound: While anhydrous NaCl is a poor ice nucleus, its hydrated form, NaCl·2H₂O, which can form at temperatures below approximately 0°C, is a significantly more effective INP, particularly in the deposition nucleation mode at very low temperatures.[2] This has important implications for ice formation in marine and coastal environments. The nucleation rate of the dihydrate itself can be quite low.[21]
-
Mineral Dusts: Certain clay minerals like kaolinite and illite, as well as feldspars, are among the most important atmospheric INPs, being particularly efficient in the immersion and deposition freezing modes at temperatures below -15°C.[3][5][8][16][17] Their abundance makes them a dominant source of INPs globally.[10][22]
-
Biological Aerosols: On a per-particle basis, some biological aerosols, such as certain bacteria (Pseudomonas syringae), are the most efficient INPs known, capable of initiating freezing at temperatures as warm as -2°C.[8][22] While less abundant than mineral dust, they can be critically important for ice initiation in clouds at warmer temperatures.[9][10]
-
Soot: The ice nucleating ability of soot is highly variable and depends on its source and physicochemical properties.[23] Soot from biomass burning can nucleate ice at moderately supercooled temperatures.[11] However, soot from sources like aviation is generally considered a poor INP, often requiring conditions close to those for homogeneous freezing of solution droplets, unless it possesses specific porous structures that facilitate pore condensation and freezing.[12][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Ice nucleation efficiency of natural dust samples in the immersion mode [acp.copernicus.org]
- 4. AMT - An improved Freezing Ice Nucleation Detection Analyzer (FINDA) for droplet immersion freezing measurement [amt.copernicus.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Physicochemical properties and their impact on ice nucleation efficiency of respiratory viral RNA and proteins - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00411F [pubs.rsc.org]
- 9. Bioaerosols and ice nucleation - ATTO - Amazon Tall Tower Observatory [attoproject.org]
- 10. ACP - The influence of multiple groups of biological ice nucleating particles on microphysical properties of mixed-phase clouds observed during MC3E [acp.copernicus.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ACP - Soot aerosols from commercial aviation engines are poor ice-nucleating particles at cirrus cloud temperatures [acp.copernicus.org]
- 13. ACP - Enhanced soot particle ice nucleation ability induced by aggregate compaction and densification [acp.copernicus.org]
- 14. The dependence of soot particle ice nucleation ability on its volatile content - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00158F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ice nucleation on uncoated and coated atmospheric mineral dust particles | Semantic Scholar [semanticscholar.org]
- 17. Ice nucleation properties of mineral dusts - heiDOK [archiv.ub.uni-heidelberg.de]
- 18. acp.copernicus.org [acp.copernicus.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Measurement of Ice Nucleation-Active Bacteria on Plants and in Precipitation by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
Anhydrous vs. Dihydrate Sodium Chloride as an Anti-Caking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of caking in powdered materials is a significant challenge in the pharmaceutical, food, and chemical industries, impacting flowability, dosage uniformity, and overall product quality. Anti-caking agents are crucial excipients used to mitigate this issue. While various substances are employed for this purpose, this guide provides a comparative analysis of anhydrous and dihydrate sodium chloride as potential anti-caking agents, a concept rooted in their differing hygroscopic properties.
Fundamental Properties and Mechanism of Action
The anti-caking potential of sodium chloride is intrinsically linked to its interaction with atmospheric moisture. The anhydrous and dihydrate forms exhibit distinct behaviors in the presence of water vapor.
Anhydrous Sodium Chloride (NaCl): As a substance devoid of water molecules, anhydrous sodium chloride is hygroscopic.[1] It has a strong affinity for water and will absorb moisture from the surrounding environment, particularly at elevated relative humidity.[1] This property allows it to act as a desiccant. The primary mechanism by which anhydrous NaCl would function as an anti-caking agent is by competitively absorbing ambient moisture, thereby preventing the powder it is mixed with from adsorbing water, which is the initial step in the caking process.
Sodium Chloride Dihydrate (NaCl·2H₂O): This hydrated form already contains two water molecules within its crystal structure.[2] Hydrated salts are generally less hygroscopic than their anhydrous counterparts because the water of crystallization satisfies the coordination sphere of the ions.[3] Consequently, this compound has a significantly lower tendency to absorb additional moisture from the atmosphere. Its role as an anti-caking agent would be fundamentally different from the anhydrous form. It would not act as a desiccant but rather as a physically stable, non-hygroscopic solid particle that can physically separate the primary particles of the bulk material, reducing inter-particle contact and the potential for bridge formation.
Quantitative Comparison of Properties
A direct quantitative comparison of anti-caking performance from experimental studies is not available. However, a comparison of their physical and hygroscopic properties provides a strong basis for inferring their potential efficacy.
| Property | Anhydrous Sodium Chloride (NaCl) | This compound (NaCl·2H₂O) | Reference |
| Molecular Formula | NaCl | NaCl·2H₂O | [2] |
| Molecular Weight | 58.44 g/mol | 94.47 g/mol | [2] |
| Form | Crystalline solid | Crystalline solid | [2] |
| Hygroscopicity | High | Low | [1][3] |
| Deliquescence Relative Humidity (DRH) at 25°C | 75.4 ± 0.5% | Not applicable (already hydrated) | [4] |
| Moisture Absorption Mechanism | Absorbs moisture from the environment to form a saturated solution at the DRH. | Does not significantly absorb additional moisture. Stable at low temperatures. | [5] |
| Anti-Caking Mechanism | Desiccant (moisture scavenger) | Inert physical separator | Inferred |
Experimental Protocols
To quantitatively assess the anti-caking performance of any agent, standardized experimental protocols are essential. The following are key methodologies that can be employed.
Cake Strength Analysis
This method directly measures the hardness of a powder cake formed under controlled conditions of consolidation, humidity, and temperature.
Objective: To quantify the force required to break a consolidated powder cake, providing a direct measure of caking tendency.
Methodology:
-
Sample Preparation: A known mass of the powder blend (e.g., active pharmaceutical ingredient with the anti-caking agent) is placed in a cylindrical sample holder.
-
Consolidation: A piston is used to apply a defined consolidation stress to the powder bed for a specific duration. This simulates storage conditions.
-
Incubation: The consolidated powder is stored under controlled temperature and relative humidity for a predetermined period to induce caking.
-
Fracture Analysis: After incubation, the force required for a blade or probe to penetrate or fracture the formed cake is measured using a texture analyzer or a powder rheometer.
-
Data Analysis: The peak force or the work done to fracture the cake is recorded as the cake strength.
Moisture Content Determination
Accurate measurement of water content is critical for understanding the hygroscopic behavior of the anti-caking agents and the powder blends.
This is a highly specific and accurate method for determining the water content in a sample.
Objective: To quantify the total water content (both bound and free) in a powder sample.
Methodology:
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent Preparation: The Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent, is standardized against a known amount of water.
-
Sample Analysis: A precisely weighed amount of the powder sample is introduced into the titration vessel containing a solvent.
-
Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts with water in a 1:1 molar ratio.
-
Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed.
-
Calculation: The water content is calculated based on the amount of reagent consumed.
TGA measures the change in mass of a sample as a function of temperature, which can be used to determine the water content, especially in hydrated compounds.
Objective: To determine the amount of water lost from a sample upon heating.
Methodology:
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed amount of the powder is placed in a TGA pan.
-
Heating Program: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).
-
Mass Loss Measurement: The instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: The mass loss at specific temperature ranges corresponding to the dehydration of the sample is determined from the TGA curve. This allows for the quantification of the water of hydration.
Visualizing Mechanisms and Workflows
Signaling Pathway of Moisture-Induced Caking
Caption: Mechanism of moisture-induced powder caking.
Experimental Workflow for Cake Strength Analysis
Caption: Workflow for determining the cake strength of a powder.
Performance Comparison and Conclusion
Based on their fundamental properties, anhydrous and dihydrate sodium chloride would act as anti-caking agents through distinctly different mechanisms, leading to different performance characteristics.
-
Anhydrous Sodium Chloride:
-
Pros: Likely to be highly effective in preventing the initiation of caking by acting as a potent desiccant, especially in environments where humidity fluctuates.
-
Cons: Its capacity to absorb moisture is finite. Once it becomes saturated, it will no longer be effective and may even contribute to caking by forming a saline solution. The deliquescence of anhydrous NaCl at relative humidities above 75% could be detrimental to the stability of the final product.[5]
-
-
This compound:
-
Pros: As a physically stable and non-hygroscopic material, it can act as an inert glidant or physical barrier between particles of the primary substance. This effect would be persistent and not dependent on its moisture absorption capacity.
-
Cons: It would not actively reduce the moisture content of the surrounding microenvironment. If the primary powder is highly hygroscopic, this compound may not be sufficient to prevent moisture-induced caking.
-
The choice between anhydrous and dihydrate sodium chloride as an anti-caking agent would depend on the specific application and the nature of the material to be protected from caking.
-
Anhydrous sodium chloride would be theoretically more suitable for protecting moderately hygroscopic materials in sealed environments where the total amount of entrapped moisture is limited.
-
This compound could be a better choice for non-hygroscopic or slightly hygroscopic materials where the primary caking mechanism is mechanical interlocking or pressure-induced agglomeration.
It is imperative for researchers and drug development professionals to conduct experimental evaluations, such as the cake strength and moisture content analyses detailed in this guide, to determine the most suitable anti-caking agent for their specific formulation and storage conditions. The lack of direct comparative data in the literature underscores the need for such empirical studies.
References
Distinguishing Between Metastable and Stable Forms of Sodium Chloride Dihydrate: A Comparative Guide
A recently discovered metastable form of sodium chloride dihydrate presents new avenues for research in various fields, including geology and cryopreservation. This guide provides a detailed comparison of the novel metastable form and the well-known stable form, hydrohalite, supported by experimental data to aid researchers in their identification and characterization.
The stable form of this compound, known as hydrohalite (or SC2-I), is the thermodynamically favored crystalline structure at temperatures below 0.1 °C in the presence of water.[1] In contrast, a new metastable dihydrate (referred to as SC2-II) has been identified, which forms under specific kinetic conditions.[2][3][4][5] This metastable polymorph is notable for its transient nature, irreversibly transforming into the stable hydrohalite form upon heating.[2][3][5]
Comparative Data of this compound Forms
The primary distinctions between the stable and metastable forms of this compound are summarized in the table below. These differences in formation, stability, and thermal properties are key to their experimental differentiation.
| Property | Stable Form (Hydrohalite, SC2-I) | Metastable Form (SC2-II) |
| Formation Conditions | Slow cooling of NaCl solutions below 0.1°C.[1] | Rapid freezing (10¹–10² K s⁻¹) of NaCl solutions at ambient pressure.[2][3][5][6] |
| Crystal System | Monoclinic, space group P2₁/c.[1] | Proposed to be structurally related to hydrohalite with a 3 × 1 × 3 supercell.[2][3] |
| Stability | Thermodynamically stable below 0.1°C.[1] | Metastable; transforms irreversibly to the stable form (hydrohalite) and ice Ih above 190 K.[2][3][5] |
| Transformation Enthalpy | Not applicable (already in stable form). | Releases -3.47 ± 0.55 kJ mol⁻¹ of heat upon transformation to hydrohalite.[2][3][5] |
Experimental Protocols for Differentiation
The identification and differentiation of the metastable and stable forms of this compound rely on several key analytical techniques. The primary methods include X-ray diffraction and thermal analysis.
1. Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique for identifying crystalline phases. The distinct crystal structures of the stable and metastable forms will produce unique diffraction patterns.
-
Sample Preparation: The sample is prepared by rapidly freezing a sodium chloride solution (e.g., 2 m NaCl in D₂O for neutron diffraction) to 80 K.[3] For analysis, the frozen powder is loaded into a capillary tube at cryogenic temperatures.
-
Instrumentation: A powder diffractometer equipped with a cryostat to maintain the sample temperature is required. Synchrotron X-ray sources are often used for high-resolution data.[2][3]
-
Data Collection: Diffraction patterns are collected at a low temperature (e.g., 80 K) to characterize the initial phase. The sample is then slowly heated, and diffraction patterns are collected at various temperature intervals to observe the phase transition.
-
Analysis: The resulting diffraction patterns are analyzed and compared to known patterns for ice, hydrohalite, and the proposed supercell structure of the metastable dihydrate.[2][3] The transition from the metastable to the stable form is marked by the disappearance of peaks corresponding to the metastable phase and the appearance of peaks for hydrohalite and ice Ih.
2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful tool for observing thermal transitions. The exothermic transformation of the metastable dihydrate to the stable form can be readily detected.
-
Sample Preparation: A small amount of the rapidly frozen sodium chloride solution is hermetically sealed in a DSC pan at cryogenic temperatures.
-
Instrumentation: A differential scanning calorimeter capable of operating at sub-ambient temperatures is used.
-
Data Collection: The sample is cooled to a low temperature (e.g., below 190 K) and then heated at a controlled rate (e.g., 5 K/min). The heat flow to or from the sample is monitored as a function of temperature.
-
Analysis: An exothermic peak in the DSC thermogram above 190 K indicates the release of heat associated with the transformation of the metastable form to the stable hydrohalite.[2][3] The area under this peak can be integrated to quantify the enthalpy of transformation, which is approximately -3.47 ± 0.55 kJ mol⁻¹.[2][3][5]
Experimental Workflow Diagram
The logical flow for distinguishing between the metastable and stable forms of this compound is illustrated in the following diagram. This workflow starts with the sample preparation and proceeds through the key analytical techniques for characterization.
Caption: Experimental workflow for the differentiation of stable and metastable this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Metastable Dihydrate of Sodium Chloride at Ambient Pressure | Semantic Scholar [semanticscholar.org]
- 5. Metastable Dihydrate of Sodium Chloride at Ambient Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Hyperhydrated Sodium Chloride and Hydrohalite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between hydrohalite (the traditional dihydrate form of sodium chloride) and the more recently discovered hyperhydrated phases of sodium chloride. This objective analysis is supported by experimental data on their formation, stability, and structural characteristics, offering valuable insights for researchers in various scientific disciplines.
Introduction
Sodium chloride (NaCl), a fundamental compound in chemistry and biology, is known to form a dihydrate, hydrohalite (NaCl·2H₂O), at low temperatures.[1][2][3] Recent research has expanded our understanding of the NaCl-H₂O phase diagram with the discovery of "hyperhydrated" forms of sodium chloride, which possess a higher water-to-salt ratio.[4][5][6][7][8] These novel hydrates, specifically 2NaCl·17H₂O and NaCl·13H₂O, are formed under conditions of low temperatures and high pressures.[4][9] This guide presents a comparative analysis of the properties and formation conditions of hydrohalite and these hyperhydrated sodium chloride phases.
Comparative Data
The following table summarizes the key quantitative data for hydrohalite and the identified hyperhydrated sodium chloride compounds.
| Property | Hydrohalite | Hyperhydrated Sodium Chloride (2NaCl·17H₂O) | Hyperhydrated Sodium Chloride (NaCl·13H₂O) |
| Chemical Formula | NaCl·2H₂O[1][2][10] | 2NaCl·17H₂O[4][5][7] | NaCl·13H₂O[4][5] |
| Crystal System | Monoclinic[1][3][11] | Information not available in search results | Information not available in search results |
| Space Group | P2₁/c[1][12] | C2/c (for a related needle-like phase)[4][13] | Information not available in search results |
| Formation Conditions | Saturated halite brines below 0.1 °C[1][2] | Cooling a 4 mol/kg NaCl solution to 180 K near 300 MPa[4] | Cooling a 4 mol/kg NaCl solution to 270 K near 1,500 MPa[4] |
| Decomposition/Melting Point | Decomposes at 0.1 °C to brine and halite[1][2][3] | Stable up to 235 K at near vacuum conditions[9] | Stable up to 2140 MPa and 300 K[14] |
| Key Structural Features | Na⁺ and Cl⁻ ions are ionically bonded[15] | Na⁺ and Cl⁻ ions are fully dissociated[4][9] | Na⁺ and Cl⁻ ions are fully dissociated[13] |
Structural and Formation Differences
Hydrohalite is the most common form of hydrated sodium chloride, forming in saturated brines at temperatures just below freezing.[1] Its structure consists of sheets of sodium, chlorine, and water molecules.[15]
In contrast, the hyperhydrated forms of sodium chloride have been identified under conditions relevant to icy moons like Europa and Ganymede.[4][5][6][7][8] A key distinction in the hyperhydrated phases is the full dissociation of Na⁺ and Cl⁻ ions within the crystal lattice, which allows for the incorporation of a large number of water molecules.[4][5][7] This is a significant departure from the direct ionic bonding observed in hydrohalite.[15] The formation of these hyperhydrated species is believed to be aided by higher pressures, which increase the electrostatic interactions between water molecules and the salt ions.[4][13]
Experimental Protocols
The characterization of these hydrated sodium chloride phases relies on several key experimental techniques:
1. X-Ray Diffraction (XRD):
-
Objective: To determine the crystal structure, including the unit cell dimensions and space group.
-
Methodology:
-
A single crystal or powdered sample of the hydrate (B1144303) is placed in a diamond anvil cell to achieve the desired pressure and temperature.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern of the scattered X-rays is recorded on a detector.
-
The resulting pattern is analyzed to determine the arrangement of atoms within the crystal lattice. For the hyperhydrated phases, this was performed at synchrotron facilities to provide the necessary X-ray intensity and resolution.[9]
-
2. Raman Spectroscopy:
-
Objective: To investigate the vibrational modes of the water molecules and the overall crystal lattice, providing insights into the bonding environment.
-
Methodology:
-
The sample is placed under the desired temperature and pressure conditions.
-
A laser is focused on the sample.
-
The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.
-
The resulting spectrum shows peaks corresponding to specific vibrational modes, which can be used to identify the different hydrate phases.[12]
-
3. In-situ Microscopy:
-
Objective: To visually observe the formation and phase transitions of the hydrates under varying pressure and temperature conditions.
-
Methodology:
-
The sample is contained within a transparent pressure cell (e.g., a diamond anvil cell).
-
The cell is mounted on a microscope stage equipped with temperature and pressure controls.
-
Images and videos are captured as the conditions are changed, allowing for the direct observation of crystal growth, morphology, and phase boundaries.[7]
-
Visualizing Relationships and Workflows
The following diagrams illustrate the relationships between the different hydrated forms of sodium chloride and a typical experimental workflow for their characterization.
Caption: Phase transitions of NaCl hydrates.
Caption: Hydrate characterization workflow.
Conclusion
The discovery of hyperhydrated sodium chloride phases marks a significant update to our understanding of the behavior of one of the most fundamental chemical systems. These newly identified hydrates, 2NaCl·17H₂O and NaCl·13H₂O, exhibit distinct structural properties and formation conditions compared to the well-known hydrohalite. Their existence under high-pressure, low-temperature regimes has important implications for planetary science, particularly in understanding the composition of icy moons. For researchers, these findings open new avenues for exploring the phase diagrams of common salts and the potential for novel crystalline structures under extreme conditions. While direct applications in drug development are not immediately apparent, the fundamental insights into hydration and crystal engineering are broadly relevant to the pharmaceutical sciences.
References
- 1. Hydrohalite - Wikipedia [en.wikipedia.org]
- 2. Hydrohalite (Hydrohalite) - Rock Identifier [rockidentifier.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. pnas.org [pnas.org]
- 5. On the identification of hyperhydrated sodium chloride hydrates, stable at icy moon conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. hou.usra.edu [hou.usra.edu]
- 10. merriam-webster.com [merriam-webster.com]
- 11. yourdictionary.com [yourdictionary.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. stevedutch.net [stevedutch.net]
Validating the Presence of Hydrohalite in Environmental Samples: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with frozen or saline environmental samples, accurately identifying the presence of hydrohalite (NaCl·2H₂O) is crucial. This hydrated form of sodium chloride, stable at temperatures at or below 0.1°C, can significantly influence the physical and chemical properties of a system. This guide provides a detailed comparison of three primary analytical techniques for validating hydrohalite: Raman Spectroscopy, Powder X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC). We present their principles, experimental protocols, and a comparative analysis of their performance based on experimental data.
Comparison of Analytical Techniques
The choice of analytical technique for hydrohalite validation depends on several factors, including the nature of the sample, the required sensitivity, and the desired information (structural, vibrational, or thermal). The following table summarizes the key performance characteristics of Raman Spectroscopy, Powder XRD, and DSC.
| Feature | Raman Spectroscopy | Powder X-ray Diffraction (XRD) | Differential Scanning Calorimetry (DSC) |
| Principle | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Diffraction of X-rays by the crystalline lattice, providing information on the crystal structure. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Key Signature for Hydrohalite | Characteristic doublet peak at approximately 3408 cm⁻¹ and 3425 cm⁻¹.[1][2][3] | Unique diffraction pattern corresponding to its monoclinic crystal structure (space group P2₁/c). | Endothermic peak corresponding to the melting/decomposition of hydrohalite, typically observed above its eutectic temperature of -21.2°C.[4] |
| Sample Preparation | Minimal; can be analyzed directly in a frozen state.[1][5] | Requires grinding the sample to a fine, homogeneous powder (<10 µm) and mounting it on a sample holder.[6][7][8] | Small amount of sample (typically 1-15 mg) is hermetically sealed in a pan.[9] |
| Detection Limit | Can detect thin layers (~20 nm) and is suitable for single-cell analysis.[1][2] | Typically in the range of 1-5 wt% for a crystalline phase in a mixture.[10] | High sensitivity to thermal transitions; can detect small amounts of phase change. |
| Analysis Time | Relatively fast, with spectra acquired in seconds to minutes. | Can range from minutes to hours depending on the desired resolution and signal-to-noise ratio. | A typical temperature scan can take from 30 minutes to a few hours. |
| Interferences | Fluorescence from the sample or matrix can obscure the Raman signal. Ice has a broad Raman signal that can overlap with the hydrohalite peaks. | Amorphous materials will not produce a distinct diffraction pattern. Preferred orientation of crystals can affect peak intensities. | Overlapping thermal events from other components in the sample can complicate data interpretation.[11][12] |
| Quantitative Analysis | Semi-quantitative based on peak intensity, but can be challenging due to variations in sample focus and laser power. | Can provide quantitative phase analysis (Rietveld refinement) with appropriate standards. | Quantitative, as the enthalpy of the phase transition is proportional to the amount of material.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results. Below are the methodologies for each of the key validation techniques.
Raman Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples, place a small aliquot onto a cryo-stage.
-
Freeze the sample to a temperature below the eutectic point of NaCl-H₂O (-21.2°C), for instance, to -30°C.
-
Allow the sample to equilibrate at the set temperature for at least 10 minutes before analysis to ensure thermal stability.[5]
-
-
Instrumental Setup:
-
Use a Raman microscope equipped with a cryo-stage.
-
Select a suitable laser excitation wavelength, such as 532 nm.[5]
-
Use a long working distance objective (e.g., 50x) to focus the laser on the sample surface.[5]
-
Set the laser power to a level that provides a good signal without causing sample heating or damage.
-
-
Data Acquisition and Analysis:
-
Acquire Raman spectra over a spectral range that includes the O-H stretching region of water and hydrohalite (approximately 3000-3800 cm⁻¹).
-
Identify the characteristic doublet of hydrohalite at approximately 3408 cm⁻¹ and 3425 cm⁻¹.[1][2][3]
-
Compare the acquired spectrum with reference spectra of pure ice and hydrohalite for confirmation.
-
Powder X-ray Diffraction (XRD) Protocol
-
Sample Preparation:
-
The sample must be in a solid, powdered form. If starting with a frozen solution, it needs to be lyophilized (freeze-dried) to remove the ice while preserving the hydrohalite if possible, or kept at low temperatures throughout the preparation and measurement process using a cryo-stage.
-
Grind the sample to a fine powder with a particle size of less than 10 µm using a mortar and pestle, preferably under a liquid medium like ethanol (B145695) to minimize structural damage.[6][8]
-
Carefully pack the powder into a sample holder. The back-loading technique is recommended to minimize preferred orientation of the crystals.[8] The surface of the powder must be smooth and flush with the sample holder to avoid peak shifts.[4][8]
-
-
Instrumental Setup:
-
Use a powder diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
If the sample is temperature-sensitive, a cryo-stage is necessary to maintain the hydrohalite phase.
-
Set the instrument parameters, including the 2θ scan range, step size, and scan speed, to achieve the desired resolution.
-
-
Data Acquisition and Analysis:
-
Collect the diffraction pattern over the selected 2θ range.
-
Process the raw data by subtracting the background and identifying the peak positions and intensities.
-
Compare the experimental diffraction pattern with a reference pattern for hydrohalite from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm its presence.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Place a small amount of the sample (typically 1-15 mg) into a DSC pan.[9]
-
Hermetically seal the pan to prevent any loss of water vapor during the experiment.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Instrumental Setup:
-
Use a DSC instrument equipped with a cooling system capable of reaching temperatures below the eutectic point of the sample (e.g., a liquid nitrogen cooling system).
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Data Acquisition and Analysis:
-
Cool the sample to a low temperature, for example, -40°C.
-
Heat the sample at a controlled rate, such as 5°C/min, to a temperature above the expected melting point.[1]
-
Record the heat flow as a function of temperature.
-
The melting of hydrohalite will be observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak provides information about the melting point.
-
The area under the peak is proportional to the enthalpy of fusion, which can be used for quantitative analysis if the specific latent heat of fusion for hydrohalite is known.[1]
-
Workflow and Pathway Diagrams
To aid in the selection of the appropriate analytical method, the following diagrams illustrate the logical workflow for hydrohalite validation and the signaling pathways involved in the detection process.
Caption: Workflow for hydrohalite validation.
Caption: Signaling pathways for detection methods.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A laboratory technique for thermal emission measurement of hydrated minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimetry Analysis [intertek.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Raman Spectroscopy and X-Ray Diffraction for the Definitive Identification of Sodium Chloride Dihydrate
A comparative guide for researchers and drug development professionals on the synergistic use of Raman and X-ray diffraction techniques for the unambiguous characterization of sodium chloride dihydrate (hydrohalite), a critical crystalline form in pharmaceutical and chemical research.
The accurate identification of different hydrate (B1144303) forms of active pharmaceutical ingredients (APIs) and excipients is paramount in drug development to ensure product quality, stability, and efficacy. This compound (NaCl·2H₂O), also known as hydrohalite, is a stable form of sodium chloride below 0.1 °C in the presence of water and serves as a pertinent model for studying hydrate formation.[1] This guide provides a comparative analysis of two powerful, non-destructive analytical techniques, Raman spectroscopy and X-ray diffraction (XRD), for the characterization of this compound. Experimental data is presented to highlight the complementary nature of these methods, ensuring confident identification.
Data Presentation: Comparative Analysis
The combination of Raman spectroscopy and XRD provides a comprehensive understanding of a material's chemical composition and crystal structure. While Raman spectroscopy probes molecular vibrations, offering insights into the chemical bonds and functional groups, XRD provides information on the long-range atomic order within the crystal lattice.
Table 1: Comparison of Key Performance Metrics for Raman and XRD in the Analysis of this compound
| Feature | Raman Spectroscopy | X-Ray Diffraction (XRD) |
| Principle | Inelastic scattering of monochromatic light due to molecular vibrations. | Diffraction of X-rays by the crystalline lattice. |
| Information Obtained | Molecular vibrational modes, chemical bonding, presence of water of hydration. | Crystal structure, lattice parameters, phase identification. |
| Sample Preparation | Minimal, can be analyzed directly in solid or solution form. | Requires a powdered, homogenous sample for powder XRD. |
| Measurement Time | Typically rapid, from seconds to minutes. | Can range from minutes to hours depending on the desired resolution. |
| Sensitivity to Amorphous Content | Can detect amorphous material. | Primarily sensitive to crystalline phases. |
| Key Identifying Features for NaCl·2H₂O | Characteristic O-H stretching bands of water molecules in the hydrate. | Unique diffraction pattern corresponding to the monoclinic crystal structure. |
Table 2: Characteristic Spectroscopic and Diffractometric Data for this compound
| Analytical Technique | Parameter | Characteristic Value(s) |
| Raman Spectroscopy | O-H Stretching Vibrations | ~3420 cm⁻¹ and ~3542 cm⁻¹[2][3][4] |
| X-Ray Diffraction | Crystal System | Monoclinic[1][2] |
| Space Group | P2₁/c[1][2] |
Experimental Protocols
The following protocols outline the methodologies for acquiring Raman and XRD data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.
Raman Spectroscopy
Objective: To acquire the Raman spectrum of this compound, focusing on the O-H stretching region to confirm the presence of water of hydration.
Materials and Equipment:
-
This compound sample (prepared by cooling a saturated NaCl solution below 0°C)
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample visualization and laser focusing
-
Low-temperature stage or cryostat to maintain the sample below 0°C
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a temperature-controlled stage.
-
Instrument Setup:
-
The Raman spectrometer is calibrated using a standard reference material (e.g., silicon).
-
The laser is focused onto the sample using the microscope objective.
-
The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Acquisition:
-
Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of this compound. The presence of distinct bands around 3420 cm⁻¹ and 3542 cm⁻¹ is indicative of the water molecules within the crystal lattice.[2][3][4]
X-Ray Diffraction (XRD)
Objective: To obtain the powder XRD pattern of this compound to confirm its crystalline phase and structure.
Materials and Equipment:
-
This compound sample, finely ground
-
Powder X-ray diffractometer with a Cu Kα radiation source
-
Low-temperature sample stage
-
Sample holder
Procedure:
-
Sample Preparation:
-
A sufficient amount of this compound is gently ground into a fine, homogenous powder. This should be done in a cold environment to prevent dehydration.
-
The powder is carefully packed into the sample holder of the low-temperature stage.
-
-
Instrument Setup:
-
The X-ray diffractometer is configured for powder diffraction analysis.
-
The X-ray source is set to the appropriate voltage and current (e.g., 40 kV and 40 mA for a Cu source).
-
-
Data Acquisition:
-
The sample is cooled to and maintained at a temperature below 0°C.
-
The XRD pattern is recorded over a specific 2θ range (e.g., 10° to 60°), with a defined step size and counting time per step.
-
-
Data Analysis: The obtained diffractogram is compared with reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the crystalline phase. The pattern should match that of this compound (hydrohalite), which has a monoclinic crystal structure with the space group P2₁/c.[1][2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of Raman and XRD data in the identification of this compound.
Caption: Cross-validation workflow for this compound identification.
The synergistic application of Raman spectroscopy and XRD provides a robust and reliable methodology for the characterization of this compound. By leveraging the molecular specificity of Raman and the structural information from XRD, researchers can achieve unambiguous identification of this and other hydrated crystalline forms, a critical step in ensuring the quality and performance of pharmaceutical and chemical products.
References
Safety Operating Guide
Proper Disposal of Sodium Chloride Dihydrate: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of sodium chloride dihydrate, a common laboratory reagent. While generally considered non-hazardous, proper disposal procedures are essential to ensure environmental responsibility and adherence to local regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound is stable under normal laboratory conditions and is not classified as hazardous.[1][2] However, good laboratory practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[3] In case of a spill, it should be swept up and collected in a suitable container for disposal, avoiding dust formation.[2][3]
Disposal Procedures for this compound
The appropriate disposal method for this compound primarily depends on the quantity and concentration of the waste.
Small Quantities and Dilute Solutions:
For small quantities or dilute solutions of sodium chloride, the recommended disposal method is to dilute it with a large volume of water and pour it into the sewage system.[1] This is a widely accepted practice for non-hazardous salts.
Large Quantities and Concentrated Solutions:
For larger quantities or more concentrated solutions, it is imperative to consult with local authorities to determine the appropriate disposal method.[1] Regulations regarding waste disposal can vary significantly by region. One specific guideline suggests that solutions with a concentration greater than 10% sodium chloride should be treated as "Dangerous Waste" and collected in a sealed, compatible waste container for chemical waste disposal.[3]
Empty Containers:
Empty containers that previously held this compound can typically be rinsed with water and disposed of as regular waste.[1] The rinse water, if sufficiently diluted, can be discharged into the sewage system.[1]
Quantitative Disposal Thresholds
The following table summarizes the key quantitative guideline for the disposal of sodium chloride solutions.
| Concentration of Sodium Chloride Solution | Disposal Procedure |
| Less than 10% | May be discharged to the drain with ample water dilution.[3] |
| Greater than 10% | Must be managed as Dangerous Waste. Collect in a sealed, compatible container for chemical waste disposal.[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Sodium Chloride Dihydrate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Chloride Dihydrate. It outlines the necessary personal protective equipment (PPE), and procedural guidance for safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is classified as non-hazardous, adherence to standard laboratory safety protocols is crucial to mitigate potential irritation and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses or Goggles | Should be compliant with AS/NZS 1337, OSHA 29 CFR 1910.133, or European Standard EN166.[1][3][4] Recommended to be worn at all times in the laboratory to protect against dust particles.[5] |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat should be worn to prevent skin contact.[6] |
| Respiratory Protection | Dust Mask or Respirator | Generally not required under normal use with adequate ventilation.[1][4] However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3][4][5] |
Operational Plan: Handling and Storage
Handling:
Storage:
Disposal Plan
-
Solid Waste: Uncontaminated this compound can typically be disposed of in regular waste, but always follow local, state, and federal regulations.[8] If contaminated, it must be treated as chemical waste and disposed of in a sealed, labeled container.[6][8]
-
Solutions: Depending on the concentration and local regulations, dilute solutions may be permissible for drain disposal.[6] However, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidance. Prevent entry into waterways.[1][7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
